molecular formula C7H8BrN3 B1281363 1-(4-Bromophenyl)guanidine CAS No. 67453-81-0

1-(4-Bromophenyl)guanidine

Cat. No.: B1281363
CAS No.: 67453-81-0
M. Wt: 214.06 g/mol
InChI Key: RNEXKKNNOIRYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)guanidine is a useful research compound. Its molecular formula is C7H8BrN3 and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEXKKNNOIRYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497444
Record name N''-(4-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67453-81-0
Record name N''-(4-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Guanidinium Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)guanidine: Synthesis, Properties, and Applications

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its remarkable basicity (pKa ≈ 13.6) ensures it is protonated under physiological conditions, forming the guanidinium cation.[1] This cation's ability to form strong, charge-assisted hydrogen bonds and engage in various molecular interactions makes it a privileged scaffold for targeting biological macromolecules like enzymes and receptors.[1][2] 1-(4-Bromophenyl)guanidine, a specific derivative, incorporates this potent functional group onto a brominated phenyl ring, a common feature in pharmacologically active compounds for modulating metabolic stability and receptor affinity. This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)guanidine for researchers and drug development professionals, covering its fundamental properties, synthesis, and potential applications.

Compound Identification and Core Properties

Accurate identification is paramount in scientific research. 1-(4-Bromophenyl)guanidine is cataloged under several identifiers, with its CAS number being the most definitive.

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 67453-81-0[3][4][5][6]
Molecular Formula C₇H₈BrN₃[3][4][5]
IUPAC Name 2-(4-bromophenyl)guanidine[4]
Synonyms N-(4-bromophenyl)guanidine, (4-Bromophenyl)guanidine[4]
ChEMBL ID CHEMBL1160763[4]
PubChem CID 12420538[4]

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are crucial for designing experimental conditions, formulation development, and predicting pharmacokinetic profiles.

Table 2: Physicochemical Properties of 1-(4-Bromophenyl)guanidine

PropertyValueUnitSource
Molecular Weight 214.06 g/mol [3][4][5]
Exact Mass 212.99016Da[4][6]
Melting Point >300 (decomposes)°C[6]
Density (Predicted) 1.67 ± 0.1g/cm³[6]
Topological Polar Surface Area 64.4Ų[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 1[6]
Storage Condition 2-8°C[3]

Synthesis and Reactivity: Constructing the Guanidine Scaffold

The synthesis of aryl guanidines like 1-(4-Bromophenyl)guanidine has evolved from harsh, classical methods to more efficient, catalyzed approaches. The primary strategy involves the formation of the C-N bond between the aryl amine and a guanylating agent.

Core Synthetic Strategy: Guanylation of 4-Bromoaniline

The most direct and common pathway is the guanylation of 4-bromoaniline. This approach leverages a commercially available starting material and introduces the guanidine moiety in a single conceptual step. The choice of guanylating agent and catalyst is critical for achieving high yield and purity under mild conditions.

A modern and efficient method involves the reaction of an amine with cyanamide, often catalyzed by a Lewis acid.[7] Scandium(III) triflate, for example, has proven effective in catalyzing this transformation in aqueous solutions, which is advantageous for substrates with limited organic solvent solubility.[7]

G A 4-Bromoaniline F 1-(4-Bromophenyl)guanidine A->F Guanylation B Cyanamide B->F C Sc(OTf)₃ (cat.) D Solvent (e.g., Water) E Heat / RT

Caption: General workflow for the synthesis of 1-(4-Bromophenyl)guanidine.

Experimental Protocol: Catalytic Guanylation

This protocol is a representative methodology based on modern synthetic literature for the guanylation of aryl amines.[7]

Objective: To synthesize 1-(4-Bromophenyl)guanidine from 4-bromoaniline.

Materials:

  • 4-Bromoaniline

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Deionized Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq).

  • Reagent Addition: Add deionized water to dissolve the aniline, followed by cyanamide (1.5 eq). The slight excess of cyanamide ensures the complete consumption of the starting aniline.

  • Catalyst Introduction: Add scandium(III) triflate (0.1 eq). The catalytic amount is sufficient to promote the reaction without leading to significant side products. The Lewis acidic nature of Sc(III) activates the cyanamide for nucleophilic attack by the aniline nitrogen.

  • Reaction: Stir the mixture at room temperature (or gently heat to 50-60 °C to increase the reaction rate) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the catalyst and any acidic species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 1-(4-Bromophenyl)guanidine.

Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as NMR (¹H and ¹³C), LC-MS, and HPLC.[5]

Biological and Pharmacological Context

While specific biological activity data for 1-(4-Bromophenyl)guanidine is not extensively detailed in publicly available literature, the broader class of guanidine-containing compounds exhibits a vast range of pharmacological effects.[2][8] These activities provide a strong rationale for its use in research and as a building block in drug discovery.

Potential Therapeutic Areas for Guanidine Derivatives:

  • Antidiabetic Agents: The archetypal biguanide, metformin, is a first-line treatment for type 2 diabetes. Guanidine compounds can modulate glucose metabolism.[1]

  • Antineoplastic Agents: Many guanidine derivatives show antitumor activity, often by interacting with DNA minor grooves or inhibiting key enzymes in cancer cell proliferation.[2]

  • Enzyme Inhibition: The guanidinium group is an excellent mimic of the protonated arginine side chain, making it a key pharmacophore for inhibiting enzymes like nitric oxide synthase (NOS) and various proteases.[8]

  • Antimicrobial and Antiviral: The positive charge and hydrogen-bonding capabilities of the guanidinium group can disrupt microbial cell membranes and interfere with viral replication processes.[9]

  • CNS Agents: Guanidine derivatives have been explored for their effects on the central nervous system, including activity at histamine receptors.[8][10]

G cluster_targets Potential Biological Target Classes A 1-(4-Bromophenyl)guanidine Scaffold B Enzymes (e.g., NOS, Proteases) A->B Inhibition C Ion Channels (e.g., Na+/H+ Exchangers) A->C Modulation D Receptors (e.g., Histamine Receptors) A->D Antagonism/ Agonism E Nucleic Acids (e.g., DNA Minor Groove) A->E Binding

Caption: Potential interaction pathways for guanidine-based compounds.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Ingestion: Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.[12]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended for many guanidine derivatives.[3][11][13] The specified storage temperature is between 2-8 °C.[3]

  • Keep away from strong oxidizing agents.[11][13]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[11][12]

Conclusion

1-(4-Bromophenyl)guanidine is a valuable chemical entity, combining the potent, biologically active guanidinium group with a versatile bromophenyl scaffold. Its straightforward synthesis from readily available precursors makes it an accessible building block for medicinal chemists and researchers. While its specific biological profile requires further elucidation, the vast pharmacological precedent set by related guanidine compounds underscores its potential in the development of novel therapeutic agents across a spectrum of diseases. Adherence to established synthetic protocols and safety guidelines will ensure its effective and safe use in the laboratory.

References

  • 1-(4-Bromophenyl)guanidine. ChemBK. [Link]

  • 1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Bromophenyl)-2-(3-nitropyridin-2-yl)guanidine | C12H10BrN5O2 | CID 133185670. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET. Acros Organics. [Link]

  • Compound 525245: N''-(4-bromo-phenyl)-N,N,N',N'-tetramethyl-guanidine. Catalog. [Link]

  • 1-(((4-BROMOPHENYL)METHYLIDENE)AMINO)GUANIDINE. GSRS. [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

  • 1-(4-Bromophenyl)-1-methylguanidine | C8H10BrN3 | CID 20434693. PubChem, National Center for Biotechnology Information. [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PubMed Central, National Center for Biotechnology Information. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]

  • Biological activities of guanidine compounds | Request PDF. ResearchGate. [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1h-pyrimidin-2-yl)guanidine. PubChemLite. [Link]

  • The coordination chemistry of guanidines and guanidinates. ScienceDirect. [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)guanidine is a key synthetic intermediate in medicinal chemistry, valued for its role in the development of various therapeutic agents. The guanidine moiety, a highly basic and versatile functional group, imparts unique physicochemical properties to molecules, making it a desirable scaffold in drug design. This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)guanidine, offering a detailed experimental protocol, in-depth analysis of its structural features, and a discussion of the underlying chemical principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel guanidine-containing compounds.

Introduction

The guanidinium group, the protonated form of guanidine, is a fundamental structural motif in biological systems, most notably in the side chain of the amino acid arginine. Its ability to form multiple hydrogen bonds and its delocalized positive charge are crucial for molecular recognition and enzymatic catalysis. In medicinal chemistry, the incorporation of a guanidine or substituted guanidine moiety can enhance the pharmacological profile of a drug candidate by improving its solubility, cell permeability, and target binding affinity. 1-(4-Bromophenyl)guanidine serves as a valuable building block, allowing for the introduction of a bromophenyl group, which can be further functionalized through various cross-coupling reactions, providing a pathway to a diverse range of potential drug candidates.

This guide will focus on a robust and accessible synthetic route to 1-(4-Bromophenyl)guanidine and will detail the analytical techniques required for its unambiguous characterization.

Synthesis of 1-(4-Bromophenyl)guanidine

The most direct and widely employed method for the synthesis of N-aryl guanidines is the acid-catalyzed addition of an amine to cyanamide. This reaction proceeds through the activation of cyanamide by a proton, making it more susceptible to nucleophilic attack by the amine.

Reaction Mechanism

The synthesis of 1-(4-Bromophenyl)guanidine from 4-bromoaniline and cyanamide in the presence of an acid catalyst, such as hydrochloric acid, follows a well-established mechanistic pathway.

reaction_mechanism cluster_step1 Step 1: Protonation of Cyanamide cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cyanamide H₂N-C≡N protonated_cyanamide H₂N-C≡N⁺-H cyanamide->protonated_cyanamide + H⁺ bromoaniline Br-Ph-NH₂ H_plus H⁺ activated_complex [Br-Ph-NH₂⋯H-N⁺≡C-NH₂] bromoaniline->activated_complex intermediate Br-Ph-NH₂⁺-C(=NH)NH₂ activated_complex->intermediate Nucleophilic Attack H_plus_out H⁺ product Br-Ph-NH-C(=NH)NH₂ intermediate_ref->product - H⁺

Figure 1: Proposed reaction mechanism for the acid-catalyzed synthesis of 1-(4-Bromophenyl)guanidine.
Experimental Protocol

This protocol is adapted from general procedures for the acid-catalyzed guanylation of anilines.

Materials:

  • 4-Bromoaniline (98%)

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid (37%)

  • Isopropanol

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (17.2 g, 0.1 mol) in isopropanol (100 mL).

  • Addition of Reagents: To the stirred solution, add cyanamide (10.1 g of a 50% aqueous solution, 0.12 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (8.3 mL, 0.1 mol) while cooling the flask in an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

  • Workup: Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a 2 M aqueous solution of sodium hydroxide until the pH is approximately 10-11.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-bromoaniline in isopropanol start->dissolve add_reagents Add cyanamide and concentrated HCl dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete neutralize Neutralize with 2M NaOH cool->neutralize extract Extract with DCM neutralize->extract dry Dry organic layers with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end Obtain pure 1-(4-Bromophenyl)guanidine purify->end

Figure 2: Experimental workflow for the synthesis of 1-(4-Bromophenyl)guanidine.

Characterization of 1-(4-Bromophenyl)guanidine

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-Bromophenyl)guanidine. The following analytical techniques are recommended.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₈BrN₃
Molecular Weight 214.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 140-160 °C (unreported)
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water and non-polar organic solvents.
Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • ~7.4-7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom.

    • ~6.9-7.1 ppm (d, 2H): Aromatic protons meta to the bromine atom.

    • ~6.5-7.0 ppm (br s, 4H): Protons of the guanidinium group (-NH₂ and =NH). The broadness and chemical shift of these protons are dependent on concentration, temperature, and residual water content.

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • ~158-160 ppm: Guanidinyl carbon (C=N).

    • ~138-140 ppm: Aromatic carbon attached to the guanidine nitrogen.

    • ~131-133 ppm: Aromatic carbons ortho to the bromine atom.

    • ~118-120 ppm: Aromatic carbons meta to the bromine atom.

    • ~115-117 ppm: Aromatic carbon attached to the bromine atom.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • 3400-3100 (broad): N-H stretching vibrations of the primary and secondary amines in the guanidine group.

    • ~1650-1600: C=N stretching vibration of the guanidine moiety.

    • ~1600-1580: N-H bending vibration.

    • ~1500-1400: Aromatic C=C stretching vibrations.

    • ~1100-1000: C-N stretching vibration.

    • ~820: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

4. Mass Spectrometry (MS)

  • Expected Molecular Ion Peak (m/z) in ESI+ mode:

    • [M+H]⁺: 214.00 and 216.00 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

  • Expected Fragmentation Pattern:

    • Loss of ammonia (NH₃) from the protonated molecular ion.

    • Cleavage of the C-N bond between the phenyl ring and the guanidine group, leading to the formation of a bromophenyl fragment.

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of 1-(4-Bromophenyl)guanidine, a valuable intermediate in drug discovery and development. The provided experimental protocol, along with the detailed characterization data, offers a comprehensive resource for chemists to prepare and validate this important compound. The principles and techniques described herein are broadly applicable to the synthesis of other substituted guanidines, contributing to the advancement of medicinal chemistry research.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Ishikawa, T. (2009). Guanidines in Organic Synthesis. Wiley-VCH.
  • PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Elumalai, V., Eigner, V., Janjua, N. A., Åstrand, P.-O., & Hoff, B. H. (2019). Acid-promoted amination of a pyrimidine-bearing cyanamide for the synthesis of N, N′-disubstituted guanidines. ChemistrySelect, 4(38), 11215-11219.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Introduction: The Significance of the Aryl Guanidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Bromophenyl)guanidine: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)guanidine, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the molecule's structural and chemical properties, outlines a standard synthesis protocol, and discusses its relevance in modern therapeutic research.

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and versatile moiety of significant interest in the pharmaceutical sciences. When incorporated into an aryl scaffold, as in 1-(4-Bromophenyl)guanidine, it serves as a critical pharmacophore for interacting with various biological targets. The positive charge of the protonated guanidinium ion at physiological pH allows for strong ionic and hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. 1-(4-Bromophenyl)guanidine is a valuable intermediate, combining the potent binding capability of the guanidine group with a synthetically versatile brominated phenyl ring, making it a foundational component for library synthesis in drug discovery programs.

Molecular Structure and Nomenclature

The precise identification of a chemical entity is paramount for reproducible scientific research. This section details the structural identifiers and nomenclature for 1-(4-Bromophenyl)guanidine.

IUPAC Name and Synonyms

The canonical IUPAC name for this compound is 2-(4-bromophenyl)guanidine [1]. However, it is widely known and indexed in chemical databases by several synonyms:

  • 1-(4-Bromophenyl)guanidine

  • N-(4-Bromophenyl)guanidine

  • (4-Bromophenyl)guanidine

The compound is often handled and sold as its hydrochloride salt, N-(4-bromophenyl)guanidine hydrochloride .

Structural Diagram and Identifiers

The molecular structure consists of a guanidine group attached to a benzene ring substituted with a bromine atom at the para (4) position.

Table 1: Structural and Chemical Identifiers

IdentifierValueSource(s)
CAS Number 67453-81-0 (Free Base)[1]
1190962-80-1 (Hydrochloride Salt)[2][3][4]
Molecular Formula C₇H₈BrN₃[1]
Molecular Weight 214.06 g/mol [1]
IUPAC Name 2-(4-bromophenyl)guanidine[1]
SMILES C1=CC(=CC=C1N=C(N)N)Br[1]
InChI InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)[1]
InChIKey RNEXKKNNOIRYGI-UHFFFAOYSA-N[1]

Physicochemical Properties

Understanding the physicochemical properties of 1-(4-Bromophenyl)guanidine is essential for its handling, reaction setup, and formulation. The data below is compiled from predictive models and supplier databases.

Table 2: Physicochemical Data for 1-(4-Bromophenyl)guanidine

PropertyValueNotes and Source(s)
Melting Point >300 °C (decomposes)Data from commercial supplier for the free base.
pKa (Conjugate Acid) 10.67 ± 0.10Predicted value. The high basicity is characteristic of guanidines.
XLogP3 1.1Computed value indicating moderate lipophilicity.[1]
Hydrogen Bond Donors 3Computed value.[1]
Hydrogen Bond Acceptors 1Computed value.[1]
Appearance White to off-white solidTypical appearance from supplier information.

Synthesis of 1-(4-Bromophenyl)guanidine

The most direct and common method for synthesizing N-aryl guanidines is the acid-catalyzed condensation of the corresponding aniline with cyanamide. This method is efficient and proceeds from readily available starting materials.

Reaction Scheme

The synthesis involves the nucleophilic attack of 4-bromoaniline on cyanamide, typically in the presence of an acid catalyst like nitric acid or hydrochloric acid, to form the guanidinium salt.

G cluster_reactants Reactants cluster_conditions Conditions reactant1 4-Bromoaniline product 1-(4-Bromophenyl)guanidinium Nitrate reactant1->product + reactant2 Cyanamide reactant2->product condition1 Aqueous Nitric Acid (HNO₃) condition1->product condition2 Heat (Reflux) condition2->product

Caption: Synthesis workflow for 1-(4-Bromophenyl)guanidine.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)guanidinium Nitrate

This protocol is a representative procedure based on established methods for aryl guanidine synthesis.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Cyanamide (1.2 eq)

  • Concentrated Nitric Acid (65-70%)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (1.0 eq) and deionized water.

  • Acidification: Slowly add concentrated nitric acid (approx. 1.1 eq) to the stirring suspension. The aniline salt will form, often with a slight exotherm.

  • Addition of Cyanamide: Add a 50% aqueous solution of cyanamide (1.2 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture slowly to room temperature, then further cool in an ice bath for 1-2 hours to promote crystallization of the guanidinium nitrate salt.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting material and impurities.

  • Drying: Dry the product under vacuum to yield 1-(4-Bromophenyl)guanidinium nitrate as a white solid.

Causality and Self-Validation:

  • Acid Catalyst: The acid protonates the cyanamide, making it a more potent electrophile for the nucleophilic attack by the aniline.

  • Reflux Conditions: Heating is necessary to overcome the activation energy of the condensation reaction.

  • Isolation as Nitrate Salt: The guanidine product is highly basic and is readily isolated as a stable, crystalline salt (e.g., nitrate or hydrochloride), which simplifies purification compared to the free base. The purity of the final product can be validated by its sharp melting point and analytical characterization.

Analytical Characterization

G start Crude Product purify Purification (Recrystallization) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Purified Sample ir FTIR Spectroscopy purify->ir Purified Sample ms Mass Spectrometry purify->ms Purified Sample confirm Structure & Purity Confirmation nmr->confirm ir->confirm ms->confirm

Caption: Standard analytical workflow for compound characterization.

Table 3: Expected Spectroscopic Data for 1-(4-Bromophenyl)guanidine

TechniqueExpected Characteristic Signals
¹H NMR ~7.4-7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom.• ~6.9-7.1 ppm (d, 2H): Aromatic protons ortho to the guanidine group.• Broad signals for N-H protons: Chemical shift and number are dependent on solvent and protonation state (e.g., DMSO-d₆ vs. CDCl₃).
¹³C NMR ~155-160 ppm: Guanidinyl carbon (C=N).• ~140-145 ppm: Aromatic carbon attached to the guanidine nitrogen.• ~132 ppm: Aromatic carbons ortho to the bromine.• ~120-125 ppm: Aromatic carbons ortho to the guanidine.• ~115-120 ppm: Aromatic carbon attached to bromine.
FTIR (cm⁻¹) 3100-3400 (broad): N-H stretching vibrations of the guanidine group.• ~1640-1660 (strong): C=N stretching vibration.• ~1580-1600: N-H bending vibrations and aromatic C=C stretching.• ~820 (strong): C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.
Mass Spec. [M+H]⁺: Expected m/z at ~214.00 and ~216.00 in an approximate 1:1 ratio, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Applications in Research and Drug Development

Aryl guanidines are recognized as potent inhibitors of various enzymes, particularly serine proteases, where the guanidinium group can mimic the side chain of arginine. 1-(4-Bromophenyl)guanidine serves as a valuable scaffold in the development of these inhibitors.

Inhibition of Urokinase-Type Plasminogen Activator (uPA): Urokinase-type plasminogen activator (uPA) is a serine protease critically involved in cancer cell invasion and metastasis[5]. Its overexpression is correlated with poor prognosis in several types of cancer. The development of small-molecule uPA inhibitors is a key therapeutic strategy[6]. Many potent uPA inhibitors feature an amidine or guanidine group that binds in the S1 pocket of the enzyme, forming a key salt bridge with the Asp189 residue[7].

Synthetic inhibitors like 4-chlorophenylguanidine have been described as effective uPA inhibitors[8]. 1-(4-Bromophenyl)guanidine provides a synthetically analogous and versatile starting point. The bromine atom can be used as a handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the surrounding binding pockets and optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, 1-(4-Bromophenyl)guanidine requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from closely related compounds like guanidine hydrochloride provide a strong basis for hazard assessment.

  • Hazard Class: Expected to be harmful if swallowed or inhaled, and to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat. Use in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

  • First Aid:

    • If Swallowed: Rinse mouth and seek immediate medical attention.

    • If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • N-(4-Bromo-phenyl)-guanidine hydrochloride. Ochem Incorporation. [Link]

  • Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Preprints.org. [Link]

  • Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Identification of Orally Bioavailable, Non-Amidine Inhibitors of Urokinase Plasminogen Activator (uPA). PubMed. [Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. PubMed Central. [Link]

  • Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA). PubMed. [Link]

  • Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. PubMed. [Link]

  • 1-(4-Bromophenyl)guanidine. PubChem. [Link]

Sources

A Technical Guide to the Biological Activity of Substituted Phenylguanidines: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidine moiety is a privileged scaffold in medicinal chemistry, prized for its unique chemical properties and its presence in a wide array of biologically active natural products and synthetic drugs.[1][2][3] When incorporated into a phenylguanidine structure, this functional group serves as a versatile anchor for developing therapeutic agents with diverse activities, including antimicrobial, anticancer, and cardioprotective effects. This guide provides an in-depth exploration of substituted phenylguanidines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will bridge the gap between synthetic strategy and biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Phenylguanidine Scaffold: A Foundation for Diverse Bioactivity

The core phenylguanidine structure consists of a guanidinium group attached to a phenyl ring. The guanidinium group, being protonated at physiological pH, is typically planar and acts as an excellent hydrogen bond donor, capable of forming robust, predictable interactions with biological targets like DNA and proteins.[4] The phenyl ring provides a site for substitutions that can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its biological activity.[5]

Phenylguanidine_Scaffold cluster_0 Phenylguanidine Core cluster_1 Substitution Points Core Phenyl-NH-C(=NH)-NH₂ R Rⁿ R->Core Phenyl Ring N1 N' N1->Core Guanidine Nitrogens N2 N'' N2->Core

Caption: General structure of the substituted phenylguanidine scaffold.

The versatility of this scaffold stems from the ability to introduce a wide range of substituents (Rⁿ) onto the phenyl ring and to modify the guanidine nitrogens (N' and N''). These modifications are central to establishing a clear Structure-Activity Relationship (SAR), a fundamental concept in drug discovery that links a molecule's chemical structure to its biological effect.[6][7][8]

Antimicrobial Activity: Disrupting the Microbial Fortress

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antibiotics.[9][10] Substituted phenylguanidines have emerged as a promising class of antimicrobial agents, demonstrating potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11]

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism for many guanidine-based compounds involves the disruption of the bacterial cell membrane.[2][12] The cationic guanidinium group interacts with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction compromises membrane integrity, leading to leakage of intracellular components and ultimately, cell death.

Antimicrobial_Workflow start Cationic Phenylguanidine interaction Electrostatic Interaction start->interaction Attraction membrane Bacterial Cell Membrane (Negatively Charged) disruption Membrane Destabilization & Permeabilization membrane->disruption Causes interaction->membrane leakage Leakage of Ions & Metabolites (K+, ATP) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action for phenylguanidines.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that govern the antimicrobial potency of phenylguanidines:

  • Lipophilicity and Substitution: The nature and position of substituents on the phenyl ring are critical. For instance, the presence of halogen and trifluoromethyl groups can significantly enhance antibacterial activity.[9][10] A 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed exceptional potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[10][11]

  • Guanidine Substitution: Substitution on the guanidine nitrogen itself can impact activity. In one study, replacing a hydrogen on the guanidine unit with a methyl or methoxyethyl group led to a significant decrease in antimicrobial potency.[10]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted phenylguanidine derivatives against various bacterial strains.

Compound IDPhenyl/Benzyl SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MRSA MIC (µg/mL)Reference
9m 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy0.51Not specified[10][11]
9v Dichlorobenzyl derivative0.54Promising results[10]
10d 3-(4-Trifluoromethyl)-benzyloxy (Aminoguanidine)116Not specified[10][11]
8 Biphenyl derivative1161[10]
12j N-[2-(naphthalen-1-yl)ethyl]-5-phenyl≤ 0.25Not specifiedNot specified[13]

Anticancer Activity: Targeting Cell Proliferation and Survival

Cancer remains a leading cause of mortality worldwide, driving the search for novel therapeutics that can selectively target cancer cells.[1][14] Phenylguanidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer.[15][16]

Mechanisms of Action

Substituted phenylguanidines exert their anticancer effects through multiple mechanisms:

  • DNA Minor Groove Binding: The planar, cationic guanidinium moiety can interact with the phosphate backbone in the minor groove of DNA.[1] This binding can interfere with DNA replication and transcription, ultimately halting cancer cell proliferation. Spectroscopic studies have confirmed this interaction, with some derivatives showing binding constants comparable to known DNA-binding agents.[14]

  • Induction of Apoptosis: Several phenylguanidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through caspase-dependent pathways.[15]

  • Inhibition of Signaling Pathways: More targeted mechanisms have also been identified. For example, an indole-guanidine hybrid, compound 22 , was found to selectively down-regulate the expression of p-STAT3, JAK2, and BRAF in human hepatoma cells, key proteins in signaling pathways that control cell division and cancer progression.[16]

Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription Dimerizes & Translocates BRAF BRAF -> MEK -> ERK BRAF->Transcription Activates Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Compound22 Indole-Guanidine Hybrid 22 Compound22->JAK2 Inhibits Compound22->pSTAT3 Down-regulates Compound22->BRAF Inhibits

Caption: Inhibition of pro-survival signaling pathways by an indole-guanidine hybrid.[16]

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected phenylguanidine derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
19 AzaglycophymineHCC1937 (TNBC)~4[15]
19 AzaglycophymineBT-474 (HER2+)~4[15]
19 Indole-guanidineSMMC-7721 (Hepatoma)0.057[16]
22 Indole-guanidineSMMC-7721 (Hepatoma)0.042[16]

Cardiovascular Applications

Beyond antimicrobial and anticancer activities, certain phenylguanidine derivatives have shown promise in treating cardiovascular diseases. A notable example is the novel guanidine ME10092, which has demonstrated significant cardioprotective effects in rat models of ischemia-reperfusion injury.[17]

Administration of ME10092 before, during, or even after a coronary artery occlusion event resulted in:

  • Inhibition of Arrhythmia: A significant and dose-dependent reduction in the burst of arrhythmia that occurs upon reperfusion.[17]

  • Reduced Infarct Size: A reduction in heart infarction size by approximately 40%.[17]

  • Normalization of Hemodynamics: Attenuation of the ST-segment elevation on an ECG and normalization of blood pressure disturbances caused by the ischemia-reperfusion.[17]

These findings suggest that substituted phenylguanidines could be a valuable scaffold for developing drugs to protect the heart during events like a myocardial infarction.

Experimental Protocols: A Practical Guide

The translation of a chemical structure into a biological effect is validated through rigorous experimental testing. This section provides step-by-step methodologies for the synthesis and biological evaluation of substituted phenylguanidines.

Protocol 1: General Synthesis of N-Phenylguanidines

This protocol describes a common method for synthesizing N-substituted phenylguanidines via the reaction of an aniline with a cyanamide solution.[18]

Materials:

  • Substituted aniline

  • Hydrochloric acid (HCl)

  • 50% Cyanamide (H₂NCN) solution

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Sodium hydroxide (NaOH) solution

  • Reaction vessel with stirring and temperature control

Procedure:

  • Aniline Salt Formation: To the reaction vessel, add the substituted aniline and a stoichiometric amount of hydrochloric acid to form the aniline hydrochloride salt.

  • Catalyst Addition: Add the phase-transfer catalyst to the mixture.

  • Cyanamide Addition: While stirring and maintaining the temperature at 60-70°C, add the 50% cyanamide solution dropwise. Causality Note: This dropwise addition controls the exothermic reaction and prevents side-product formation.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-70°C for an additional 2.5 hours to ensure the reaction goes to completion.

  • Neutralization & Precipitation: Cool the reaction mixture and add NaOH solution to adjust the pH to approximately 7. The phenylguanidine product will precipitate as a solid. Self-Validation: The formation of a precipitate upon neutralization is a key indicator of successful product formation.

  • Isolation: Filter the solid product, wash thoroughly with water to remove salts, and dry under a vacuum to obtain the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, FT-IR, and mass spectrometry.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the antimicrobial susceptibility of a compound.

Materials:

  • Synthesized phenylguanidine compounds

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control (e.g., Ciprofloxacin) and negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of each phenylguanidine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, including the positive and negative control wells. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Self-Validation: The negative control should show no growth, and the positive control should show growth only up to its known MIC against the test organism.

Protocol 3: DNA Binding Assessment via UV-Visible Spectroscopy

This protocol is used to investigate whether a compound interacts with DNA, a common mechanism for anticancer agents.[1]

Materials:

  • Synthesized phenylguanidine compound

  • Salmon Sperm DNA (SS-DNA) or Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the phenylguanidine derivative (e.g., 50 µM) in the Tris-HCl buffer. Prepare a concentrated stock solution of SS-DNA in the same buffer.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the compound solution alone from approximately 200-400 nm.

  • Titration: Add increasing concentrations of the SS-DNA solution (e.g., 5-40 µM) to the cuvette containing the compound. After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

  • Spectral Recording: Record the UV-Vis spectrum after each addition of DNA.

  • Data Analysis: Analyze the changes in the absorption spectrum. A decrease in molar absorptivity (hypochromism) and/or a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) upon the addition of DNA is indicative of an interaction. Causality Note: A hypochromic shift often suggests an intercalative or groove-binding interaction, as the stacking of the compound with DNA base pairs alters its electronic transitions. The binding constant (Kb) can be calculated from the spectral data to quantify the binding affinity.[14]

Conclusion and Future Directions

Substituted phenylguanidines represent a highly versatile and privileged scaffold in the landscape of modern drug discovery. Their demonstrated efficacy across a spectrum of therapeutic areas—from combating antibiotic-resistant bacteria to inducing apoptosis in cancer cells and protecting cardiac tissue—underscores their significant potential. The ability to systematically modify the phenyl ring and guanidine headgroup allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, guided by robust structure-activity relationship studies.

Future research should focus on elucidating more specific molecular targets to move beyond broad-spectrum cytotoxicity and towards highly selective agents. The development of derivatives with improved oral bioavailability and metabolic stability will be crucial for their clinical translation. As synthetic methodologies continue to advance, the exploration of novel and diverse substitution patterns on the phenylguanidine core will undoubtedly uncover next-generation therapeutic candidates to address pressing global health challenges.

References

  • El-Kerdawy, M. M., Ebeid, M. Y., & El-Sherbeny, M. A. (1987). Quantitative Structure-Activity Relationships of N2-phenylguanines as Inhibitors of Herpes Simplex Virus Thymidine Kinases. PubMed. [Link]

  • Hofman, J., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

  • Hofman, J., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. National Center for Biotechnology Information. [Link]

  • Páv, K., et al. (1987). Synthesis and properties of phenyl substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine. Semantic Scholar. [Link]

  • Hofman, J., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed. [Link]

  • Morgan, I., et al. (2021). The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. ResearchGate. [Link]

  • Lannér, C., et al. (2001). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. ResearchGate. [Link]

  • Al-Majdoub, Z. M., et al. (2022). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. National Center for Biotechnology Information. [Link]

  • Zareba, P., et al. (2023). New cyclic arylguanidine scaffolds as a platform for development of antimicrobial and antiviral agents. PubMed. [Link]

  • Rehman, S., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]

  • Rehman, S., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. National Center for Biotechnology Information. [Link]

  • Thorlacius, H., et al. (2002). The novel guanidine ME10092 protects the heart during ischemia-reperfusion. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ResearchGate. [Link]

  • Chapla, M. E., & Garcia, A. G. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. PubMed. [Link]

  • Nguyen, T. H., & Hu, J. (2019). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]

  • Pereira, R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. [Link]

  • Woz´nica, M., et al. (2020). Novel approaches to screening guanidine derivatives. PubMed. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. MDPI. [Link]

  • Gualtieri, F., et al. (2001). Solution-phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers. PubMed. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Wang, Y., et al. (2022). Novel indole-guanidine hybrids as potential anticancer agents: Design, synthesis and biological evaluation. PubMed. [Link]

  • Sharma, A., & Kumar, V. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2022). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. National Center for Biotechnology Information. [Link]

  • Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. FULIR. [Link]

  • ChemBK. (n.d.). 1-phenylguanidine. ChemBK. [Link]

Sources

Topic: 1-(4-Bromophenyl)guanidine: A Speculative Exploration of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(4-Bromophenyl)guanidine is a small molecule whose specific biological mechanism of action remains largely uncharacterized in public domain literature. However, its core chemical scaffold—a substituted guanidine—is a privileged pharmacophore present in a multitude of biologically active compounds. The guanidinium group, being protonated and positively charged at physiological pH, is crucial for specific ligand-receptor interactions through charge pairing and hydrogen bonding.[1][2] This guide, written from the perspective of a Senior Application Scientist, aims to deconstruct the potential mechanisms of action of 1-(4-Bromophenyl)guanidine by drawing parallels with well-documented activities of analogous compounds. We will not present a rigid doctrine but rather a series of scientifically grounded hypotheses, complete with detailed experimental protocols and logical frameworks required to systematically investigate this molecule's therapeutic potential.

Molecular Profile and Strategic Considerations

Before postulating biological targets, a foundational understanding of the molecule's physicochemical properties is essential. These characteristics dictate its likely behavior in a biological milieu, from membrane permeability to receptor affinity.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)guanidine

PropertyValue (Computed)SourceStrategic Implication
Molecular FormulaC₇H₈BrN₃PubChem[3]Defines steric and elemental composition.
Molecular Weight214.06 g/mol PubChem[3]Influences diffusion and transport characteristics.
pKa (Guanidinium)~13.5General[1]Predominantly protonated and cationic at physiological pH, favoring electrostatic interactions with acidic residues (e.g., Asp, Glu) in protein binding pockets.
XLogP31.1PubChem[3]Moderate lipophilicity suggests a balance between aqueous solubility and the ability to cross cell membranes.
Hydrogen Bond Donors3PubChem[3]Strong potential to act as a hydrogen bond donor in ligand-receptor interactions.
Hydrogen Bond Acceptors1PubChem[3]Can participate as a hydrogen bond acceptor.

The presence of the 4-bromophenyl group adds a significant lipophilic and aromatic character, potentially enabling π-π stacking interactions within a target protein.[1] This substitution pattern distinguishes it from simpler guanidines and must be considered a key determinant of its target specificity and potency.

Hypothesis I: Modulation of Voltage-Gated Ion Channels

Causality: The guanidinium moiety is a classic feature of many ion channel modulators. Guanidine and its derivatives are known to inhibit presynaptic voltage-gated potassium (Kv) channels, which prolongs the action potential and enhances neurotransmitter release.[4][5] This effect underlies the therapeutic use of guanidine in treating neuromuscular diseases like Lambert-Eaton myasthenic syndrome.[5] Furthermore, guanidinium analogues can act as voltage-dependent blockers of sodium (NaV) channels.[6][7]

Speculation: 1-(4-Bromophenyl)guanidine may function as a blocker of Kv or NaV channels. It could bind within the channel pore, sterically occluding ion passage, or interact with the channel's voltage-sensing domains to stabilize a closed or inactivated state.[4]

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to provide a definitive, functional readout of ion channel modulation. A cell line heterologously expressing a specific channel subtype (e.g., Kv2.1 or NaV1.7) provides a clean, self-validating system to isolate the compound's effect.

Protocol Steps:

  • Cell Maintenance: Culture HEK293 cells stably expressing the human Kv2.1 channel subtype in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Maintain at 37°C in a 5% CO₂ incubator.

  • Preparation for Recording: Plate cells onto sterile glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation:

    • Internal Pipette Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.3 with KOH.

    • External Bath Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Fabricate recording pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit Kv2.1 currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 400 ms).

  • Compound Application & Data Acquisition:

    • Record baseline currents in the external solution.

    • Perfuse the chamber with the external solution containing 1-(4-Bromophenyl)guanidine at increasing concentrations (e.g., 0.1 µM to 100 µM).

    • At each concentration, record the steady-state current inhibition.

  • Analysis: Measure the peak current amplitude at a strong depolarizing step (e.g., +40 mV) for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀.

G cluster_workflow Workflow: Ion Channel Modulation Analysis A HEK293 cells expressing Kv2.1 B Establish Whole-Cell Patch-Clamp A->B C Apply depolarizing voltage steps (-80mV to +60mV) B->C D Record Baseline K+ Current C->D E Perfuse with 1-(4-Bromophenyl)guanidine (Concentration Gradient) D->E F Record Inhibited K+ Current E->F G Data Analysis: Plot % Inhibition vs. [Compound] F->G H Determine IC50 Value G->H

Caption: Experimental workflow for assessing Kv channel inhibition.

Hypothesis II: Inhibition of Nitric Oxide Synthase (NOS)

Causality: Nitric oxide (NO) is a critical signaling molecule produced from the oxidation of L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[8] The substrate-binding pocket of NOS enzymes is specifically evolved to recognize the guanidinium group of L-arginine. Consequently, many guanidine-containing compounds act as competitive inhibitors of NOS isoforms (nNOS, eNOS, iNOS).[8][9][10] Aminoguanidine, for example, is a well-known iNOS inhibitor.[11]

Speculation: 1-(4-Bromophenyl)guanidine could act as a competitive inhibitor of one or more NOS isoforms by occupying the L-arginine binding site, thereby preventing the synthesis of NO. The bromophenyl moiety would interact with adjacent hydrophobic regions, potentially conferring isoform selectivity.[8]

Experimental Validation: In Vitro NOS Inhibition Assay (Griess Assay)

This biochemical assay directly measures the enzymatic activity of purified NOS by quantifying the production of nitrite (a stable breakdown product of NO). Its self-validating nature comes from running parallel controls, including a no-enzyme control and a positive control inhibitor (e.g., L-NAME).

Protocol Steps:

  • Reagent Preparation:

    • Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

    • Cofactors: Prepare stock solutions of NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄).

    • Substrate: Prepare a stock solution of L-arginine.

    • Enzyme: Use purified recombinant human iNOS, nNOS, or eNOS.

    • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of reaction buffer.

    • Add 10 µL of the cofactor mix.

    • Add 10 µL of 1-(4-Bromophenyl)guanidine at various concentrations (final concentrations from 1 nM to 100 µM).

    • Add 10 µL of the purified NOS enzyme.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of L-arginine.

    • Incubate for 30 minutes at 37°C.

  • Nitrite Detection:

    • Stop the reaction by adding 10 µL of 1 M NaOH.

    • Add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Analysis:

    • Measure the absorbance at 540 nm using a plate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀.

G cluster_pathway Hypothesized Competitive Inhibition of NOS L_Arg L-Arginine (Substrate) NOS Nitric Oxide Synthase (Enzyme) L_Arg->NOS Binds to Active Site NO Nitric Oxide (Product) NOS->NO Catalyzes Formation of Compound 1-(4-Bromophenyl)guanidine Compound->NOS Competitively Binds to Active Site

Caption: Proposed mechanism of competitive NOS inhibition.

Hypothesis III: Ligand Activity at Adrenergic Receptors

Causality: Several clinically used drugs, such as guanabenz and guanfacine, are guanidine derivatives that act as agonists at α₂-adrenergic receptors.[12] The planar, cationic guanidinium group is known to fit well within the binding pocket of these receptors, often forming cation-π interactions.[13] Conversely, modifications to the guanidine scaffold can convert agonists into antagonists.[14][15] The development of novel α₂-AR antagonists is an attractive strategy for new antidepressants.[15]

Speculation: 1-(4-Bromophenyl)guanidine could function as either an agonist or an antagonist at α₂-adrenergic receptors. Its binding affinity and functional output would be determined by how the bromophenyl group orients within the receptor's binding site.

Experimental Validation: Radioligand Binding and Functional Assays

A two-part experimental plan is required. First, a binding assay determines if the compound physically interacts with the receptor and with what affinity (Kᵢ). Second, a functional assay determines the consequence of that binding—agonism or antagonism.

Protocol 1: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., human prefrontal cortex for α₂A-AR) or membranes from cells overexpressing the receptor in a cold buffer. Centrifuge to pellet the membranes and resuspend.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes.

    • A selective radiolabeled antagonist (e.g., [³H]-RX821002).

    • 1-(4-Bromophenyl)guanidine across a wide concentration range.

    • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., yohimbine).

  • Incubation & Filtration: Incubate the plate to allow binding to reach equilibrium. Rapidly harvest the contents onto a glass fiber filter plate using a cell harvester, washing with cold buffer to separate bound from free radioligand.

  • Quantification & Analysis: Add scintillation cocktail to the dried filters and count the radioactivity. Calculate specific binding and plot the percent displacement of the radioligand against the concentration of the test compound to determine the Kᵢ value.

Protocol 2: [³⁵S]GTPγS Functional Assay

  • Principle: Agonist binding to a Gᵢ-coupled receptor like the α₂-AR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to trap and quantify this activation state.

  • Assay Setup: Combine receptor membranes, [³⁵S]GTPγS, and GDP in an assay buffer.

  • Agonist Mode: Add increasing concentrations of 1-(4-Bromophenyl)guanidine. An agonist will produce a concentration-dependent increase in [³⁵S]GTPγS binding.

  • Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist (e.g., norepinephrine) to all wells, along with increasing concentrations of 1-(4-Bromophenyl)guanidine. An antagonist will produce a concentration-dependent reversal of the agonist-induced signal.

  • Termination & Analysis: Terminate the reaction and quantify bound [³⁵S]GTPγS via scintillation counting. Plot the data to determine EC₅₀ (for agonists) or IC₅₀/Kₑ (for antagonists).

G cluster_pathway α2-Adrenergic Receptor (Gᵢ-Coupled) Signaling Ligand Agonist (e.g., Norepinephrine) or 1-(4-Bromophenyl)guanidine? Receptor α2-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gᵢ Protein (GDP-bound) Receptor->G_Protein Activates G_Protein_Active Gαᵢ (GTP-bound) + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Potential interaction with the α2-adrenergic signaling cascade.

Concluding Remarks and Path Forward

The mechanistic identity of 1-(4-Bromophenyl)guanidine remains to be empirically determined. The hypotheses presented here—modulation of voltage-gated ion channels, inhibition of nitric oxide synthase, and activity at adrenergic receptors—represent the most plausible starting points for investigation based on a wealth of structure-activity relationship data for the guanidine chemical class. It is critical to recognize that these mechanisms are not mutually exclusive; polypharmacology is a common feature of small molecules.

A logical path forward would involve executing the described in vitro assays. Positive results in any of these primary screens would necessitate follow-up studies to determine subtype selectivity (e.g., across different Kv channel subtypes, NOS isoforms, or adrenergic receptor subtypes) and to validate the findings in cell-based and eventually in vivo disease models. This systematic, hypothesis-driven approach provides the most robust and efficient path to unraveling the therapeutic potential of 1-(4-Bromophenyl)guanidine.

References

  • Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58.

  • Garvey, E. P., Oplinger, J. A., Tanoury, G. J., et al. (1999). Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 9(20), 2953-2958.

  • Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Mod Res Inflamm, 3(2), 48-58.

  • Ramu, Y., Xu, Y., & Lu, Z. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1047-1054.

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Biochemical Journal, 323(Pt 1), 233-239.

  • Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing.

  • Mérino, M., Iriepa, I., Morcillo, M. J., et al. (2016). Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket. Bioorganic & Medicinal Chemistry, 24(18), 4349-4361.

  • Ramu, Y., Xu, Y., & Lu, Z. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular pharmacology, 80(6), 1047-1054.

  • Carrero, P., Carro, L., Callado, L. F., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(3), 774-783.

  • Carrero, P., El-Subbagh, H., Pérez, C., et al. (2014). Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry, 83, 317-331.

  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2013). Guanidine group: Definition and pharmaceutical applications. ResearchGate.

  • Morello, R. S., Lipkind, G. M., & Fozzard, H. A. (1984). Block of sodium channels by internal mono- and divalent guanidinium analogues. Modulation by sodium ion concentration. The Journal of general physiology, 84(4), 509-529.

  • Nguyen, P. H., Hammoud, H., Halliez, S., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS chemical neuroscience, 5(10), 948-958.

  • Qu, L., Zhou, Q., & Xu, Y. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936.

  • Corpus, V. M., Bressie, S. M., Stillwell, L. I., & Olins, G. M. (1994). Interaction of Guanidinium Compounds and K+ Channel Modulators With Imidazoline Binding Sites in Rabbit Kidney. European Journal of Pharmacology, 266(2), 197-200.

  • Benoit, E., & Escaut, J. P. (1993). Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. British journal of pharmacology, 109(3), 669-675.

  • Zapf, C., & An, C. T. (2005). Substituted Guanidines: Introducing Diversity in Combinatorial Chemistry. Organic Letters, 7(9), 1829-1832.

  • Lee, S., Kim, T., Lee, B. H., et al. (2007). 3-Substituted-(5-arylfuran-2-ylcarbonyl)guanidines as NHE-1 Inhibitors. Bioorganic & medicinal chemistry letters, 17(5), 1291-1295.

  • Bucknall, R. A., Swallow, D. L., Moores, H., & Harrad, J. (1973). A novel substituted guanidine with high activity in vitro against rhinoviruses. Nature, 246(5429), 144-145.

  • PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Advent and Evolution of N-Aryl Guanidines: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl guanidine scaffold represents a cornerstone in medicinal chemistry and synthetic organic chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceutical agents. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of N-aryl guanidine derivatives. From the seminal isolation of guanidine from natural sources to the development of sophisticated catalytic methodologies for their synthesis, this document traces the scientific journey that has established this unique chemical entity as a "privileged scaffold" in drug discovery. The guide delves into the fundamental principles of classical and modern synthetic strategies, offering detailed experimental protocols and mechanistic insights. Furthermore, it examines the rich pharmacology of N-aryl guanidines, exemplified by a detailed case study of the antihypertensive agent Guanabenz, and provides a thorough overview of the analytical techniques essential for their characterization. This guide is intended to serve as an in-depth resource for researchers and professionals engaged in the design, synthesis, and development of novel therapeutics centered around the N-aryl guanidine core.

A Historical Odyssey: From Guano to Guanofex

The story of N-aryl guanidines begins with the discovery of their parent compound, guanidine. In 1861, Adolph Strecker first isolated guanidine from the oxidative degradation of guanine, a component of Peruvian guano. This discovery laid the groundwork for the exploration of a new class of nitrogenous compounds.

The late 19th and early 20th centuries witnessed the pioneering work of chemists who developed the foundational synthetic routes to guanidine and its derivatives. A significant early method involved the reaction of dicyandiamide with ammonium salts.[1] These classical approaches, while effective, often required harsh reaction conditions and stoichiometric reagents.

A pivotal moment in the history of N-aryl guanidine synthesis was the development of methods that allowed for the direct introduction of aryl moieties. While a specific "Bernthsen synthesis of N-aryl guanidines" is not prominently documented, the Bernthsen acridine synthesis, developed in 1878, which involves the reaction of diarylamines with carboxylic acids, demonstrated the feasibility of manipulating N-aryl compounds under acidic conditions, a conceptual precursor to later N-arylation techniques.[2][3] The Rathke synthesis, utilizing the reaction of isothiouronium salts with amines, provided a more direct pathway to substituted guanidines, including those with aryl substituents.[4]

The pharmacological potential of guanidine derivatives began to be recognized in the mid-20th century. Early studies revealed their diverse biological activities, leading to the development of drugs for various therapeutic areas. The antihypertensive properties of N-aryl guanidines, for instance, were harnessed in the development of drugs like Guanabenz.[5][6] This marked a significant shift in the perception of N-aryl guanidines from mere chemical curiosities to vital pharmacophores.

The latter half of the 20th century and the early 21st century have been characterized by the advent of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions. These powerful techniques have revolutionized the synthesis of N-aryl guanidines, offering milder reaction conditions, broader substrate scope, and greater efficiency compared to classical methods.[7] This has enabled the rapid generation of diverse libraries of N-aryl guanidine derivatives for drug discovery programs.

Timeline of Key Developments
Era Key Milestone Significance
Mid-19th Century 1861: Adolph Strecker isolates guanidine from guano.Discovery of the parent guanidine compound.
Late 19th Century Development of classical guanidine syntheses (e.g., from dicyandiamide).Establishment of foundational synthetic routes.
Early 20th Century Rathke synthesis provides a route to substituted guanidines.Enables the synthesis of a wider range of guanidine derivatives.
Mid-20th Century Discovery of the pharmacological activities of guanidine derivatives.Emergence of guanidines as a significant pharmacophore.
Late 20th Century Introduction of N-aryl guanidine drugs like Guanabenz.Clinical validation of the therapeutic potential of N-aryl guanidines.
Late 20th - Early 21st Century Development of modern catalytic methods for N-arylation.Revolutionized the synthesis of N-aryl guanidines, enabling rapid drug discovery.

The Art of Synthesis: From Classical Methods to Modern Catalysis

The synthesis of N-aryl guanidines has evolved significantly, with modern catalytic methods offering substantial advantages over classical approaches.

Classical Synthetic Strategies

Classical methods for the synthesis of N-aryl guanidines typically involve the reaction of an amine with a guanylating agent. These methods, while historically important, often suffer from limitations such as the need for harsh reaction conditions, the use of stoichiometric and sometimes toxic reagents, and limited substrate scope.[7]

A common classical approach is the desulfurization of N,N'-diarylthioureas. This method involves the preparation of the corresponding thiourea from the reaction of an aniline with a thiocyanate or isothiocyanate, followed by treatment with a desulfurizing agent, such as mercuric oxide or lead oxide, in the presence of ammonia.[8]

This protocol is based on the historical method of desulfurizing thiocarbanilide.[8]

Materials:

  • Thiocarbanilide (N,N'-diphenylthiourea)

  • Ethanol

  • Ammonium nitrate

  • Litharge (Lead(II) oxide)

  • Toluene

  • Sodium hydroxide solution

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve thiocarbanilide and an equivalent amount of ammonium nitrate in ethanol.

  • Desulfurization: To the stirred solution, add a stoichiometric amount of litharge. Heat the mixture to approximately 75°C. The reaction is complete when the dark color of the lead sulfide ceases to form.

  • Isolation of Diphenylguanidine Nitrate: After the reaction, the diphenylguanidine is present as its nitrate salt. The solvent can be partially removed by distillation to concentrate the solution.

  • Precipitation of Diphenylguanidine: Add a solution of sodium hydroxide to the concentrated mixture to precipitate the free base of diphenylguanidine. The carbodiphenylimide impurity remains in solution.

  • Purification: Filter the precipitated diphenylguanidine and wash it thoroughly with water to remove any inorganic salts.

  • Recrystallization: For further purification, the crude diphenylguanidine can be dissolved in hot toluene. Upon cooling, pure N,N'-diphenylguanidine crystallizes out and can be collected by filtration and dried.[8]

classical_synthesis aniline Aniline thiocarbanilide Thiocarbanilide (N,N'-Diphenylthiourea) aniline->thiocarbanilide Reaction cs2 Carbon Disulfide cs2->thiocarbanilide dpg_nitrate Diphenylguanidine Nitrate thiocarbanilide->dpg_nitrate Desulfurization reagents PbO, NH4NO3, Ethanol reagents->dpg_nitrate dpg N,N'-Diphenylguanidine dpg_nitrate->dpg Precipitation naoh NaOH naoh->dpg

Caption: Classical synthesis of N,N'-diphenylguanidine.

Modern Catalytic Approaches

Modern synthetic chemistry has embraced transition metal catalysis for the construction of C-N bonds, and the synthesis of N-aryl guanidines is no exception. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the N-arylation of guanidines. These methods offer mild reaction conditions, high functional group tolerance, and excellent yields.[9]

This protocol provides a general procedure for the palladium-catalyzed N-arylation of guanidine with an aryl halide.[9]

Materials:

  • Guanidine hydrochloride

  • Aryl halide (e.g., bromobenzene or chlorobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos - 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base (e.g., NaOtBu - sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine guanidine hydrochloride (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl guanidine.[9]

modern_synthesis cluster_reactants Reactants cluster_reagents Reagents guanidine Guanidine n_aryl_guanidine N-Aryl Guanidine guanidine->n_aryl_guanidine N-Arylation aryl_halide Aryl Halide (Ar-X) aryl_halide->n_aryl_guanidine catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->n_aryl_guanidine ligand Ligand (e.g., XPhos) ligand->n_aryl_guanidine base Base (e.g., NaOtBu) base->n_aryl_guanidine

Caption: Modern palladium-catalyzed N-arylation of guanidine.

Analytical Characterization of N-Aryl Guanidines

The unequivocal characterization of newly synthesized N-aryl guanidines is paramount for ensuring their purity and confirming their chemical structure. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of N-aryl guanidines.

  • ¹H NMR: The protons on the aryl rings exhibit characteristic chemical shifts in the aromatic region (typically δ 6.5-8.0 ppm). The N-H protons of the guanidinium group often appear as broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The guanidinyl carbon (C=N) gives a characteristic resonance in the range of δ 150-165 ppm. The carbons of the aryl groups will also show distinct signals in the aromatic region.

Table: Representative NMR Data for N,N'-Diphenylguanidine

NucleusChemical Shift (δ, ppm)Multiplicity
¹H~6.9-7.3m
¹³C (Guanidinyl C)~155s
¹³C (Aromatic C)~120-145m

(Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.)[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in N-aryl guanidines.

  • N-H Stretching: The N-H stretching vibrations of the guanidinium group typically appear as broad bands in the region of 3100-3500 cm⁻¹.

  • C=N Stretching: The C=N stretching vibration is a characteristic feature and is usually observed in the range of 1600-1680 cm⁻¹.

  • Aromatic C-H Stretching: These vibrations are typically seen above 3000 cm⁻¹.

  • Aromatic C=C Stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table: Key IR Absorptions for N,N'-Diphenylguanidine

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3100-3500 (broad)
C=N Stretch~1630
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1450-1600

[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of N-aryl guanidines, which aids in their structural confirmation. Electron ionization (EI) and electrospray ionization (ESI) are commonly used ionization methods.[2][12][13]

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the N-aryl guanidine.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways involve cleavage of the C-N bonds and fragmentation of the aryl rings.

Pharmacological Significance: The Case of Guanabenz

The N-aryl guanidine moiety is a prominent feature in numerous biologically active compounds.[6] A prime example of a successful N-aryl guanidine drug is Guanabenz , an antihypertensive agent.

Mechanism of Action

Guanabenz is a centrally acting α₂-adrenergic agonist.[14][15][16][17] Its mechanism of action involves the stimulation of α₂-adrenergic receptors in the brainstem. This stimulation leads to a reduction in sympathetic outflow from the central nervous system to the peripheral circulation.[18][19][20][21][22] The consequences of this reduced sympathetic activity are:

  • Decreased Peripheral Vascular Resistance: This leads to a lowering of blood pressure.

  • Reduced Heart Rate: A modest decrease in heart rate is also observed.

guanabenz_moa Guanabenz Guanabenz (N-Aryl Guanidine) Alpha2_Receptor α2-Adrenergic Receptors (Brainstem) Guanabenz->Alpha2_Receptor Stimulates Sympathetic_Outflow Reduced Sympathetic Outflow Alpha2_Receptor->Sympathetic_Outflow Leads to Peripheral_Resistance Decreased Peripheral Vascular Resistance Sympathetic_Outflow->Peripheral_Resistance Heart_Rate Reduced Heart Rate Sympathetic_Outflow->Heart_Rate Blood_Pressure Lowered Blood Pressure Peripheral_Resistance->Blood_Pressure Heart_Rate->Blood_Pressure

Caption: Mechanism of action of the N-aryl guanidine drug Guanabenz.

Structure-Activity Relationships (SAR)

The N-aryl guanidine core is crucial for the activity of Guanabenz. The dichlorophenyl ring and the guanidine moiety are key structural features that contribute to its binding affinity for the α₂-adrenergic receptor. Modifications to these groups can significantly impact the drug's potency and selectivity.

Conclusion

The journey of N-aryl guanidine derivatives from their discovery in natural sources to their current status as indispensable tools in medicinal chemistry is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The evolution from classical, often arduous, synthetic methods to modern, efficient catalytic strategies has opened up new avenues for the creation of novel N-aryl guanidine-based drugs. The rich and diverse pharmacological activities of this class of compounds, exemplified by the clinical success of agents like Guanabenz, ensure that the N-aryl guanidine scaffold will continue to be a focal point of research and development in the pharmaceutical sciences for the foreseeable future. This guide has provided a comprehensive overview of the history, synthesis, characterization, and pharmacological importance of N-aryl guanidines, with the aim of equipping researchers and drug development professionals with the foundational knowledge necessary to contribute to this exciting and impactful field.

References

  • Strecker, A. (1861). Untersuchungen über die chemischen Beziehungen zwischen Guanin, Xanthin, Theobromin, Caffein und Kreatinin. Annalen der Chemie und Pharmacie, 118(2), 151-177.
  • Holmes, B., & Brogden, R. N. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs, 26(3), 212–229. [Link]

  • Drugs.com. (2025, March 24). Guanabenz: Package Insert / Prescribing Information. [Link]

  • Alcarazo, M. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3425-3439.
  • PubChem. (n.d.). Guanabenz. National Center for Biotechnology Information. [Link]

  • Guanabenz: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022, August 30). Pillintrip. [Link]

  • PubChem. (n.d.). Diphenylguanidine. National Center for Biotechnology Information. [Link]

  • Weiss, M. L. (1922). U.S. Patent No. 1,422,506. Washington, DC: U.S.
  • Organic Syntheses. (n.d.). Guanidine Nitrate. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • Wikipedia. (n.d.). Bernthsen acridine synthesis. [Link]

  • NIST. (n.d.). Guanidine, N,N'-diphenyl-. NIST Chemistry WebBook. [Link]

  • Grokipedia. (n.d.). Bernthsen acridine synthesis. [Link]

  • Göçer, H., & Akıncıoğlu, A. (2013). Biological activities of guanidine compounds. Mini reviews in medicinal chemistry, 13(5), 745–756.
  • Schmid, M. G., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101419.
  • Kalhleen, M., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical chemistry, 85(19), 9045–9053.
  • NIST. (n.d.). Guanidine. NIST Chemistry WebBook. [Link]

  • PrepChem.com. (n.d.). Synthesis of diphenyl-guanidine. [Link]

  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 31–39.
  • van Zwieten, P. A. (1988). Pharmacology of the alpha 2-adrenoceptor agonist rilmenidine. The American journal of cardiology, 61(7), 6D–14D.
  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega, 8(17), 15161–15174.
  • Li, Y., et al. (2022). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 20(23), 4769-4773.
  • PsychoFarm. (2022, October 11). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action). YouTube. [Link]

  • NIST. (n.d.). Guanidine, N,N'-diphenyl-. NIST Chemistry WebBook. [Link]

  • Al-Abri, M. A., et al. (2023). The Role of Alpha-2 Agonists for Attention Deficit Hyperactivity Disorder in Children: A Review. Medicina (Kaunas, Lithuania), 59(5), 978.
  • CN1057832A - Preparation technique of diphenyl guanidine - Google P
  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 31–39. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)guanidine is an organic compound featuring a guanidine group attached to a 4-bromophenyl ring. The guanidine group, with its unique Y-shaped arrangement of three nitrogen atoms around a central carbon, is a key structural motif in a variety of biologically active molecules, including the amino acid arginine. Its high basicity and ability to form multiple hydrogen bonds are central to its function in molecular recognition and catalysis. The presence of the bromophenyl moiety introduces lipophilicity and potential for further functionalization, making 1-(4-Bromophenyl)guanidine a compound of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key analytical protocols.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)guanidine

PropertyValueSource/Method
IUPAC Name 2-(4-bromophenyl)guanidinePubChem[1]
CAS Number 67453-81-0PubChem[1]
Molecular Formula C₇H₈BrN₃PubChem[1]
Molecular Weight 214.06 g/mol PubChem[1]
Melting Point >300 °C (decomposed) (Predicted)ChemicalBook[2]
Boiling Point 284.4±42.0 °C (Predicted)ECHEMI[3]
Density 1.67±0.1 g/cm³ (Predicted)ECHEMI[3]
pKa 10.67±0.10 (Predicted)N-(4-BROMO-PHENYL)-GUANIDINE[4]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]
Appearance White to off-white solid (Expected)General knowledge

Chemical Structure and Reactivity

The chemical behavior of 1-(4-Bromophenyl)guanidine is dictated by the interplay between the electron-rich guanidine group and the substituted aromatic ring.

Synthesis

The synthesis of 1-(4-Bromophenyl)guanidine can be achieved through the guanylation of 4-bromoaniline. A common and effective method involves the reaction of 4-bromoaniline with cyanamide under acidic conditions. This direct guanidination approach is a straightforward route to the desired product.[5]

Synthesis of 1-(4-Bromophenyl)guanidine 4-Bromoaniline 4-Bromoaniline (C₆H₆BrN) Intermediate Protonated Intermediate 4-Bromoaniline->Intermediate + Cyanamide, H⁺ Cyanamide Cyanamide (CH₂N₂) Product 1-(4-Bromophenyl)guanidine (C₇H₈BrN₃) Intermediate->Product Rearrangement Acid H⁺

Caption: General reaction scheme for the synthesis of 1-(4-Bromophenyl)guanidine.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)guanidine

This protocol is a representative procedure based on established methods for the synthesis of aryl guanidines.

  • Reaction Setup: To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as water or a lower alcohol, add cyanamide (1.1 equivalents).

  • Acidification: Slowly add a strong acid, such as hydrochloric acid, to catalyze the reaction and maintain an acidic pH.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Reactivity

The guanidine moiety is a strong base due to the resonance stabilization of its protonated form, the guanidinium cation. The pKa is predicted to be around 10.67, indicating that it will be protonated at physiological pH.[4] The nitrogen atoms of the guanidine group are nucleophilic and can react with various electrophiles. The bromophenyl ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further molecular elaboration.

Stability and Storage

1-(4-Bromophenyl)guanidine is expected to be a stable solid under standard laboratory conditions. However, due to the basic nature of the guanidine group, it may be sensitive to strong acids and oxidizing agents. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' pattern for the aromatic protons of the 4-bromophenyl group, likely appearing as two doublets in the range of δ 7.0-7.6 ppm. The protons on the guanidine nitrogens will likely appear as a broad signal, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the bromophenyl ring and a characteristic signal for the central carbon of the guanidine group, typically in the range of 150-160 ppm.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the guanidine group in the region of 3200-3400 cm⁻¹. A strong band corresponding to the C=N stretching vibration is expected around 1560-1640 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the phenyl ring and the guanidine group.

Experimental Protocols for Property Determination

Determination of pKa by Potentiometric Titration

The pKa of 1-(4-Bromophenyl)guanidine, a basic compound, can be determined by potentiometric titration with a standardized acid solution.[7][8]

pKa Determination Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in a suitable solvent prep2 Add excess standardized acid solution prep1->prep2 titrate Titrate with standardized base solution prep2->titrate record Record pH after each addition titrate->record plot Plot pH vs. volume of titrant record->plot determine_ep Determine the equivalence point plot->determine_ep calculate_pka Calculate pKa from the half-equivalence point determine_ep->calculate_pka

Caption: Workflow for the determination of pKa by potentiometric titration.

Protocol:

  • Sample Preparation: Accurately weigh a sample of 1-(4-Bromophenyl)guanidine and dissolve it in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the acid.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10][11]

Solubility Determination Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent equilibrate Agitate at a constant temperature until equilibrium is reached prep1->equilibrate separate Separate solid and liquid phases equilibrate->separate analyze Determine the concentration of the solute in the saturated solution separate->analyze

Caption: Workflow for the determination of solubility by the shake-flask method.

Protocol:

  • Sample Preparation: Add an excess amount of solid 1-(4-Bromophenyl)guanidine to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Conclusion

1-(4-Bromophenyl)guanidine is a molecule with significant potential in medicinal chemistry due to the versatile properties of its constituent functional groups. This guide provides a foundational understanding of its physical and chemical characteristics, drawing upon predictive models and data from analogous compounds in the absence of comprehensive experimental validation. The outlined protocols for synthesis and property determination offer a practical framework for researchers working with this and related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of 1-(4-Bromophenyl)guanidine.

References

Sources

A Senior Application Scientist's Guide to Procuring and Verifying 1-(4-Bromophenyl)guanidine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of starting materials is the bedrock of reproducible and reliable results. 1-(4-Bromophenyl)guanidine (CAS No. 67453-81-0), a key structural motif in medicinal chemistry, is no exception. Guanidine derivatives are recognized as "privileged scaffolds" due to their ability to engage in multiple non-covalent interactions with biological targets, making them valuable in the development of novel therapeutics, including anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth, field-proven framework for sourcing, procuring, and validating this critical research chemical, ensuring the quality and integrity of your experimental work.

Part 1: Sourcing and Strategic Procurement

The procurement of a research chemical extends beyond a simple transaction. It is the first critical step in quality control. The choice of a supplier can significantly impact the purity of the compound, the presence of unlisted impurities, and ultimately, the validity of your research data.

Identifying Reputable Suppliers

The primary challenge in sourcing specialized chemicals is navigating a fragmented market of manufacturers and distributors. Our search identified several vendors listing 1-(4-Bromophenyl)guanidine or its hydrochloride salt. These range from large, well-known suppliers to smaller, specialized chemical technology companies.

Key platforms and direct suppliers to consider include:

  • Aggregator Platforms: ChemicalBook serves as a directory, listing multiple manufacturers and suppliers, primarily based in China.[4] This can be a useful tool for identifying a broad range of potential sources.

  • Specialized Chemical Suppliers: Companies like BLD Pharm and Benchchem list the compound directly, often providing details on purity and available quantities.[5][6]

  • Major Chemical Catalogs: While not always the most cost-effective, large distributors like Sigma-Aldrich (Merck) often provide extensive documentation, although for some unique chemicals, they may note that analytical data is not collected and the buyer assumes responsibility for verification.

The following table summarizes key information for prospective suppliers. Note that availability and purity specifications can change, and direct inquiry is always recommended.

SupplierProduct NameCAS NumberPurity/SpecificationNotes
BLD Pharm 1-(4-Bromophenyl)guanidine67453-81-0Not specified onlineOffers various pack sizes and indicates global stock.[5]
BLD Pharm 1-(4-Bromophenyl)guanidine hydrochloride1190962-80-1Not specified onlineThe hydrochloride salt form may have different solubility and stability.[7]
Benchchem 1-(4-Bromophenyl)guanidine67453-81-0Not specified onlineProvides a good summary of chemical properties from PubChem.[6]
Arctom Scientific 1-(4-Bromophenyl)guanidine67453-81-095%Lists specific purity and lead times.[8]
ChemicalBook Vendors N-(4-BROMO-PHENYL)-GUANIDINE67453-81-095% to 97%Lists multiple suppliers (e.g., Aikon, Block Chemical) with varying purities.[4]
The Procurement Workflow: A Self-Validating Process

A robust procurement strategy involves more than comparing prices. It is an integrated workflow designed to maximize the likelihood of receiving a high-quality reagent.

ProcurementWorkflow cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Selection & Ordering cluster_2 Phase 3: Receipt & Verification Start Identify Research Need: 1-(4-Bromophenyl)guanidine Search Search Supplier Databases & Aggregators (e.g., PubChem, ChemicalBook) Start->Search Vet Shortlist 3-5 Potential Suppliers Search->Vet Request Request Quotes, Purity Specs, & Example Certificate of Analysis (COA) Vet->Request Compare Compare Suppliers: - Purity (COA) - Price & Lead Time - Technical Support Request->Compare Select Select Optimal Supplier Compare->Select PO Issue Purchase Order (Specify CAS No. 67453-81-0 and required purity) Select->PO Receive Receive Shipment PO->Receive Inspect Inspect Packaging & Documentation (Match COA to Batch) Receive->Inspect QC Perform In-House Quality Control Inspect->QC QCWorkflow cluster_0 Initial Checks cluster_1 Analytical Validation cluster_2 Decision Start Compound Received Inspect Visual Inspection (Color, Form) Start->Inspect Doc Check Documentation (COA, SDS, Batch No.) Inspect->Doc SamplePrep Prepare Analytical Stock Solutions Doc->SamplePrep HPLC HPLC Analysis (Purity ≥95%?) SamplePrep->HPLC NMR ¹H NMR Analysis (Structure Match?) SamplePrep->NMR MS ESI-MS Analysis (Correct [M+H]⁺ and Bromine Isotope Pattern?) SamplePrep->MS Decision All Criteria Met? HPLC->Decision NMR->Decision MS->Decision Accept Accept Batch Proceed to Research Decision->Accept Yes Reject Reject Batch Contact Supplier Decision->Reject No

Sources

Methodological & Application

Synthesis of 1-(4-Bromophenyl)guanidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-(4-Bromophenyl)guanidine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a reliable and accessible method starting from 4-bromoaniline and cyanamide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step protocol, safety considerations, and characterization methods.

Introduction

1-(4-Bromophenyl)guanidine and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The guanidinium group, a key feature of this compound class, is found in numerous natural products and synthetic molecules with therapeutic potential.[1] The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. This protocol outlines a straightforward and efficient synthesis of 1-(4-Bromophenyl)guanidine hydrochloride, which can be readily converted to the free base.

Physicochemical and Safety Data

A summary of the key properties and safety information for the starting material and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Safety Precautions
4-Bromoaniline C₆H₆BrN172.02Brown solid with a sweet odor[2]Toxic if swallowed, in contact with skin, or if inhaled. Wear protective gloves, clothing, eye, and face protection.[2]
1-(4-Bromophenyl)guanidine C₇H₈BrN₃214.06White to off-white solidGuanidine and its derivatives are irritating to the skin, eyes, and respiratory tract.[3] Handle with appropriate personal protective equipment.
1-(4-Bromophenyl)guanidine HCl C₇H₉BrClN₃250.53Crystalline solidSimilar to the free base, handle with care to avoid irritation.

Reaction Mechanism and Rationale

The synthesis of 1-(4-Bromophenyl)guanidine from 4-bromoaniline and cyanamide proceeds via a nucleophilic addition reaction in an acidic medium. The key steps are as follows:

  • Protonation of Cyanamide: In the presence of an acid (e.g., hydrochloric acid), the nitrile nitrogen of cyanamide is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile and attacks the electrophilic carbon of the protonated cyanamide.

  • Formation of a C-N Bond: This attack results in the formation of a new carbon-nitrogen bond, leading to a protonated N-aryl isourea intermediate.

  • Tautomerization and Deprotonation: The intermediate undergoes tautomerization and deprotonation to yield the stable 1-(4-Bromophenyl)guanidinium salt.

The choice of an acidic environment is crucial as it activates the cyanamide for nucleophilic attack by the weakly basic 4-bromoaniline. The use of hydrochloric acid is convenient as it directly yields the hydrochloride salt of the product, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for 1-(4-Bromophenyl)guanidine Synthesis reagents 1. Reagent Preparation - 4-Bromoaniline - Concentrated HCl - Cyanamide Solution - Ethanol reaction 2. Reaction Setup - Dissolve 4-bromoaniline in ethanol and HCl. - Add cyanamide solution dropwise. - Heat the mixture under reflux. reagents->reaction Combine monitoring 3. Reaction Monitoring - Use TLC to track the disappearance of 4-bromoaniline. reaction->monitoring During reaction workup 4. Work-up - Cool the reaction mixture. - Reduce the solvent volume. - Induce precipitation of the hydrochloride salt. monitoring->workup Upon completion filtration 5. Isolation - Filter the precipitate. - Wash with cold ethanol. workup->filtration Isolate solid purification 6. Purification - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). filtration->purification Purify drying 7. Drying - Dry the purified crystals under vacuum. purification->drying Remove solvent characterization 8. Characterization - Melting point determination - NMR spectroscopy - Mass spectrometry drying->characterization Analyze

Caption: A flowchart illustrating the key stages in the synthesis and purification of 1-(4-Bromophenyl)guanidine hydrochloride.

Detailed Experimental Protocol

Materials and Equipment:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Aqueous Cyanamide Solution

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and flask

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of 1-(4-Bromophenyl)guanidine Hydrochloride

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17.2 g (0.1 mol) of 4-bromoaniline in 100 mL of absolute ethanol.

  • To this solution, carefully add 8.3 mL (0.1 mol) of concentrated hydrochloric acid dropwise while stirring. A white precipitate of 4-bromoanilinium chloride may form.

  • Add 8.4 g (0.1 mol, assuming a 50% aqueous solution) of the 50% aqueous cyanamide solution to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours, as indicated by the consumption of 4-bromoaniline.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce the precipitation of the crude 1-(4-Bromophenyl)guanidine hydrochloride.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

Part 2: Purification by Recrystallization

  • Transfer the crude 1-(4-Bromophenyl)guanidine hydrochloride to a clean flask.

  • Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to dissolve the solid completely.[4]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes before hot filtration to remove the charcoal.[5]

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified 1-(4-Bromophenyl)guanidine hydrochloride in a vacuum oven at 50-60 °C to a constant weight.

Part 3: Characterization

The identity and purity of the synthesized 1-(4-Bromophenyl)guanidine hydrochloride should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and broad signals for the guanidinium protons.[6]

  • Mass Spectrometry: Confirm the molecular weight of the product by mass spectrometry.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 1-(4-Bromophenyl)guanidine hydrochloride. By following these steps, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

  • PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Espírito Santo, R. D., et al. (2019). Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Preprints.org.
  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.).
  • Study of the Conformation of Bromated Guanidines with Potential Anti-Leishmania Activity. (2023). Preprints.org.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Jäger, L., Inguimbert, N., Taillefer, M., & Cristau, H. J. (1995). A Facile Synthesis of New Thiophosphinyl Guanidines.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115), 54400.
  • Brainly. (2023, April 9). Fill in the left side of this equilibrium constant equation for the reaction of 4-bromoaniline.
  • Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). (2021). ChemBioChem, 23(1), e202100488.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(10), 2096-2106.
  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative activity. (2018). RSC Advances, 8(3), 1337-1349.
  • NCERT. (n.d.). Amines.
  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-chlorophenyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. (2022). Scientific Reports, 12(1), 1-10.

Sources

Application Notes & Protocols: 1-(4-Bromophenyl)guanidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the synthetic utility of 1-(4-Bromophenyl)guanidine. We will explore its application as a key building block in heterocyclic chemistry, its role as a precursor for complex molecular architectures, and its potential in organocatalysis. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern reaction outcomes.

Introduction: A Versatile Guanidine Building Block

1-(4-Bromophenyl)guanidine is a bifunctional reagent of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture combines two key features:

  • The Guanidine Core: A highly basic and nucleophilic functional group, the guanidine moiety is a powerful tool for constructing nitrogen-rich heterocycles.[3] It serves as a pre-formed N-C-N synthon, primed for cyclization reactions.

  • The 4-Bromophenyl Moiety: The bromine atom on the phenyl ring acts as a versatile synthetic handle. It is strategically positioned for post-synthesis modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the diversification of the final product and the construction of extensive compound libraries.

This unique combination makes 1-(4-Bromophenyl)guanidine an invaluable starting material for synthesizing scaffolds with potential applications in medicinal chemistry, agrochemicals, and materials science.[4]

Core Application: Synthesis of 2-Aminopyrimidine Scaffolds

The most prominent application of guanidines is in the synthesis of 2-aminopyrimidines through condensation with β-dicarbonyl compounds or their synthetic equivalents.[5][6] This reaction, a variation of the classic Pinner synthesis, provides a direct and atom-economical route to a privileged heterocyclic core found in numerous biologically active molecules.[7]

General Reaction Mechanism

The reaction proceeds via a cyclocondensation pathway. The nucleophilic guanidine attacks one of the carbonyl groups of the 1,3-dielectrophile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Caption: General mechanism for 2-aminopyrimidine synthesis.

Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)-6-phenylpyrimidine from a Chalcone

This protocol details the synthesis of a 2-aminopyrimidine derivative using a chalcone (an α,β-unsaturated ketone) as the 1,3-dielectrophile precursor. This method is particularly effective for generating highly substituted pyrimidines.

Materials:

  • 1-(4-Bromophenyl)guanidine hydrochloride (or the free base)

  • (E)-1,3-Diphenylprop-2-en-1-one (Benzalacetophenone/Chalcone)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • Ethanol (Absolute)

  • Hydrochloric Acid (1M, for neutralization)

  • Deionized Water

  • Standard glassware for reflux, magnetic stirrer, heating mantle, Buchner funnel assembly.

Step-by-Step Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-Bromophenyl)guanidine hydrochloride (1.2 equivalents) in 100 mL of absolute ethanol.

    • Scientist's Note: If starting with the hydrochloride salt, a base is required to generate the free guanidine in situ. If using the free base, this step can be adjusted.

  • Base Addition: To the stirring solution, add potassium hydroxide (2.5 equivalents) and stir for 15 minutes at room temperature to ensure the complete formation of the free base and potassium ethoxide. The solution may become a slurry.

  • Substrate Addition: Add the chalcone (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain this temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

    • Rationale: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for both the initial Michael addition and the subsequent cyclization/dehydration steps.

  • Workup: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

  • Precipitation & Neutralization: A solid precipitate should form. Slowly add 1M HCl to neutralize the mixture to pH ~7. This step is crucial for protonating any phenoxide intermediates and ensuring the product is in its neutral form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol to remove any unreacted starting material.

  • Purification: The crude product can be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield the final 2-amino-4-(4-bromophenyl)-6-phenylpyrimidine as a crystalline solid.

Representative Substrate Scope & Yields

The following table summarizes expected outcomes for the synthesis of 2-aminopyrimidines using 1-(4-Bromophenyl)guanidine with various 1,3-dielectrophiles, based on established literature precedents.[5][7][8]

1,3-DielectrophileR1R2Typical Yield (%)
Acetylacetone-CH₃-CH₃85-95%
Ethyl Acetoacetate-CH₃-OEt80-90%
Dibenzoylmethane-Ph-Ph75-85%
(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one-Ph-p-Tolyl70-80%

The Synthetic Handle: Post-Cyclization Functionalization

The true synthetic power of using 1-(4-Bromophenyl)guanidine is realized in the subsequent functionalization of the pyrimidine product. The aryl bromide is a perfect substrate for a wide range of palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of the pyrimidine synthesized in Protocol 1 with a boronic acid to introduce new aryl or alkyl groups at the 4-position of the phenyl ring.

Materials:

  • 2-Amino-4-(4-bromophenyl)-6-phenylpyrimidine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Deionized Water (4:1 solvent mixture)

  • Standard inert atmosphere glassware (Schlenk line or glovebox), septum, and nitrogen/argon source.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromopyrimidine (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K₂CO₃ (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen/argon three times to ensure an inert atmosphere.

    • Rationale: The Pd(0) catalyst is oxygen-sensitive and can be readily oxidized to an inactive Pd(II) state. An inert atmosphere is critical for catalytic turnover.

  • Solvent & Catalyst Addition: Under a positive pressure of nitrogen/argon, add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. Finally, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

G start 1-(4-Bromophenyl)guanidine step1 Protocol 1: Cyclocondensation start->step1 intermediate 2-Amino-(4-bromophenyl)pyrimidine (Brominated Intermediate) step1->intermediate step2 Protocol 2: Suzuki Cross-Coupling intermediate->step2 final Diversified Pyrimidine Library (Final Products) step2->final

Caption: Two-stage workflow from starting material to a diversified product.

Potential Catalytic Applications

Beyond its role as a stoichiometric reagent, the guanidine functional group is a well-established organocatalyst.[9][10] Guanidines are strong Brønsted bases capable of deprotonating a wide range of carbon acids. Furthermore, their conjugate acids, guanidinium ions, are excellent hydrogen-bond donors, enabling bifunctional catalysis where both a nucleophile and an electrophile can be activated simultaneously.[11]

While specific catalytic applications of 1-(4-Bromophenyl)guanidine are less documented than its use as a building block, it can be reasonably expected to catalyze reactions such as:

  • Michael Additions

  • Henry (Nitroaldol) Reactions

  • Ring-Opening Polymerizations

  • Transesterifications

Caption: Bifunctional activation by a guanidinium ion catalyst.

Safety and Handling

  • 1-(4-Bromophenyl)guanidine and its salts should be handled in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The compound is a suspected irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

  • Wikipedia Contributors. (2024). Pyrimidine. Wikipedia. [Link]

  • Tan, C. H., & Hor, T. S. A. (2009). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemical Communications, (26), 3841-3854. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]

  • Hussein, A. H., et al. (2015). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 7(10), 329-337. [Link]

  • Guan, B. T. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2137-2146. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799. [Link]

  • ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. [Link]

  • Al-Zaydi, K. M., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(22), 5464. [Link]

  • ARKIVOC. (2018). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. ARKIVOC, 2018(5), 1-27. [Link]

  • ResearchGate. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. [Link]

  • Nilsson, B. L., & Overman, L. E. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 7, 144-150. [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1h-pyrimidin-2-yl)guanidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Nilsson, B. L., & Overman, L. E. (2006). Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction. The Journal of Organic Chemistry, 71(20), 7706-7714. [Link]

  • Ali, A. M., et al. (2014). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Science and Research, 3(11), 169-172. [Link]

  • ResearchGate. (n.d.). Synthesis of heterocycles using guanidine: An overview. [Link]

  • ResearchGate. (n.d.). Schemes of the reactions catalyzed by different guanidine derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis. [Link]

Sources

Application Notes and Protocols for the Analytical Detection of 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(4-Bromophenyl)guanidine

1-(4-Bromophenyl)guanidine is a substituted guanidine compound with potential applications in pharmaceutical development and chemical synthesis. The guanidine moiety, a highly basic functional group, imparts unique chemical properties that can be leveraged in drug design, yet also presents distinct challenges for analytical characterization. Accurate and robust analytical methods are paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 1-(4-Bromophenyl)guanidine in various sample matrices, with a focus on providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary for successful implementation.

The structural features of 1-(4-Bromophenyl)guanidine, namely its aromatic ring and basic guanidine group, dictate the most suitable analytical approaches. This guide will focus on the most prevalent and powerful techniques in modern analytical laboratories: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an exploratory discussion on Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Physicochemical Properties of 1-(4-Bromophenyl)guanidine

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development.

PropertyValueSource
Molecular Formula C₇H₈BrN₃PubChem CID 12420538[1]
Molar Mass 214.06 g/mol PubChem CID 12420538[1]
Appearance Solid (predicted)---
pKa High (basic)Inferred from guanidine (pKa ~13.5)
UV Absorbance Expected in the UV regionInferred from structural analogs
Solubility Soluble in polar organic solvents and acidic aqueous solutionsGeneral chemical principles

Recommended Analytical Workflow

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the availability of instrumentation. The following workflow provides a logical progression for the analysis of 1-(4-Bromophenyl)guanidine.

Analytical Workflow for 1-(4-Bromophenyl)guanidine cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Matrix_Consideration Matrix? (e.g., Pharmaceutical, Biological) Sample->Matrix_Consideration Sample_Prep Sample Preparation (Dilution, Extraction) Matrix_Consideration->Sample_Prep HPLC_UV HPLC-UV (Routine Analysis, Purity) Sample_Prep->HPLC_UV Clean Samples LC_MS LC-MS/MS (High Sensitivity, Complex Matrices) Sample_Prep->LC_MS Complex Samples GC_MS GC-MS (Volatile Analytes, Derivatization Required) Sample_Prep->GC_MS Requires Derivatization Data_Analysis Data Analysis (Quantification, Identification) HPLC_UV->Data_Analysis LC_MS->Data_Analysis GC_MS->Data_Analysis Reporting Reporting Data_Analysis->Reporting SPE Workflow Start Start Condition 1. Condition (Methanol, Water) Start->Condition Load 2. Load (Pre-treated Plasma) Condition->Load Wash 3. Wash (5% Methanol in Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evap_Recon 5. Evaporate & Reconstitute Elute->Evap_Recon End Inject into LC-MS/MS Evap_Recon->End

Sources

Application Note: A Robust HILIC-MS/MS Method for the Quantification of 1-(4-Bromophenyl)guanidine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, selective, and robust method for the quantitative analysis of 1-(4-Bromophenyl)guanidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the high polarity of the guanidine moiety, traditional reversed-phase chromatography provides insufficient retention. This method overcomes this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve excellent retention and peak shape. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The method is designed for high-throughput analysis in regulated bioanalytical laboratories and is suitable for pharmacokinetic studies in drug development. All procedures are established in accordance with principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3]

Introduction

1-(4-Bromophenyl)guanidine is a polar, basic compound containing a guanidinium group, which is a common structural motif in pharmacologically active molecules. The guanidinium group is highly basic (pKa often >12) and exists as a protonated cation under typical physiological and chromatographic conditions.[4] This high polarity presents a significant challenge for bioanalysis, as such compounds are poorly retained on conventional C18 reversed-phase HPLC columns, often eluting in the void volume where they are susceptible to matrix effects and interferences.[5][6]

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, establishing a water-enriched layer on the stationary phase surface.[9] Polar analytes can partition into this layer, resulting in retention.[8][9] This approach not only provides robust retention for polar molecules like 1-(4-Bromophenyl)guanidine but is also highly compatible with mass spectrometry, as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[8]

This document provides a comprehensive protocol for a HILIC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters, grounded in the principles of authoritative regulatory guidelines to ensure data integrity and reliability.[10][11]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

  • Structure: Chemical structure of 1-(4-Bromophenyl)guanidine Source: PubChem CID 12420538[12]

  • Molecular Formula: C₇H₈BrN₃[12][13][14]

  • Molecular Weight: 214.06 g/mol [12]

  • Key Features:

    • Guanidine Group: A highly basic functional group that will be protonated (positively charged) in acidic mobile phases. This is the primary target for achieving good sensitivity in positive ion electrospray ionization (ESI+).

    • Bromine Atom: The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is invaluable for confirming the identity of the analyte and its fragments during MS method development.

    • Polarity: The molecule is highly polar, making HILIC or mixed-mode chromatography the logical choice for retention.[4][15]

Experimental Design and Rationale

The overall workflow is designed for efficiency, robustness, and compliance with bioanalytical standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Spiking (Analyte + Internal Standard) P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer & Dilution P3->P4 A1 HILIC Separation P4->A1 Injection A2 ESI+ Ionization A1->A2 A3 Tandem MS Detection (MRM) A2->A3 D1 Peak Integration A3->D1 Raw Data D2 Calibration Curve Generation (Linear Regression) D1->D2 D3 Concentration Calculation D2->D3

Caption: High-level experimental workflow from sample receipt to final data analysis.

Method Development Logic

The selection of each component of the method follows a logical progression based on the analyte's properties and established best practices.

Caption: Decision logic for LC-MS/MS method development based on analyte chemistry.

Detailed Protocols

Materials and Reagents
  • 1-(4-Bromophenyl)guanidine reference standard

  • Stable isotope-labeled internal standard (IS), e.g., 1-(4-Bromophenyl-d4)guanidine (recommended) or a suitable structural analog.

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Control human plasma (K₂EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of accurate gradient delivery (e.g., Shimadzu Nexera, Waters Acquity UPLC).

  • MS System: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 ACN:Water to create working solutions for spiking calibration standards (CALs) and quality controls (QCs).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.[16][17][18] Acetonitrile is chosen as the precipitation solvent as it is highly effective and the resulting supernatant has a high organic content, which is ideal for direct injection onto a HILIC column.[19][20]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown sample.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 25 µL of the appropriate CAL or QC working solution (or blank diluent for unknown samples).

  • Add 25 µL of the IS working solution to all tubes.

  • Vortex briefly (approx. 5 seconds) to mix.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 3:1 to 4:1 ratio of ACN to plasma is effective for precipitation.[19]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Seal the plate/vials and inject into the LC-MS/MS system.

LC-MS/MS Method

The use of an amide-based HILIC column provides excellent retention and peak shape for the polar guanidine compound. An acidic mobile phase modifier (formic acid) is used to ensure the analyte remains in its protonated state for optimal MS response.[21]

ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Gradient Program Time (min)
0.0
2.0
2.1
3.0

The instrument is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 (Nebulizer) 50 psi
Ion Source Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C
MRM Transitions See table below

Optimized MRM Transitions: Compound-specific parameters like Declustering Potential (DP) and Collision Energy (CE) must be optimized by infusing a standard solution of the analyte and internal standard.

CompoundQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (eV)
1-(4-Bromophenyl)guanidine 214.0172.08025
(Qualifier Transition)214.0119.08035
IS (d4-analog) 218.0176.08025
Note: The precursor ion at m/z 214.0 corresponds to the [M+H]⁺ of the ⁷⁹Br isotope. The product ions correspond to characteristic fragments. The use of a qualifier transition adds an extra layer of identification.

Method Validation and Performance Characteristics

This method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[1] Key validation parameters to be assessed include:

  • Selectivity and Specificity: No significant interfering peaks from endogenous matrix components at the retention times of the analyte and IS.

  • Linearity: The method is expected to be linear over a range of 1.00 to 1000 ng/mL in plasma. A calibration curve with at least six non-zero standards should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement from different sources of human plasma.

  • Stability: Bench-top, freeze-thaw, and long-term stability of the analyte in plasma.

Example Calibration Curve Performance:

ParameterResult
Calibration Range 1.00 - 1000 ng/mL
Regression Model 1/x² weighted
> 0.995
Accuracy (%RE) 92.5 - 108.3%

Conclusion

This application note details a robust and sensitive HILIC-MS/MS method for the quantification of the polar compound 1-(4-Bromophenyl)guanidine in human plasma. The method leverages HILIC to achieve excellent chromatographic performance where traditional reversed-phase methods fail. The simple protein precipitation sample preparation protocol makes it well-suited for high-throughput bioanalytical laboratories supporting drug development and clinical research. The described method provides the necessary selectivity, sensitivity, and performance to meet stringent regulatory requirements for bioanalysis.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • PubMed. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

  • PubChem. 1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine. [Link]

  • PubChem. 1-(4-Bromophenyl)guanidine. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

  • PubChem. 1-(4-Bromophenyl)-2-(3-nitropyridin-2-yl)guanidine. [Link]

  • HELIX Chromatography. HPLC Analysis of Guanidine and Counterions in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. [Link]

  • ChemBK. 1-(4-Bromophenyl)guanidine. [Link]

  • LCGC. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • PubMed. LC-MS metabolomics of polar compounds. [Link]

  • National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Advanced Materials Tech. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

Sources

The Versatile Scaffold: Application Notes on 1-(4-Bromophenyl)guanidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the guanidinium group stands out as a privileged scaffold, owing to its unique electronic and geometric properties that facilitate interactions with a multitude of biological targets. This guide delves into the multifaceted applications of a specific derivative, 1-(4-Bromophenyl)guanidine, a compound of growing interest in the pursuit of novel therapeutics. We will explore its synthesis, its role as a modulator of key enzymes, and its potential in oncology and infectious diseases, providing both in-depth scientific context and actionable experimental protocols.

Introduction to 1-(4-Bromophenyl)guanidine: A Molecule of Interest

1-(4-Bromophenyl)guanidine is an aromatic guanidine derivative characterized by a phenyl ring substituted with a bromine atom at the para position. This halogenation significantly influences the compound's lipophilicity and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. The guanidinium group, being protonated at physiological pH, allows for the formation of strong hydrogen bonds and electrostatic interactions, a key feature in its binding to biological macromolecules.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 1-(4-Bromophenyl)guanidinePubChem
Molecular Formula C₇H₈BrN₃PubChem
Molecular Weight 214.06 g/mol PubChem
CAS Number 67453-81-0PubChem

Key Therapeutic Applications and Underlying Mechanisms

The guanidine moiety is a common feature in a wide array of therapeutic agents, and 1-(4-bromophenyl)guanidine serves as a valuable building block for exploring several key therapeutic areas.

Inhibition of Nitric Oxide Synthase (NOS)

The overproduction of nitric oxide (NO) is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. Nitric oxide synthases (NOS), the enzymes responsible for NO production, exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The guanidine group of L-arginine, the natural substrate for NOS, is a critical recognition element for the enzyme. Consequently, guanidine-containing compounds, including phenylguanidine derivatives, are widely investigated as NOS inhibitors.

Signaling Pathway of NOS Inhibition:

NOS_Inhibition cluster_0 Cellular Environment cluster_1 Therapeutic Intervention L-Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Enzyme->NO_Citrulline Catalysis Pathophysiological_Effects Inflammation, Neurotoxicity NO_Citrulline->Pathophysiological_Effects Leads to Bromophenylguanidine 1-(4-Bromophenyl)guanidine Bromophenylguanidine->NOS_Enzyme Competitive Inhibition caption Figure 1. Mechanism of NOS Inhibition.

Figure 1. Mechanism of NOS Inhibition.

Anticancer Activity: A Focus on Glioblastoma

Recent studies have highlighted the potential of phenyl-guanidine derivatives as therapeutic agents for glioblastoma multiforme, a highly aggressive brain tumor.[1] The proposed mechanism of action involves the interaction of these compounds with DNA, leading to the inhibition of cell proliferation.[1] The planar phenyl group can facilitate intercalation or groove binding, while the positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA. Some phenyl-guanidine derivatives have demonstrated higher potency in reducing glioblastoma cell proliferation than the standard drug temozolomide.[1]

Experimental Workflow for Assessing Anticancer Activity:

Anticancer_Workflow cluster_0 In Vitro Evaluation Synthesis Synthesis of 1-(4-Bromophenyl)guanidine Derivatives Cell_Culture Glioblastoma Cell Lines (e.g., C6) Synthesis->Cell_Culture DNA_Binding UV Titration, Fluorescent Intercalator Displacement Synthesis->DNA_Binding Cytotoxicity_Assays MTT, LDH Assays Cell_Culture->Cytotoxicity_Assays Proliferation_Assay BrdU Assay Cell_Culture->Proliferation_Assay caption Figure 2. Workflow for anticancer evaluation.

Figure 2. Workflow for anticancer evaluation.

Antimicrobial Properties

The guanidine functional group is a key component of several naturally occurring and synthetic antimicrobial agents. Guanidine-containing compounds can disrupt bacterial cell membranes and interfere with essential cellular processes. The lipophilic nature of the bromophenyl group in 1-(4-bromophenyl)guanidine may enhance its ability to penetrate bacterial cell walls, suggesting its potential as a lead compound for the development of new antibiotics.

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)guanidine Hydrochloride

This protocol describes a common method for the synthesis of aryl guanidines from the corresponding aniline using cyanamide.

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Cyanamide (50% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 50 mL of ethanol.

  • Acidification: To the stirred solution, slowly add 5.8 mL of concentrated hydrochloric acid. A white precipitate of 4-bromoaniline hydrochloride will form.

  • Addition of Cyanamide: While stirring vigorously, add 5.8 mL (70.0 mmol) of a 50% aqueous solution of cyanamide to the suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 4 hours. The reaction mixture should become a clear, homogeneous solution.

  • Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to induce crystallization of the product.

  • Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two 20 mL portions of cold ethanol, followed by two 20 mL portions of diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified 1-(4-bromophenyl)guanidine hydrochloride in a vacuum oven at 50°C to a constant weight.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of 1-(4-bromophenyl)guanidine against NOS isoforms.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-[³H]arginine

  • NADPH

  • Tetrahydrobiopterin (BH₄)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • EGTA

  • HEPES buffer

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • 1-(4-Bromophenyl)guanidine (dissolved in a suitable solvent, e.g., DMSO)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, NADPH, BH₄, and L-[³H]arginine. For nNOS and eNOS assays, also include CaCl₂ and calmodulin. For the iNOS assay, include EGTA.

  • Inhibitor Addition: Add varying concentrations of 1-(4-bromophenyl)guanidine to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition and Incubation: Initiate the reaction by adding the respective NOS isoform to each tube. Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin will bind the unreacted L-[³H]arginine.

  • Separation of Product: Centrifuge the tubes to pellet the resin. The supernatant will contain the product, L-[³H]citrulline.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

1-(4-bromophenyl)guanidine represents a versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities associated with the phenylguanidine motif make it an attractive starting point for the development of novel therapeutic agents. Further exploration of its potential as a selective NOS inhibitor, a potent anticancer agent for challenging malignancies like glioblastoma, and a novel antimicrobial agent is warranted. Structure-activity relationship (SAR) studies, involving modifications of the phenyl ring and the guanidinium group, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising compound.

References

  • PubChem. 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. [Link]

  • Powell, D. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Alonso-Moreno, C., et al. (2014). Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects and DNA affinity. RSC Advances, 4(101), 57899-57909.
  • Guillon, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
  • Katritzky, A. R., et al. (2005).
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
  • Gabrienko, A. A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(10), 1644-1653.
  • Wang, Y., et al. (2000). Intracranial inhibition of platelet-derived growth factor-mediated glioblastoma cell growth by an orally active kinase inhibitor of the 2-phenylaminopyrimidine class. Clinical Cancer Research, 6(11), 4515-4522.
  • Wolff, D. J., & Gribin, B. J. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Archives of biochemistry and biophysics, 347(2), 325-334.
  • Rathke, B. (1879). Ueber die Einwirkung von cyanamid auf guanidin. Berichte der deutschen chemischen Gesellschaft, 12(1), 776-783.
  • Pinner, A. (1892). Ueber die Einwirkung von Cyanamid auf Amine. Berichte der deutschen chemischen Gesellschaft, 25(1), 1424-1426.
  • O'Rourke, D. (2021, April 30). Novel Treatments for Glioblastoma Multiforme. YouTube.
  • Herth, R. (1880). Ueber die Einwirkung von cyanguanidin auf eine ammoniakalische Kupferoxydlösung. Berichte der deutschen chemischen Gesellschaft, 13(1), 803-804.
  • Maccari, R., et al. (2020). Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. Molecules, 25(22), 5283.
  • El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS omega.
  • Cieśla, M., et al. (2021). Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. Molecules, 26(4), 1059.
  • Chen, J., et al. (2021). The Roles of Nitric Oxide Synthase/Nitric Oxide Pathway in the Pathology of Vascular Dementia and Related Therapeutic Approaches. International Journal of Molecular Sciences, 22(16), 8884.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.
  • Introduction to cyanamides. (2018). Cardiff University.
  • Preparation method of 4-bromophenylhydrazine hydrochloride. (2013).
  • Pasero, C., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific reports, 7(1), 1-13.
  • Gorobets, N. Y., et al. (2019). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Pharmacia, 66(4), 213-221.
  • Fisher, K. E., et al. (2007). Mechanisms Operative in the Antitumor Activity of Temozolomide in Glioblastoma Multiforme. Clinical cancer research, 13(2 Part 1), 603-611.
  • Batey, R. A., et al. (2003). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron letters, 44(49), 8979-8982.

Sources

experimental setup for studying the biological effects of 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Investigating 1-(4-Bromophenyl)guanidine

Title: A Multi-Assay Framework for Characterizing the Biological Effects of 1-(4-Bromophenyl)guanidine on Ion Channel Function and Cellular Viability

Abstract

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological effects of 1-(4-Bromophenyl)guanidine (BPG). Guanidinium-containing molecules are a well-established class of compounds known to interact with various ion channels, including voltage-gated sodium channels, potassium channels, and acid-sensing ion channels (ASICs).[1][2][3][4] Given the chemical structure of BPG, we hypothesize that its primary biological activity will involve the modulation of ion channel function. This document outlines an integrated approach, beginning with functional characterization using electrophysiology, followed by downstream cellular impact via calcium imaging, and concluding with an assessment of general cytotoxicity to establish a therapeutic window. Each protocol is designed with internal controls to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

The guanidinium group, characterized by its positive charge delocalized over three nitrogen atoms, is a key pharmacophore in numerous biologically active molecules.[5][6] It mimics the hydrated arginine side chain and can form strong interactions with negatively charged residues in protein binding pockets, such as the pore domains of ion channels.[7] Prominent examples include the potent neurotoxins saxitoxin and tetrodotoxin, which block voltage-gated sodium channels.[3] Consequently, novel synthetic guanidine derivatives like 1-(4-Bromophenyl)guanidine are promising candidates for ion channel modulators.

Acid-sensing ion channels (ASICs) are particularly compelling targets. ASICs are proton-gated cation channels predominantly expressed in the nervous system and are implicated in pain sensation, fear, and neurodegeneration following ischemic events.[8][9][10][11] Their activation by extracellular acidification leads to membrane depolarization and calcium influx, making them critical transducers of pH signals.[8] The pharmacology of ASICs is an area of intense research, with a need for novel, selective modulators.

This application note presents a logical, tiered workflow to systematically evaluate BPG. The experimental design prioritizes a functional-first approach:

  • Direct Target Engagement & Functional Effect: Whole-cell patch-clamp electrophysiology will directly measure the effect of BPG on ion channel currents.[12][13][14] We will use a cell line expressing a specific ASIC subtype (e.g., ASIC1a) as our primary hypothetical target.

  • Downstream Cellular Signaling: Intracellular calcium imaging will assess the functional consequence of ion channel modulation, as many cation channels, including ASIC1a, are permeable to Ca²⁺.[10]

  • Off-Target Cytotoxicity Assessment: A cell viability assay (MTT) will determine the concentration at which BPG induces general metabolic toxicity, which is crucial for distinguishing specific pharmacological effects from non-specific cytotoxicity.[15][16]

This multi-pronged approach ensures a robust characterization of BPG's bioactivity, providing a clear rationale for further development or investigation.

Experimental Workflow Overview

The following diagram illustrates the proposed experimental pipeline, designed to provide a comprehensive profile of 1-(4-Bromophenyl)guanidine's biological activity.

G cluster_0 Phase 1: Primary Functional Screening cluster_1 Phase 2: Cellular Response & Signaling cluster_2 Phase 3: Safety & Specificity cluster_3 Phase 4: Data Integration Prep Prepare BPG Stock & Cell Cultures Ephys Protocol 1: Whole-Cell Patch-Clamp (ASIC1a-expressing cells) Prep->Ephys Ephys_Data Measure Current Inhibition (IC50) Ephys->Ephys_Data Ca_Imaging Protocol 2: Fura-2 AM Calcium Imaging Ephys_Data->Ca_Imaging Confirm with orthogonal assay Analysis Calculate Therapeutic Index (CC50 / IC50) Ephys_Data->Analysis Ca_Data Quantify Ca2+ Influx Blockade Ca_Imaging->Ca_Data MTT_Assay Protocol 3: MTT Cell Viability Assay Ca_Data->MTT_Assay Assess safety at effective concentrations MTT_Data Determine Cytotoxicity (CC50) MTT_Assay->MTT_Data MTT_Data->Analysis Conclusion Conclusion on BPG's Bioactivity & Specificity Analysis->Conclusion

Caption: Integrated workflow for characterizing 1-(4-Bromophenyl)guanidine (BPG).

Core Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of BPG on proton-gated currents in cells heterologously expressing human ASIC1a.

Rationale: Patch-clamp is the gold-standard technique for studying ion channel function, offering high-fidelity measurement of ionic currents.[12][13] The whole-cell configuration allows for stable recordings of the entire cell's channel population while controlling the intracellular and extracellular environments.[14][17] This provides direct evidence of target engagement and functional modulation.

Materials:

  • HEK293 cells stably expressing human ASIC1a.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries.

  • Extracellular Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.

  • Intracellular Solution (pH 7.2): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.

  • Acidic Extracellular Solution (pH 6.0): Same as extracellular, but buffered with 10 mM MES instead of HEPES.

  • 1-(4-Bromophenyl)guanidine (BPG) stock solution (10 mM in DMSO).

Procedure:

  • Cell Plating: Plate ASIC1a-HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip to the recording chamber and perfuse with pH 7.4 extracellular solution.

    • Approach a single, healthy-looking cell with the micropipette and apply gentle positive pressure.

    • Upon contact, release pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[17]

    • Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

  • Recording Protocol:

    • Clamp the cell membrane potential at -60 mV.

    • Establish a stable baseline current in pH 7.4 solution.

    • Activate ASIC1a channels by rapidly perfusing the cell with pH 6.0 solution for 2 seconds. This will elicit a transient inward current. Repeat this every 60 seconds to ensure a stable response.

    • Control Application: After establishing a stable baseline, perfuse the cell with a vehicle control (e.g., 0.1% DMSO in pH 7.4 solution) for 2 minutes, then co-apply with pH 6.0 solution to check for solvent effects.

    • BPG Application: Perfuse the cell with the desired concentration of BPG (e.g., 1 µM, 10 µM, 100 µM) in pH 7.4 solution for 2 minutes.

    • Activate the channels again by co-applying the same concentration of BPG in pH 6.0 solution.

    • Record the peak inward current. A reduction in current amplitude indicates an inhibitory effect.

    • Perform a washout by perfusing with pH 7.4 solution for 5-10 minutes and re-test with pH 6.0 to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each BPG concentration.

    • Normalize the current to the pre-drug control response (I / I_max).

    • Plot the normalized current against the logarithm of the BPG concentration and fit the data to a Hill equation to determine the IC₅₀ value.

ParameterDescriptionExpected Value (Hypothetical)
IC₅₀ Concentration for 50% inhibition8.5 µM
Hill Slope Steepness of the dose-response curve1.2
Reversibility % recovery after washout>90%
Protocol 2: Ratiometric Calcium Imaging

Objective: To measure the effect of BPG on intracellular calcium ([Ca²⁺]i) influx following ASIC1a activation.

Rationale: As ASIC1a channels are permeable to Ca²⁺, their activation leads to a measurable increase in [Ca²⁺]i.[10] Fura-2 AM is a ratiometric indicator that allows for accurate quantification of [Ca²⁺]i by measuring the ratio of its fluorescence emission when excited at 340 nm (calcium-bound) and 380 nm (calcium-free).[18][19] This method is less susceptible to artifacts like uneven dye loading or photobleaching compared to single-wavelength dyes.[20]

Materials:

  • ASIC1a-HEK293 cells plated on glass-bottom dishes.

  • Fura-2 AM (50 µg vial).

  • Pluronic F-127 (20% solution in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Acidic HBSS (with 20 mM MES, pH 6.0).

  • Fluorescence microscopy setup with 340/380 nm excitation filters and an emission filter around 510 nm.

Procedure:

  • Dye Loading:

    • Prepare a 2 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare the loading buffer: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS (pH 7.4).[21]

    • Replace the culture medium with the loading buffer and incubate the cells for 40-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS (pH 7.4) and allow them to de-esterify for at least 20 minutes before imaging.[21]

  • Imaging Protocol:

    • Mount the dish on the microscope stage and continuously perfuse with HBSS (pH 7.4).

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

    • Stimulate the cells by switching the perfusion to acidic HBSS (pH 6.0) for 15-30 seconds. This should cause a sharp increase in the 340/380 ratio.

    • Return to pH 7.4 HBSS to allow [Ca²⁺]i to return to baseline.

    • BPG Application: Perfuse the cells with BPG at a concentration near its IC₅₀ (e.g., 10 µM) for 2-5 minutes.

    • Re-stimulate with acidic HBSS (pH 6.0) containing BPG.

  • Data Analysis:

    • Calculate the 340/380 fluorescence ratio for each time point.

    • Quantify the peak change in the ratio (ΔRatio) upon acidic stimulation, both before and after BPG application.

    • Calculate the percentage inhibition of the calcium response caused by BPG.

Protocol 3: MTT Cell Viability Assay

Objective: To determine the concentration at which BPG exhibits general cytotoxicity.

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[16] This assay is essential to ensure that the effects observed in the primary assays are not due to cell death.

Materials:

  • HEK293 cells (parental line, non-transfected).

  • 96-well tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[22]

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[16][22]

  • Compound Treatment:

    • Prepare a serial dilution of BPG in culture medium (e.g., from 0.1 µM to 500 µM).

    • Remove the old medium and add 100 µL of the BPG-containing medium to the respective wells.

    • Include "vehicle control" wells (e.g., highest % DMSO used) and "untreated control" wells.

    • Incubate for 24-48 hours (a duration relevant to potential therapeutic application).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[15][22]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[15]

    • Leave the plate on an orbital shaker for 15 minutes or incubate overnight to ensure complete dissolution.[15]

  • Data Analysis:

    • Measure the absorbance at 570 nm. Use a reference wavelength of >650 nm if available.[15]

    • Calculate cell viability as a percentage of the untreated control: (Abs_treated / Abs_control) * 100.

    • Plot the % viability against the logarithm of BPG concentration to determine the CC₅₀ (cytotoxic concentration 50%).

ParameterDescriptionExpected Value (Hypothetical)
CC₅₀ Concentration for 50% viability reduction210 µM
Therapeutic Index Ratio of cytotoxicity to efficacy (CC₅₀ / IC₅₀)210 / 8.5 = 24.7

Data Interpretation and Conclusion

A successful investigation using this framework would yield a clear pharmacological profile for 1-(4-Bromophenyl)guanidine. The hypothetical data presented suggests that BPG is a moderately potent, reversible inhibitor of ASIC1a channels (IC₅₀ = 8.5 µM). This functional inhibition is confirmed at the cellular level by its ability to block proton-induced calcium influx. Crucially, the cytotoxicity assay reveals a CC₅₀ of 210 µM, resulting in a selectivity window (or therapeutic index) of approximately 25. This indicates that the observed ion channel modulation occurs at concentrations well below those that cause general cell death, suggesting a specific pharmacological effect rather than non-specific toxicity.

Sources

Application Notes and Protocols for 1-(4-Bromophenyl)guanidine: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling and storage of 1-(4-Bromophenyl)guanidine (CAS No. 67453-81-0). As a specialized guanidine derivative, this compound is increasingly utilized in medicinal chemistry and drug development.[1] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this guide synthesizes information from literature on related guanidine compounds and brominated aromatic molecules to establish a robust framework for safe laboratory practices. The protocols herein are designed to empower researchers with the knowledge to minimize exposure risks and ensure the integrity of their work.

Introduction: Understanding the Compound

1-(4-Bromophenyl)guanidine is an aromatic guanidine derivative. The guanidine group, a strong base, is known for its ability to form resonance-stabilized cations upon protonation, a key feature in its interaction with biological targets.[2] The presence of a bromophenyl moiety adds lipophilicity and can influence the compound's metabolic stability and pharmacokinetic profile. While specific toxicological data for this compound is limited, the known hazards of guanidine and its salts, combined with the properties of brominated aromatics, necessitate a cautious and well-informed approach to its handling.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Bromophenyl)guanidine is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₈BrN₃PubChem[5]
Molecular Weight 214.06 g/mol PubChem[5]
Appearance Solid (predicted)-
pKa (predicted) Strong baseInferred from guanidine[1]
Solubility Data not available-

Hazard Assessment and GHS Classification (Inferred)

Inferred GHS Pictograms:

  • Health Hazard: May cause or be suspected of causing serious health effects.

  • Irritant/Harmful: May cause respiratory irritation, skin irritation, or serious eye irritation. May be harmful if swallowed.

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[7]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, a multi-layered approach to safety is essential. The primary goal is to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.

Engineering Controls
  • Ventilation: All handling of solid 1-(4-Bromophenyl)guanidine or its solutions should be conducted in a certified chemical fume hood to control airborne dust or aerosols.[8]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-(4-Bromophenyl)guanidine:

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety goggles and face shieldGoggles are essential to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[7]
Hand Protection Chemical-resistant glovesNitrile gloves are a reasonable choice for their resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and change them frequently.[3][9]
Body Protection Laboratory coat or disposable gownA lab coat or gown should be worn to protect skin and personal clothing from contamination.[8]
Respiratory Protection NIOSH-approved respiratorA respirator may be required for large-scale operations or in situations where engineering controls are insufficient to maintain exposure below acceptable limits.[7]

Experimental Protocols: Safe Handling and Storage

Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of 1-(4-Bromophenyl)guanidine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Fume Hood, Clean Surface) check_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don PPE (Gloves, Goggles, Coat) weigh_transfer 4. Weigh & Transfer (Use Spatula, Avoid Dust) don_ppe->weigh_transfer Proceed when prepared dissolve 5. Dissolution (Add solid to solvent slowly) weigh_transfer->dissolve close_container 6. Keep Container Closed dissolve->close_container decontaminate 7. Decontaminate (Wipe surfaces) close_container->decontaminate After use dispose_waste 8. Dispose of Waste (Follow regulations) decontaminate->dispose_waste remove_ppe 9. Remove PPE & Wash Hands dispose_waste->remove_ppe

Caption: A stepwise workflow for the safe handling of 1-(4-Bromophenyl)guanidine.

Detailed Protocol for Weighing and Transfer
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • PPE: Don all required personal protective equipment as outlined in the PPE table.

  • Transfer: Use a spatula or scoop to transfer the solid compound. Avoid pouring, which can generate dust.[8]

  • Containment: Keep the container of 1-(4-Bromophenyl)guanidine tightly closed when not in use.

Storage Protocol
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[9]

  • Incompatibilities: Store away from strong oxidizing agents.[6] Brominated aromatic compounds can have good thermal stability, but may decompose at high temperatures, releasing bromine free radicals.[10] Therefore, avoid storage near heat sources.

Emergency Procedures

Spill Response
  • Evacuation: For large spills, evacuate the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal

All waste containing 1-(4-Bromophenyl)guanidine must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[9]

Conclusion

While 1-(4-Bromophenyl)guanidine is a valuable compound in research and development, its handling requires a thorough understanding of the potential hazards associated with both the guanidine and brominated aromatic moieties. By adhering to the engineering controls, personal protective equipment requirements, and detailed protocols outlined in this guide, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. The principle of ALARA (As Low As Reasonably Achievable) should always be applied to exposure.

References

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea - PNNL. (2006). Retrieved from [Link]

  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations... - RSC Publishing. (2017). Retrieved from [Link]

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. Retrieved from [Link]

  • Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - PMC - PubMed Central. (2022). Retrieved from [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PubMed Central. (2023). Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 1-(4-Chlorophenyl)guanidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution - Safety Data Sheet. Retrieved from [Link]

  • Influence of brominated flame retardant thermal decomposition products on HALS. (2006). Retrieved from [Link]

Sources

NMR and mass spectrometry data for 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)guanidine

Abstract

This technical guide provides a detailed framework for the structural elucidation of 1-(4-Bromophenyl)guanidine, a compound of interest in medicinal chemistry and synthetic applications.[1][2][3] We move beyond rote procedures to explain the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation strategies, and field-proven insights to ensure confident and unambiguous characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

1-(4-Bromophenyl)guanidine belongs to the guanidinyl class of compounds, which are integral scaffolds in numerous biologically active molecules due to the unique properties of the guanidinium group. This group, which is protonated under physiological conditions, can engage in multiple hydrogen bonds and salt-bridge interactions, making it a key pharmacophore.[4] Accurate and exhaustive characterization of synthetic intermediates like 1-(4-Bromophenyl)guanidine is a non-negotiable prerequisite for their use in downstream applications, from fundamental research to pharmaceutical development.

This application note details the orthogonal analytical approach of combining NMR spectroscopy and mass spectrometry to build a complete and validated structural profile of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the precise arrangement and connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can construct a detailed molecular map.[5]

Causality of Experimental Design: Protocol Rationale

Choosing the Right Solvent: The polarity and potential for salt formation in guanidine derivatives dictate the choice of NMR solvent. While CDCl₃ is common, its non-polar nature can lead to poor solubility and peak broadening for polar molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Its high polarity readily dissolves guanidine salts, and its ability to participate in hydrogen bonding can sharpen the signals from N-H protons. Furthermore, the residual water peak in DMSO-d₆ does not obscure key regions of the spectrum.[6] The protons of the guanidinium group are acidic and will exchange with deuterium from solvents like D₂O or CD₃OD, a property that can be used for peak confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(4-Bromophenyl)guanidine.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Vortex the sample until the solid is completely dissolved.

    • Using a pipette with a cotton plug, transfer the solution to a 5 mm NMR tube.

    • Optional Confirmation Step: Prepare a second sample and, after initial spectra are acquired, add one drop of D₂O to confirm the exchangeable N-H protons.

  • Data Acquisition:

    • Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

    • For ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds. Use broadband proton decoupling to produce a spectrum with singlet peaks for each unique carbon.

    • All chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[6]

Data Interpretation: Expected Spectral Features

The structure of 1-(4-Bromophenyl)guanidine suggests a highly symmetric molecule, which simplifies its expected NMR spectra.

¹H NMR Spectrum (Predicted):

  • Aromatic Region (δ 7.0-7.5 ppm): The para-substituted phenyl ring will exhibit a classic AA'BB' system, which often appears as two distinct doublets.

    • One doublet, integrating to 2H, corresponds to the protons ortho to the electron-withdrawing bromine atom (Ha).

    • The second doublet, also integrating to 2H, corresponds to the protons ortho to the guanidine group (Hb).

  • Guanidinium Protons (δ variable, likely 6.5-8.5 ppm): The N-H protons of the guanidine moiety will likely appear as a broad singlet due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange. The integration should correspond to the number of N-H protons. This peak will disappear upon the addition of D₂O.

¹³C NMR Spectrum (Predicted):

  • Guanidinium Carbon (δ ≈ 155-160 ppm): The sp²-hybridized carbon of the C=N bond in the guanidine group is highly characteristic and appears significantly downfield.[7][8][9]

  • Aromatic Region (δ 115-150 ppm): Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons.

    • C1 (ipso-N): The carbon directly attached to the guanidine nitrogen.

    • C2/C6 (ortho-N): Two equivalent carbons adjacent to the guanidine group.

    • C3/C5 (ortho-Br): Two equivalent carbons adjacent to the bromine atom.

    • C4 (ipso-Br): The carbon directly bonded to bromine, its chemical shift influenced by the heavy atom effect.[5]

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
Aromatic CH (ortho to -NH)~7.2Doublet
Aromatic CH (ortho to -Br)~7.4Doublet
Guanidinium NH6.5 - 8.5Broad Singlet
Aromatic C (ipso to -NH)--
Aromatic C (ipso to -Br)--
Guanidinium C=N--
*Number of NH protons can vary based on the salt form.
Workflow for NMR Analysis
Fig 1. Standard workflow for NMR structural elucidation.

Mass Spectrometry (MS): Confirming Identity and Elemental Composition

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of an analyte.[10] For halogenated compounds, MS is particularly definitive due to the characteristic isotopic patterns of halogens.

Causality of Experimental Design: Ionization Method

The choice of ionization method is critical for analyzing polar and potentially thermally labile molecules like 1-(4-Bromophenyl)guanidine.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[11][12] While it produces a rich fragmentation pattern useful for library matching, it often fails to show a molecular ion for polar compounds, which may fragment completely upon ionization.[13][14]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules.[4][15] The sample is dissolved and sprayed through a high-voltage capillary, creating gas-phase ions with minimal fragmentation.[11] This method typically yields the protonated molecule, [M+H]⁺, making it the preferred choice for confirming the molecular weight of 1-(4-Bromophenyl)guanidine.[16]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of 1-(4-Bromophenyl)guanidine at ~1 mg/mL in a solvent such as methanol or acetonitrile.

    • Create a dilute solution for analysis (~1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an LC system.

    • Operate the mass spectrometer in positive ion mode .

    • Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can confirm the elemental formula.

Data Interpretation: Expected Spectral Features

The mass spectrum of 1-(4-Bromophenyl)guanidine is distinguished by the presence of bromine.

  • Molecular Weight: The chemical formula is C₇H₈BrN₃, with an exact mass of 212.99016 Da for the monoisotopic peak ([⁷⁹Br]).[17]

  • Protonated Molecule [M+H]⁺: In positive mode ESI, the most prominent signal will be the protonated molecule.

  • The Bromine Isotopic Signature: The most crucial diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Therefore, any ion containing one bromine atom will appear as a pair of peaks separated by 2 m/z units (e.g., M and M+2) with nearly identical intensities.[18]

    • Expected [M+H]⁺ peaks: m/z ≈ 214.0 (for C₇H₉⁷⁹BrN₃⁺) and m/z ≈ 216.0 (for C₇H₉⁸¹BrN₃⁺) with a relative intensity ratio of ~100:98.

  • Fragmentation: While ESI is soft, some fragmentation can be induced. A common fragmentation pathway would be the cleavage of the C-N bond, leading to the formation of the 4-bromophenyl cation. This fragment would also exhibit the characteristic 1:1 isotopic pattern at m/z 155 and 157.

Summary of Predicted MS Data (ESI+)
m/z (Predicted) Relative Intensity Ion Identity Key Feature
214.0~100%[C₇H₉⁷⁹BrN₃]⁺Base peak of the [M+H]⁺ isotopic cluster
216.0~98%[C₇H₉⁸¹BrN₃]⁺M+2 peak of the [M+H]⁺ isotopic cluster
155.0Variable[C₆H₄⁷⁹Br]⁺Fragment ion
157.0Variable[C₆H₄⁸¹Br]⁺M+2 peak of the fragment ion
Workflow for Mass Spectrometry Analysis
Fig 2. Recommended workflow for ESI-MS analysis.

Conclusion

The structural characterization of 1-(4-Bromophenyl)guanidine is achieved with high confidence through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a definitive map of the proton and carbon framework, confirming the substitution pattern and presence of the guanidinyl group. High-resolution ESI-MS corroborates this structure by providing an exact molecular weight and an unambiguous confirmation of the presence of a single bromine atom through its characteristic M/M+2 isotopic signature. Following the protocols and interpretive logic detailed in this guide will enable researchers to validate their synthetic products with the utmost scientific rigor.

References

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved from [Link]

  • Ionization Modes - Mass Spectrometry & Proteomics Facility. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]

  • 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. (n.d.). PubMed Central. Retrieved from [Link]

  • Guanidine, 2,2'-p-phenylenebis[1,1,3,3-tetramethyl- - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/8QLALcWfsF4
  • NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(4-Bromophenyl)guanidine. (n.d.). PubChem. Retrieved from [Link]

  • Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. (2024, February 26). Preprints.org. Retrieved from [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012, April 25). ResearchGate. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? (2021, August 7). Chemistry Stack Exchange. Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. (2017, October 24). PubMed. Retrieved from [Link]

  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

  • Guanidine, monohydrochloride - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (1962). Analytical Chemistry. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • N-(4-BROMO-PHENYL)-GUANIDINE. (n.d.). Chongqing Chemdad Co. Retrieved from [Link]

  • Guanidine. (2025, October 13). Sciencemadness Wiki. Retrieved from [Link]

  • Guanidine;hydron;chloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Topic: Advanced Techniques for the Purification of Crude 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(4-Bromophenyl)guanidine is a key structural motif in medicinal chemistry, valued for its role in the development of various therapeutic agents. The biological efficacy and regulatory compliance of any synthesized compound are fundamentally dependent on its purity. Crude synthetic batches of 1-(4-Bromophenyl)guanidine often contain a mixture of unreacted starting materials, side-products, and residual reagents, necessitating robust purification strategies. This application note provides a detailed, experience-driven guide to two primary methods for purifying this compound: optimized salt recrystallization and flash column chromatography. We will explore the underlying chemical principles that dictate the selection of each technique, provide step-by-step protocols, and offer solutions to common challenges. The objective is to equip researchers with the expertise to consistently achieve high-purity 1-(4-Bromophenyl)guanidine, validated by standard analytical characterization.

Compound Profile and Purification Rationale

Understanding the physicochemical properties of 1-(4-Bromophenyl)guanidine and its likely impurities is the cornerstone of designing an effective purification strategy.

Physicochemical Properties

The guanidine functional group is one of the strongest organic bases in water, with a pKₐH of approximately 13.6 for the conjugate acid (the guanidinium ion)[1]. Consequently, 1-(4-Bromophenyl)guanidine exists almost exclusively in its protonated (guanidinium) form at neutral or acidic pH. This dictates that it is most often handled and purified as a salt (e.g., hydrobromide, hydrochloride, or acetate) to enhance stability and crystallinity. The free base is highly basic and can be challenging to handle.

PropertyValueSource
Molecular Formula C₇H₈BrN₃[2]
Molecular Weight 214.06 g/mol [2]
Basicity (pKₐH) ~13.6 (Guanidinium Ion)[1]
Form Typically a crystalline solid as a salt[3]
Polarity High, especially in its protonated salt formN/A
Common Synthetic Impurities

The choice of purification method must account for the impurities generated during synthesis. A common route to this compound is the guanylation of 4-bromoaniline[4]. Potential impurities include:

  • Unreacted 4-bromoaniline: A less polar, neutral starting material.

  • Guanylating Agent Byproducts: Such as dimers or trimers of cyanamide.

  • Over-arylated Products: For instance, 1,3-bis(4-bromophenyl)guanidine, which is significantly less polar than the mono-substituted product.

  • Solvent and Reagents: Residual solvents and inorganic salts from the reaction workup.

Purification Strategy: A Decision Framework

The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization is the method of choice for large-scale purification (>5 g) where the crude product is relatively pure (>85%) and crystalline. It is cost-effective and efficient at removing impurities with significantly different solubility profiles.

  • Flash Column Chromatography is ideal for smaller scales, for purifying crude mixtures with complex impurity profiles, or when impurities have solubilities similar to the desired product. It offers higher resolution but is more time-consuming and solvent-intensive.

G start Crude 1-(4-Bromophenyl)guanidine (as salt) scale_check Scale > 5g AND Purity > 85%? start->scale_check recrystallization Protocol 1: Recrystallization scale_check->recrystallization  Yes chromatography Protocol 2: Flash Column Chromatography scale_check->chromatography No   analysis Purity & Identity Characterization (HPLC, NMR, MP) recrystallization->analysis chromatography->analysis end_node Pure Product (>99%) analysis->end_node

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization of 1-(4-Bromophenyl)guanidine Hydrobromide

This protocol assumes the crude product is the hydrobromide (HBr) salt, a common outcome when using certain guanylation reagents or acidic workups. The principle is to dissolve the crude material in a minimal amount of a hot solvent system in which the desired compound is soluble but the impurities are either highly soluble (and remain in the mother liquor) or sparingly soluble (and can be filtered off while hot).

Materials and Reagents
  • Crude 1-(4-Bromophenyl)guanidine HBr

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks, heating mantle, magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Step-by-Step Methodology
  • Solvent Selection: The ethanol/water system is an excellent choice. The highly polar guanidinium salt has good solubility in hot aqueous ethanol, while less polar impurities like 4-bromoaniline are more soluble and tend to remain in solution upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(4-Bromophenyl)guanidine HBr. For every 1 gram of crude material, begin by adding 10 mL of 95% ethanol. Place the flask on a stirring hotplate and heat to approximately 70-75°C.

  • Achieve Saturation: While stirring and heating, add deionized water dropwise until the solid just dissolves completely. The goal is to create a saturated solution at high temperature; adding too much water will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% of the crude product weight). Return the mixture to the heat and gently boil for 5-10 minutes.

  • Hot Filtration (if carbon was used): If activated carbon was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold 50:50 ethanol/water, followed by a wash with a cold, non-polar solvent like diethyl ether to help dry the crystals.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Due to the high basicity and polarity of guanidines, they can interact strongly with the acidic silica gel stationary phase, leading to peak tailing or irreversible adsorption. This can be mitigated by adding a basic modifier to the mobile phase.

Materials and Reagents
  • Crude 1-(4-Bromophenyl)guanidine (as free base or salt)

  • Silica Gel (flash grade, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Flash chromatography system or glass column

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare two eluent systems:

    • Eluent A: 100% Dichloromethane (DCM)

    • Eluent B: 95:5 (v/v) DCM:Methanol + 0.5% Triethylamine. The TEA neutralizes the acidic sites on the silica, ensuring sharp, symmetrical peaks for the basic guanidine[5].

  • TLC Analysis: Before running the column, determine the appropriate solvent conditions using TLC. Spot the crude material on a TLC plate and develop it in a solvent system similar to Eluent B (e.g., 90:10 DCM:MeOH with 0.5% TEA). The target Rƒ for the desired compound should be between 0.2 and 0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in Eluent A and carefully pack the column. Equilibrate the packed column by running 2-3 column volumes of Eluent A through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like pure methanol if solubility is an issue). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution and Fraction Collection: Begin elution with 100% Eluent A to wash off non-polar impurities (like residual 4-bromoaniline). Gradually increase the polarity by introducing Eluent B. A typical gradient might be:

    • 0-10% B over 5 column volumes

    • 10-50% B over 10 column volumes

    • Hold at 50% B until the product has fully eluted. Collect fractions continuously and monitor the elution process using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 1-(4-Bromophenyl)guanidine.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation prep_eluent 1. Prepare Eluents (DCM, DCM/MeOH/TEA) pack_column 2. Pack Column with Silica Gel prep_eluent->pack_column load_sample 3. Dry Load Sample on Silica pack_column->load_sample elute_nonpolar 4. Elute Non-polar Impurities (100% DCM) load_sample->elute_nonpolar elute_gradient 5. Run Gradient Elution (Increase % MeOH/TEA) elute_nonpolar->elute_gradient collect 6. Collect Fractions elute_gradient->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate final final evaporate->final Pure Product

Caption: Workflow for flash column chromatography purification.

Characterization of Purified Product

Post-purification analysis is essential to confirm the identity and assess the purity of the final product.[6]

Analysis TechniqueCrude Product (Hypothetical)Purified Product (Expected)Purpose
Melting Point Broad range, e.g., 180-190°CSharp range, e.g., 198-200°CPurity assessment; sharp range indicates high purity.
HPLC Purity 85% (with multiple impurity peaks)>99% (single major peak)Quantitative purity determination.
¹H NMR Signals from impurities presentClean spectrum consistent with structureStructural confirmation and purity check.
FTIR May show extraneous peaksCharacteristic N-H, C=N, and C-Br stretchesFunctional group confirmation.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Recrystallization: Low or No Yield - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Evaporate some solvent and re-cool.- Try an anti-solvent addition (e.g., add diethyl ether to a methanol solution).
Recrystallization: Product "oils out" - The solution is supersaturated or cooling too quickly.- Presence of impurities that lower the melting point.- Re-heat to dissolve, add slightly more solvent, and ensure slow cooling.- Scratch the inside of the flask to induce nucleation.
Chromatography: Product won't elute - The mobile phase is not polar enough.- Irreversible binding to silica.- Increase the percentage of methanol in the eluent.- Ensure the basic modifier (TEA or NH₄OH) is present.
Chromatography: Poor separation - Improper solvent system (Rƒ too high).- Column was overloaded with crude material.- Re-optimize the mobile phase with TLC to achieve an Rƒ of 0.2-0.4.- Use a larger column or load less material.

References

  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?. [Link]

  • PubChem. 1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2012). PMC - NIH. [Link]

  • Wikipedia. Guanidine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in 1-(4-Bromophenyl)guanidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 1-(4-Bromophenyl)guanidine synthesis.

Welcome to the technical support guide for the synthesis of 1-(4-bromophenyl)guanidine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this common yet often challenging transformation. We will move beyond simple procedural lists to explore the chemical principles governing this reaction, enabling you to make informed decisions to maximize your yield and purity.

The synthesis of aryl guanidines is a cornerstone in the development of various pharmacologically active agents. However, the introduction of the guanidinium group onto an electron-deficient aromatic ring, such as 4-bromoaniline, presents specific challenges that can lead to frustratingly low yields. This guide provides a structured approach to identifying and resolving these issues.

Section 1: Overview of Synthetic Pathways

While several methods exist for guanidinylation, they generally fall into three categories. Understanding these provides context for why certain issues arise.

  • Direct Guanidinylation with Cyanamide: This is the most common and atom-economical method. It involves the reaction of 4-bromoaniline, typically as its hydrochloride salt, with cyanamide.[1] The reaction is often driven by heat and relies on the nucleophilic attack of the aniline nitrogen onto the electrophilic nitrile carbon of cyanamide.[2]

  • Guanidinylation with Pre-activated Reagents: These methods use reagents like S-methylisothiourea, pyrazole-carboxamidines, or N,N'-bis-Boc-thiourea activated by a promoter.[3] While often higher yielding and milder, they involve more complex, expensive reagents and may require additional protection/deprotection steps.

  • Metal-Catalyzed Cross-Coupling: Modern approaches include copper-catalyzed Ullmann-type reactions that directly couple guanidine (or a protected form) with the aryl bromide.[1] These methods are powerful but require careful optimization of catalysts, ligands, and reaction conditions.

This guide will focus primarily on troubleshooting the most accessible route: Direct Guanidinylation with Cyanamide .

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method to synthesize 1-(4-bromophenyl)guanidine? The reaction of 4-bromoaniline hydrochloride with an aqueous solution of cyanamide is the most direct and economical route.[1] The starting materials are readily available, and the procedure avoids complex reagents or catalysts.

Q2: My reaction yield is consistently below 40%. What are the most likely reasons? Low yields in this specific synthesis typically stem from three core issues:

  • Incomplete Conversion: 4-bromoaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the bromine atom. Insufficient reaction temperature or time can lead to a stalled reaction.

  • Cyanamide Instability: Cyanamide can dimerize to form dicyandiamide or polymerize under harsh conditions (especially high pH or temperature), reducing the amount of active reagent available.[2][4]

  • Product Loss During Workup: Guanidines are highly basic. As a salt, the product is water-soluble. If the aqueous solution is not made sufficiently basic during extraction, the product will remain in the aqueous phase, leading to poor recovery.

Q3: Should I use 4-bromoaniline free base or its hydrochloride salt? Using 4-bromoaniline hydrochloride (4-bromophenylammonium chloride) is highly recommended. The acidic nature of the salt helps to protonate the cyanamide, activating its nitrile carbon towards nucleophilic attack by the weakly nucleophilic aniline. This often leads to a cleaner and more efficient reaction compared to starting with the free base.

Q4: How can I minimize the formation of biguanide and other impurities? The primary byproduct is often the corresponding biguanide, formed when 1-(4-bromophenyl)guanidine acts as a nucleophile and attacks a second molecule of cyanamide.[5] To minimize this:

  • Control Stoichiometry: Use a modest excess of cyanamide (e.g., 1.1-1.2 equivalents) but avoid a large excess.

  • Control Temperature and Time: Do not overheat or run the reaction for an excessively long time after the starting material has been consumed, as this promotes side reactions.

Q5: My final product is a sticky oil and refuses to crystallize. What can I do? Guanidines are notoriously difficult to crystallize as free bases. The most reliable method to obtain a solid is to convert it into a stable salt. If your synthesis does not directly produce a salt, dissolve the crude oil in a suitable solvent (like isopropanol or ethanol) and add a strong acid like nitric acid or hydrochloric acid to precipitate the corresponding guanidinium nitrate or hydrochloride salt. The nitrate salt is often highly crystalline.[6]

Section 3: Troubleshooting Guide: From Diagnosis to Solution

Use this section to diagnose and resolve specific experimental issues.

Problem 1: Reaction Fails to Initiate or Stalls (Low Conversion)

This is often observed on a TLC plate where a strong spot for 4-bromoaniline remains even after prolonged heating.

  • Possible Cause 1: Insufficient Reactant Activation.

    • Why it Happens: The lone pair on the nitrogen of 4-bromoaniline is delocalized into the aromatic ring, and the bromine atom further withdraws electron density, making it a poor nucleophile. The reaction requires either significant thermal energy or acid catalysis to proceed efficiently.

    • Solutions:

      • Use the Hydrochloride Salt: Ensure you are starting with 4-bromoaniline hydrochloride. If you only have the free base, you can generate the salt in situ by adding one equivalent of concentrated HCl to your reaction mixture.

      • Increase Temperature: This reaction often requires elevated temperatures. If you are running the reaction in water or ethanol, ensure it is refluxing. For higher temperatures, consider a solvent like n-butanol or toluene, though this may require adjusting the workup.

      • Check pH: The reaction proceeds best under mildly acidic conditions (pH 4-5) to activate the cyanamide without fully protonating the aniline, which would render it non-nucleophilic.

  • Possible Cause 2: Poor Quality or Decomposed Cyanamide Reagent.

    • Why it Happens: Cyanamide is typically supplied as a 50 wt. % solution in water. Over time or with improper storage, it can hydrolyze or self-condense into inactive forms.[4]

    • Solutions:

      • Use a Fresh Bottle: If your cyanamide solution is old, purchase a new one.

      • Perform a Reagent Quality Check: A simple quality check is to react a small amount with a more reactive amine (e.g., benzylamine) under standard conditions to ensure the cyanamide is active.

Problem 2: Low Isolated Yield Despite Good TLC Conversion

This occurs when your TLC analysis shows complete consumption of starting material, but the final mass of your purified product is minimal.

  • Possible Cause 1: Product Loss During Aqueous Workup.

    • Why it Happens: The 1-(4-bromophenyl)guanidinium salt is highly soluble in water. To extract the product as a free base into an organic solvent, the aqueous layer must be basified to deprotonate the guanidinium ion (pKa ~13.5). Incomplete basification is a very common source of yield loss.

    • Solutions:

      • Basify to >pH 12: When your reaction is complete, cool the mixture and add a strong base like 50% NaOH solution. Check the pH with indicator paper or a pH meter to ensure it is robustly basic (pH > 12) before attempting to extract with a solvent like ethyl acetate or dichloromethane.

      • Perform Multiple Extractions: Extract the basified aqueous layer at least 3-4 times with your chosen organic solvent to ensure complete recovery.

      • Alternative: Direct Salt Crystallization: Avoid the free base entirely. After the reaction, you can attempt to directly crystallize the product as a salt (e.g., nitrate) by adding nitric acid and cooling, which can be more efficient than extraction.[7]

  • Possible Cause 2: Inefficient Purification/Crystallization.

    • Why it Happens: The crude free base can be an oil that traps impurities. Recrystallization requires finding a suitable solvent system.

    • Solutions:

      • Convert to a Crystalline Salt: As mentioned in the FAQ, this is the most effective strategy. After isolating the crude free base, dissolve it in a minimal amount of a polar solvent like isopropanol and add 1 equivalent of concentrated nitric acid or HCl. The salt will often precipitate upon cooling or with the addition of a less polar co-solvent like diethyl ether.

      • Recrystallization Solvents: For the nitrate salt, a mixture of ethanol and water is often a good starting point for recrystallization.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for diagnosing yield issues.

G start Low Yield of 1-(4-Bromophenyl)guanidine tlc_check Analyze reaction mixture by TLC. Is 4-bromoaniline consumed? start->tlc_check low_conversion Problem: Low Conversion tlc_check->low_conversion  No high_conversion Problem: High Conversion, Low Isolated Yield tlc_check->high_conversion Yes   cause_activation Possible Cause: Insufficient Reactant Activation low_conversion->cause_activation cause_cyanamide Possible Cause: Poor Cyanamide Quality low_conversion->cause_cyanamide solution_activation Solutions: 1. Use 4-bromoaniline HCl. 2. Increase reaction temperature. 3. Check pH (target 4-5). cause_activation->solution_activation solution_cyanamide Solutions: 1. Use fresh cyanamide solution. 2. Perform a quality check. cause_cyanamide->solution_cyanamide cause_workup Possible Cause: Product Loss During Workup high_conversion->cause_workup cause_purification Possible Cause: Inefficient Purification high_conversion->cause_purification solution_workup Solutions: 1. Basify aqueous layer to pH >12. 2. Perform multiple extractions. 3. Consider direct salt precipitation. cause_workup->solution_workup solution_purification Solutions: 1. Convert free base to a crystalline salt (nitrate or HCl). 2. Optimize recrystallization solvent. cause_purification->solution_purification

Caption: Troubleshooting decision tree for low-yield 1-(4-bromophenyl)guanidine synthesis.

Section 4: Optimized Experimental Protocol

This protocol for forming the nitrate salt is designed for robustness and high recovery of a solid product.

Protocol: Synthesis of 1-(4-Bromophenyl)guanidine Nitrate

ReagentM.W.AmountMolesEquiv.
4-Bromoaniline HCl208.4810.42 g50.0 mmol1.0
Cyanamide (50% aq.)42.044.62 g55.0 mmol1.1
Water (DI)18.0250 mL--
Nitric Acid (conc.)63.01~5 mL--

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline hydrochloride (10.42 g, 50.0 mmol) and deionized water (50 mL).

  • Reagent Addition: Stir the suspension and add the 50 wt. % aqueous cyanamide solution (4.62 g, 55.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) using a heating mantle. The suspension should become a clear, colorless solution as the reaction progresses.

    • Expert Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack of the electron-poor aniline.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10:1 Dichloromethane:Methanol). The reaction is typically complete within 3-5 hours. The starting aniline will be near the solvent front, while the highly polar guanidinium product will remain at or near the baseline.

  • Cooling and Filtration: Once the starting material is consumed, remove the heating mantle and allow the solution to cool to room temperature. If any cloudiness (from side products) appears, filter the solution while warm.

  • Salt Formation & Crystallization: Cool the clear reaction solution in an ice-water bath. Slowly add concentrated nitric acid dropwise with stirring. The product, 1-(4-bromophenyl)guanidine nitrate, will begin to precipitate as a white solid. Continue adding acid until no further precipitation is observed (typically pH ~1-2).

    • Expert Insight: The nitrate salt is significantly less soluble in cold, acidic water than the starting materials or the hydrochloride salt, driving the equilibrium towards a solid product and resulting in a high isolated yield.[6][7]

  • Isolation: Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize crystallization. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of ice-cold water (2 x 15 mL) followed by a small amount of cold ethanol (15 mL) to remove residual acids and impurities. Dry the product under vacuum to a constant weight.

  • Expected Outcome: A white crystalline solid with an expected yield of 75-85%.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available at: [Link][8]

  • Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Thesis, University of Toronto. Available at: [Link][3]

  • Chang, T.-W., et al. (2020). Aluminum Cations Stabilized by Hybrid N-Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines. ResearchGate. Available at: [Link][9]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic letters, 9(12), 2333–2336. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link][11]

  • Wikipedia. (n.d.). Cyanamide. Wikipedia. Available at: [Link][2]

  • Organic Syntheses. (n.d.). Guanidine Nitrate. Organic Syntheses Procedure. Available at: [Link][6]

  • Paden, J. H. (1947). Preparation of guanidine nitrate. U.S. Patent 2,431,301. Available at: [12]

  • Jean, M., & Van de Weghe, P. (2018). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 14, 2563–2595. Available at: [Link][5]

  • PrepChem.com. (n.d.). Preparation of guanidine nitrate. PrepChem.com. Available at: [Link][7]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Bromophenyl)guanidine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a foundational understanding of the underlying chemical principles and to offer practical, step-by-step troubleshooting protocols to ensure the success of your experiments.

Section 1: Understanding the Core Problem - FAQs

This section addresses the fundamental chemical properties of 1-(4-Bromophenyl)guanidine that govern its solubility.

Q1: Why is my 1-(4-Bromophenyl)guanidine not dissolving in aqueous buffers like PBS or Tris?

A1: The solubility of 1-(4-Bromophenyl)guanidine is dictated by the dual nature of its structure: a large, nonpolar (hydrophobic) bromophenyl group and a highly polar, basic guanidine group. In its free base (neutral) form, the hydrophobicity of the bromophenyl ring dominates, leading to very poor solubility in water. The key to solubilization lies in protonating the guanidine group to form the corresponding guanidinium cation. This cation is significantly more polar and readily interacts with water molecules, dramatically increasing solubility.

Q2: What is the pKa of the guanidine group, and why is it critical for solubility?

A2: The guanidinium group is one of the strongest organic bases. The pKa of its conjugate acid, the guanidinium ion, is approximately 13.6.[1] This exceptionally high pKa means that the guanidine group will be protonated and carry a positive charge across the vast majority of biologically relevant pH ranges (pH 1-12). This is a crucial feature to exploit. If your compound is not dissolving, it may be because it is in the neutral free base form rather than a salt form. By ensuring the pH of your solution is well below 13, you guarantee the formation of the highly soluble cationic species.

Section 2: Troubleshooting Guide - Strategies and Protocols

This section provides actionable strategies to overcome solubility issues. We will proceed from the simplest and most common techniques to more advanced options.

Strategy 1: pH Adjustment (In-Situ Salt Formation)

This is the most direct method to enhance the solubility of 1-(4-Bromophenyl)guanidine. The objective is to convert the poorly soluble free base into a highly soluble salt directly within your solution.

Q3: How can I use pH to dissolve my compound? I need to prepare a 10 mM stock solution.

A3: You can prepare your stock solution in a dilute acidic solvent. This will protonate the guanidine moiety, forming a soluble guanidinium salt in situ. Hydrochloric acid is a common choice, forming the hydrochloride salt.

  • Calculate Required Mass: For a 1 mL stock solution of 10 mM 1-(4-Bromophenyl)guanidine (Molecular Weight: 214.06 g/mol ), you will need 2.14 mg.[2]

  • Prepare Acidic Solvent: Prepare a 0.1 M HCl solution in deionized water.

  • Dissolution:

    • Weigh 2.14 mg of 1-(4-Bromophenyl)guanidine into a sterile microcentrifuge tube.

    • Add 900 µL of 0.1 M HCl.

    • Vortex the solution vigorously for 1-2 minutes. Gentle heating in a 37°C water bath can also aid dissolution.

    • Once fully dissolved, add the final 100 µL of 0.1 M HCl to reach a final volume of 1 mL.

  • pH Neutralization (Optional but Recommended): Before adding the stock solution to your final experimental medium (e.g., cell culture media), you can neutralize it with an equimolar amount of NaOH (e.g., 0.1 M NaOH) to avoid altering the pH of your assay. However, the dilution factor is often large enough that this is not necessary. Always check the final pH of your working solution.

This process is visualized in the diagram below, showing the equilibrium shift towards the soluble, protonated form in an acidic environment.

G cluster_0 pH-Dependent Solubility Equilibrium FreeBase 1-(4-Bromophenyl)guanidine (Free Base) (Poorly Soluble) Salt 1-(4-Bromophenyl)guanidinium Cation (Salt Form) (Highly Soluble) FreeBase->Salt + H⁺ (e.g., from HCl) pH << 13.6 Salt->FreeBase - H⁺ (e.g., add Base) pH > 13.6

Caption: Chemical equilibrium of 1-(4-Bromophenyl)guanidine protonation.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or undesirable for your experimental system, the use of a water-miscible organic co-solvent is the next logical step.[3][4] Co-solvents work by reducing the overall polarity of the aqueous medium, which helps to accommodate the hydrophobic bromophenyl group.[5]

Q4: pH adjustment did not fully dissolve my compound, or I am concerned about altering the pH of my cell culture. What are my options?

A4: Using a small percentage of a biocompatible organic solvent can significantly enhance solubility.[6] The most common choices are Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400). It is critical to first dissolve the compound in 100% of the co-solvent before performing a stepwise dilution into your aqueous buffer.

Co-solventTypical Starting Conc. (in final medium)ProsCons / Considerations
DMSO 0.1% - 1%Excellent solubilizing power for many organic compounds.Can be toxic to cells at concentrations >1%. May interfere with some assays.
Ethanol 0.5% - 2%Biocompatible, low toxicity at low concentrations. Volatile.Can cause protein precipitation at higher concentrations.
PEG 400 1% - 5%Low toxicity, often used in pharmaceutical formulations.[6]More viscous. May not be as potent as DMSO for some compounds.
  • Prepare 100% DMSO Stock: Weigh the required amount of 1-(4-Bromophenyl)guanidine for your desired stock concentration (e.g., 2.14 mg for a 10 mM stock). Dissolve it in a small volume of 100% DMSO (e.g., 100 µL). Ensure it is fully dissolved.

  • Stepwise Dilution:

    • While vortexing the DMSO stock, slowly add your aqueous buffer (e.g., PBS) dropwise.

    • CRITICAL STEP: Do not add the DMSO stock to the buffer. Add the buffer to the DMSO stock. This prevents the compound from immediately precipitating out of solution.

    • Bring the solution to the final volume (e.g., 1 mL total for a 10 mM stock in 10% DMSO/90% PBS).

  • Final Dilution: This concentrated stock can then be further diluted into your final experimental medium, ensuring the final DMSO concentration is within an acceptable range (e.g., <0.5%).

The workflow for selecting and applying a co-solvent strategy is outlined below.

G Start Compound Fails to Dissolve in Buffer ChooseSolvent Select Co-Solvent (e.g., DMSO, Ethanol) Start->ChooseSolvent Dissolve Dissolve Compound in 100% Co-Solvent ChooseSolvent->Dissolve Dilute Slowly Add Aqueous Buffer to Co-Solvent Stock (while vortexing) Dissolve->Dilute Check Observe for Precipitation Dilute->Check Success Soluble Stock Solution Achieved Check->Success Clear Fail Precipitation Occurs Check->Fail Cloudy Troubleshoot Increase Co-Solvent % or Try Different Co-Solvent Fail->Troubleshoot Troubleshoot->ChooseSolvent

Caption: Workflow for preparing a stock solution using a co-solvent.

Strategy 3: Salt Form Selection

For researchers involved in the synthesis or procurement of 1-(4-Bromophenyl)guanidine, selecting the correct form of the compound from the start can prevent solubility issues entirely.

Q5: I am planning to source or synthesize this compound. What should I look for?

A5: You should procure or synthesize a salt form of the compound, such as 1-(4-Bromophenyl)guanidine hydrochloride (HCl) or hydrobromide (HBr) . These salt forms are crystalline solids in which the guanidine group is already protonated. They are generally much more soluble in water and neutral buffers than the corresponding free base.[7][8] Always check the certificate of analysis from your supplier to confirm whether you have the free base or a specific salt.

Section 3: Analytical Quantification

After successfully preparing your solution, it is crucial to verify the concentration.

Q6: How can I accurately determine the concentration of my final 1-(4-Bromophenyl)guanidine solution?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method for this purpose.[9][10] The bromophenyl group contains a strong chromophore, making it easily detectable by UV spectrophotometry (typically around 254 nm). A validated HPLC method can separate the active compound from any potential impurities or degradants, providing an accurate concentration.[11]

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Trifluoroacetic Acid) gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol. 10 µL
Quantification External calibration curve with a certified reference standard

Section 4: Comprehensive Troubleshooting Flowchart

This decision tree summarizes the entire troubleshooting process, guiding you from the initial problem to a successful solution.

G Start Start: Need to Prepare Aqueous Solution of 1-(4-Bromophenyl)guanidine CheckForm Is the compound a pre-formed salt (e.g., HCl)? Start->CheckForm DissolveDirectly Attempt to dissolve directly in aqueous buffer (e.g., PBS) CheckForm->DissolveDirectly Yes TryAcid Compound is likely the free base. Use Strategy 1: Dissolve in dilute acid (e.g., 0.1 M HCl) CheckForm->TryAcid No / Unsure CheckSuccess1 Is the solution clear? DissolveDirectly->CheckSuccess1 TryAcid->CheckSuccess1 UseCoSolvent Use Strategy 2: Co-solvents. Dissolve in 100% DMSO first, then titrate in buffer CheckSuccess1->UseCoSolvent No Success Success! Proceed to quantify concentration (e.g., via HPLC) and experiment. CheckSuccess1->Success Yes CheckSuccess2 Is the solution clear? UseCoSolvent->CheckSuccess2 Combine Advanced: Combine Strategies. Use a co-solvent (e.g., 10% ethanol) in a slightly acidic buffer (pH ~5-6) CheckSuccess2->Combine No CheckSuccess2->Success Yes Combine->Success

Caption: Troubleshooting decision tree for solubilizing 1-(4-Bromophenyl)guanidine.

References

  • Solubility of Things. (n.d.). Guanidine.
  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Jadhav, N., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Retrieved from [Link]

  • Cosolvent. (n.d.). Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Guanidinium chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Guanidine. Retrieved from [Link]

  • Wikipedia. (2023). Guanidinium chloride. Retrieved from [Link]

  • Ito, D., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. NIH. Retrieved from [Link]

  • Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

Sources

common side reactions in the guanylation of 4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the guanylation of 4-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The reduced nucleophilicity of 4-bromoaniline, owing to the electron-withdrawing nature of the bromine atom, presents unique challenges that can lead to low yields and a variety of side reactions. This document provides in-depth troubleshooting advice and detailed protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My guanylation of 4-bromoaniline is resulting in very low yields or failing to proceed. What are the likely causes and how can I improve the conversion?

A: Low reactivity is the most common hurdle in the guanylation of 4-bromoaniline. The bromine atom on the aromatic ring is an electron-withdrawing group, which decreases the electron density on the nitrogen atom of the aniline. This, in turn, reduces its nucleophilicity, making it less reactive towards electrophilic guanylating agents.[1] Consequently, reaction rates can be sluggish, often requiring more forcing conditions which can lead to side reactions.

Troubleshooting & Optimization:

  • Choice of Guanylating Agent: For less reactive anilines, a more electrophilic guanylating agent is often necessary. Consider using reagents like N,N'-di-Boc-N''-triflylguanidine, which is known for its high reactivity.[2][3]

  • Catalyst Selection: The use of a catalyst can significantly enhance the reaction rate. For guanylation with cyanamide, Lewis acids such as scandium(III) triflate have proven effective under mild conditions.[4]

  • Reaction Conditions:

    • Temperature: A moderate increase in reaction temperature can help overcome the activation energy barrier. However, be cautious as excessive heat can promote side reactions.

    • Solvent: The choice of solvent can be critical. For reactions involving less reactive amines, switching from a polar solvent like DMF to a less polar one like dichloromethane has been shown to sometimes improve yields by slowing the decomposition of reactive intermediates.[5]

    • Base: In reactions that require a base, ensure it is strong enough to deprotonate the aniline or the intermediate, but not so strong as to cause decomposition of the reagents.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to N,N'-bis(4-bromophenyl)guanidine. How can I prevent this over-guanylation?

A: The formation of the symmetrically disubstituted guanidine is a common side reaction. This occurs when the initially formed N-(4-bromophenyl)guanidine, which is also a nucleophile, reacts with another molecule of the guanylating agent or a reactive intermediate.

Troubleshooting & Optimization:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 4-bromoaniline (e.g., 1.1 to 1.2 equivalents) relative to the guanylating agent can help to ensure the complete consumption of the more reactive species and minimize the formation of the disubstituted product.

  • Slow Addition: Add the guanylating agent slowly to the reaction mixture containing the 4-bromoaniline. This maintains a low concentration of the guanylating agent, favoring the reaction with the more abundant starting aniline over the monosubstituted product.

  • Protecting Groups: If applicable to your synthetic route, using a protecting group on one of the guanidino nitrogens of the guanylating agent can prevent the second addition.

Reaction Scheme: Formation of N,N'-bis(4-bromophenyl)guanidine

OverGuanylation Aniline 4-Bromoaniline Mono_Product N-(4-bromophenyl)guanidine Aniline->Mono_Product + Guanylating Agent Guan_Agent Guanylating Agent Di_Product N,N'-bis(4-bromophenyl)guanidine Mono_Product->Di_Product + Guanylating Agent

Caption: Competing reaction pathways leading to the desired monosubstituted and the undesired disubstituted guanidine.

Q3: My reaction mixture shows signs of decomposition of the guanylating agent. How can I minimize this?

A: Many guanylating agents are sensitive to moisture and can hydrolyze, leading to the formation of ureas or other inactive byproducts. This is particularly problematic in reactions that require extended times or elevated temperatures.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use high-purity, dry reagents. If necessary, dry solvents and amines before use.

  • Reaction Time and Temperature: Optimize the reaction time and temperature to be sufficient for the desired transformation but not so long or high as to cause significant decomposition of the guanylating agent. Monitoring the reaction by TLC or LC-MS can help determine the optimal endpoint.

Q4: I am concerned about potential dehalogenation of my 4-bromoaniline substrate. Is this a common side reaction and how can I avoid it?

A: Dehalogenation is a potential side reaction for aryl halides, especially under reductive conditions or in the presence of certain transition metal catalysts like palladium. While not the most common side reaction in guanylation, it can occur, leading to the formation of aniline and N-phenylguanidine as byproducts.

Troubleshooting & Optimization:

  • Catalyst Choice: If using a palladium-catalyzed process, the choice of ligand and reaction conditions is crucial. Some palladium complexes are more prone to promoting hydrodehalogenation. If dehalogenation is observed, consider screening different palladium catalysts and ligands.[6][7]

  • Reaction Conditions: Avoid strongly reductive conditions. If a reducing agent is not a necessary component of your guanylation reaction, its accidental presence through contamination should be ruled out.

  • Alternative Methods: If dehalogenation is a persistent issue with a particular catalytic system, consider alternative guanylation methods that do not employ that catalyst.

Q5: I am using a copper-catalyzed method for the guanylation of 4-bromoaniline and am seeing complex byproducts. Could this be due to Ullmann-type coupling?

A: Yes, when using copper catalysts with aryl halides, there is a potential for Ullmann-type homo-coupling to occur, which would lead to the formation of 4,4'-dibromo-1,1'-biphenyl. While modern copper-catalyzed cross-coupling reactions are often highly selective, this side reaction can still be a factor, especially at higher temperatures.[8][9]

Troubleshooting & Optimization:

  • Ligand Selection: The use of appropriate ligands can often suppress Ullmann coupling by promoting the desired C-N bond formation.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Catalyst Loading: Use the lowest effective catalyst loading to reduce the likelihood of side reactions.

Visualizing the Competing Pathways

Competing_Reactions cluster_0 Desired Guanylation cluster_1 Ullmann Coupling Side Reaction Aniline 4-Bromoaniline Product N-(4-bromophenyl)guanidine Aniline->Product + Guanidine Source [Cu Catalyst] Guanidine Guanidine Source Aniline2 4-Bromoaniline Biphenyl 4,4'-Dibromobiphenyl Aniline2->Biphenyl + 4-Bromoaniline [Cu Catalyst]

Caption: Desired guanylation versus the potential Ullmann coupling side reaction in a copper-catalyzed system.

Experimental Protocols

Protocol 1: Guanylation of 4-Bromoaniline using N,N'-Di-Boc-S-methylisothiourea with TCT Activation

This protocol is adapted from a method that avoids heavy metal activators.[10]

  • Preparation of the Activated Guanylating Agent:

    • To a stirred solution of N,N'-di-Boc-S-methylisothiourea (1.0 equiv.) in anhydrous THF, add cyanuric chloride (TCT) (1.0 equiv.) at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

  • Guanylation Reaction:

    • To the above mixture, add a solution of 4-bromoaniline (1.05 equiv.) in anhydrous THF.

    • Add N-methylmorpholine (NMM) (2.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommendationRationale
Guanylating Agent N,N'-Di-Boc-S-methylisothioureaA common and effective guanylating agent.
Activator Cyanuric Chloride (TCT)An efficient, metal-free alternative to heavy metal salts.[10]
Base N-Methylmorpholine (NMM)A non-nucleophilic base suitable for this transformation.
Catalyst 4-Dimethylaminopyridine (DMAP)Accelerates the guanylation of amines.[11]
Solvent Anhydrous THFA suitable aprotic solvent for this reaction.[10]

References

  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Guanidine synthesis by guanylation - Organic Chemistry Portal. [Link]

  • CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google P
  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. Organic Syntheses Procedure. [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • The Chemistry and Biology of Guanidine Natural Products - RSC Publishing. [Link]

  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine | Request PDF - ResearchGate. [Link]

  • A Direct Access to N-Arylation of Guanidines by Ligand-Free, Copper Catalysis at Room Temperature | Request PDF - ResearchGate. [Link]

  • Recent developments in guanylating agents - Arkivoc. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. [Link]

  • Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • Title Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions Author(s) Yong-Chua Teo, Yun-. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. [Link]

  • Synthesis of cyclic guanidines by reaction of 3‐bromo N‐alkyl cyanamide 4 with amines. [Link]

  • Palladium immobilized on guanidine functionalized magnetic nanoparticles: a highly effective and recoverable catalyst for ultrasound aided Suzuki–Miyaura cross-coupling reactions - New Journal of Chemistry (RSC Publishing). [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. [Link]

  • 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem. [Link]

Sources

Frequently Asked Questions (FAQs) for N-(4-bromophenyl)guanidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a centralized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-(4-bromophenyl)guanidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges of this synthesis. This guide is structured to address both proactive planning (FAQs) and reactive problem-solving (Troubleshooting), ensuring you can achieve consistent, high-yield results.

This section addresses common questions that arise during the planning and execution of the synthesis, helping you make informed decisions about your experimental design.

1. What are the most common synthetic routes to prepare N-(4-bromophenyl)guanidine?

There are several established methods for the guanylation of amines like 4-bromoaniline.[1] The choice of route often depends on factors like reagent availability, cost, scale, and tolerance of functional groups. The two most prevalent methods are:

  • Reaction with Cyanamide: This is a classical and direct approach where 4-bromoaniline (often as its hydrochloride salt) is reacted with cyanamide, typically under reflux in a solvent like ethanol.[1] While straightforward, this method can sometimes result in moderate yields and requires careful control to avoid side reactions.[1]

  • Reaction with S-Methylisothiourea Sulfate: This method involves reacting 4-bromoaniline with an S-alkylisothiourea salt, such as S-methylisothiourea hemisulfate.[2] This reaction, known as the Rathke synthesis, is a reliable way to form the guanidinium salt, which is then neutralized to give the free guanidine.[3] It is often cleaner and provides good yields.

  • Modern Guanylating Reagents: For more sensitive substrates or to achieve higher yields under milder conditions, various protected guanylating reagents are used.[4] Examples include N,N′-di-Boc-N′′-triflylguanidine or 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), which offer excellent control and high efficiency but are more expensive.[4][5]

Table 1: Comparison of Common Guanylation Routes for 4-Bromoaniline

Method Key Reagents Typical Conditions Pros Cons
Cyanamide 4-bromoaniline HCl, CyanamideReflux in Ethanol (e.g., 100°C) for several hours.[1]Inexpensive, readily available reagents.Can have moderate yields[1]; cyanamide is hazardous and can form side products.
S-Methylisothiourea 4-bromoaniline, S-Methylisothiourea sulfate, BaseTypically aqueous or alcoholic solvent, often with heating.Generally good to excellent yields; cleaner reaction profile.Generates methyl mercaptan byproduct (toxic, foul odor).[3]
Protected Reagents 4-bromoaniline, N,N′-di-Boc-N′′-triflylguanidineMild conditions (often room temp), organic solvent (e.g., DCM, DMF).High yields, excellent functional group tolerance, mild conditions.[4]Reagents are expensive; requires a subsequent deprotection step.[6]

2. Why is it often recommended to use the hydrochloride salt of 4-bromoaniline in the cyanamide reaction?

Using the hydrochloride salt of 4-bromoaniline serves two primary purposes. First, it increases the solubility of the amine in polar solvents like ethanol. Second, the acidic conditions help to activate the cyanamide for nucleophilic attack by the amine and can suppress the formation of undesired dimers or oligomers of cyanamide. The reaction essentially involves the addition of the free amine (in equilibrium) to the activated cyanamide.

3. How do I purify the final N-(4-bromophenyl)guanidine product?

Purification strategies depend on the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization is the most effective method. The product is often obtained as a salt (e.g., hydrochloride or nitrate). A common approach is to dissolve the crude material in a minimal amount of a hot solvent (like ethanol or water) and allow it to cool slowly. For free bases or different salts, solvent systems like dichloromethane/n-heptane have been used for similar structures.[7]

  • Acid-Base Extraction: Since guanidines are strong bases (the conjugate acid pKa is ~13.5), an acid-base workup can be effective.[1] Dissolving the crude mixture in an organic solvent and washing with a dilute acid will extract the basic guanidine product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Column Chromatography: While possible, chromatography on silica gel can be challenging due to the high basicity of the guanidine group, which can lead to streaking and poor separation. If chromatography is necessary, using a modified mobile phase containing a small amount of a basic additive like triethylamine or ammonia in methanol/DCM can improve results.

Troubleshooting Guide for N-(4-bromophenyl)guanidine Synthesis

This guide is formatted to quickly diagnose and solve specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield

Possible Cause 1: Poor Quality or Degraded Reagents

  • Diagnosis: Cyanamide can dimerize (to form dicyandiamide) or hydrolyze over time, especially if not stored properly in a cool, dry place. 4-bromoaniline can oxidize and darken on storage.

  • Solution: Use fresh, high-purity reagents.[8] The purity of 4-bromoaniline can be checked by its melting point and appearance (should be a white to pale tan solid).[9] If necessary, recrystallize the 4-bromoaniline before use.

Possible Cause 2: Incorrect Reaction Conditions

  • Diagnosis: The reaction may be sensitive to temperature and time. For the cyanamide route, insufficient heating will lead to an incomplete reaction.

  • Solution: Ensure the reaction is heated to the specified temperature (e.g., reflux) for the recommended duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 4-bromoaniline spot is a good indicator of reaction progression.

Possible Cause 3: Unfavorable Reaction pH

  • Diagnosis: The nucleophilicity of the aniline is pH-dependent. If the medium is too acidic, the concentration of the free amine will be too low to react efficiently.

  • Solution: While the reaction with cyanamide often starts with the amine salt, ensure the conditions are not excessively acidic. If using the S-methylisothiourea route, a base is typically required to neutralize the amine salt and facilitate the reaction.

Problem 2: Formation of Multiple Impurities

Possible Cause 1: Dimerization/Oligomerization of Cyanamide

  • Diagnosis: The formation of a white, insoluble precipitate that is not your product could be dicyandiamide or melamine, especially if the reaction is overheated or run for an excessively long time.

  • Solution: Adhere strictly to the recommended reaction temperature and time. Adding the cyanamide portion-wise rather than all at once can sometimes help maintain a low concentration and minimize self-reaction.

Possible Cause 2: Formation of Urea Byproducts

  • Diagnosis: The presence of water in the reaction can lead to the formation of N-(4-bromophenyl)urea. This is particularly relevant if using reagents that are not anhydrous.

  • Solution: Ensure all reagents and solvents are dry. Use anhydrous ethanol and properly dried glassware. If the reaction is worked up with water, minimize the contact time before extraction.

Possible Cause 3: Over-alkylation or Di-substitution

  • Diagnosis: While less common with simple guanidines, it's theoretically possible for the product to react further. This is more of a concern in alkylations of the guanidine product itself.[10] For the primary synthesis, the main concern is the formation of symmetrical diarylguanidines if the stoichiometry is incorrect.

  • Solution: Use the correct stoichiometry of reagents. A slight excess of the amine may be used to ensure the complete consumption of the more expensive guanylating agent, but a large excess should be avoided.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause 1: Product is Highly Soluble in the Reaction Solvent

  • Diagnosis: Upon cooling the reaction mixture, no product precipitates out, even though TLC analysis shows product formation.

  • Solution: Remove the reaction solvent under reduced pressure (rotary evaporation). The resulting crude solid or oil can then be subjected to recrystallization from a different solvent system or purified by another method.

Possible Cause 2: Product is an Oil or Gummy Solid

  • Diagnosis: The crude product does not crystallize easily. This is often due to the presence of significant impurities.

  • Solution: Attempt to purify a small portion via column chromatography to obtain a clean sample. This pure sample can then be used as a seed crystal to induce crystallization of the bulk material. Alternatively, converting the guanidine free base to a salt (e.g., by adding HCl or nitric acid) often yields a more crystalline solid that is easier to handle and purify.[11]

Visualizations and Protocols

Reaction Mechanism and Workflow

The following diagrams illustrate the fundamental reaction pathway and a logical workflow for troubleshooting common synthesis issues.

Guanidinylation_Mechanism General Guanidinylation of 4-Bromoaniline cluster_reactants Reactants cluster_process Process cluster_products Products 4-Br-Aniline 4-Bromoaniline (Nucleophile) Attack Nucleophilic Attack 4-Br-Aniline->Attack Guanylating_Agent Guanylating Agent (e.g., Cyanamide, S-Methylisothiourea) (Electrophile) Guanylating_Agent->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of Leaving Group (LG) Intermediate->Elimination Collapses Product N-(4-bromophenyl)guanidine (as salt or free base) Elimination->Product Byproduct Byproduct (e.g., H₂O, CH₃SH) Elimination->Byproduct

Caption: General mechanism for the synthesis of N-(4-bromophenyl)guanidine.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Experiment Complete Analyze Crude Product CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Are there multiple spots on TLC? CheckYield->CheckPurity No LowYield_Causes Potential Causes: - Poor Reagent Quality - Incorrect Temp/Time - Reaction Stalled CheckYield->LowYield_Causes Yes Impurity_Causes Potential Causes: - Side Reactions (Urea, Dimer) - Unreacted Starting Material - Incorrect Stoichiometry CheckPurity->Impurity_Causes Yes Success Successful Synthesis Proceed to Characterization CheckPurity->Success No Solution_Yield Action Items: 1. Verify reagent purity/age. 2. Re-run with strict temp control. 3. Monitor reaction by TLC. LowYield_Causes->Solution_Yield Solution_Purity Action Items: 1. Use anhydrous conditions. 2. Optimize stoichiometry. 3. Purify via recrystallization or acid-base extraction. Impurity_Causes->Solution_Purity

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

The following are generalized, step-by-step protocols based on common literature procedures. They should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis via Cyanamide

This protocol is adapted from the general procedure for reacting amine hydrochlorides with cyanamide.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoaniline hydrochloride (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol as the solvent (approx. 5-10 mL per gram of starting material). To this suspension, add cyanamide (1.1 - 1.5 eq).

  • Reaction: Heat the mixture to reflux (the boiling point of ethanol, ~78°C) with vigorous stirring. The reaction progress can be monitored by TLC by taking small aliquots, neutralizing them with a base (like NaHCO₃ solution), extracting with ethyl acetate, and spotting on a silica plate.

  • Workup: After the reaction is complete (typically 4-10 hours, as indicated by the consumption of 4-bromoaniline), allow the mixture to cool to room temperature.

  • Isolation: Reduce the solvent volume by about half using a rotary evaporator. Upon further cooling, the product, N-(4-bromophenyl)guanidine hydrochloride, should crystallize.

  • Purification: Collect the crystals by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis via S-Methylisothiourea Sulfate

This protocol is based on the general principle of the Rathke synthesis.[3]

  • Reagent Preparation: In a round-bottom flask, dissolve S-methylisothiourea hemisulfate (0.55 eq) in water. Add an equivalent amount of a base (e.g., sodium hydroxide) to neutralize the sulfate and generate the free S-methylisothiourea in situ.

  • Reaction Setup: In a separate flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent like ethanol or a water/ethanol mixture.

  • Reaction: Add the S-methylisothiourea solution to the 4-bromoaniline solution. Equip the flask with a reflux condenser (with a trap for the methyl mercaptan byproduct if desired) and heat the mixture to reflux. The reaction progress is monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates as a salt, it can be filtered directly.

  • Isolation: Alternatively, acidify the solution with HCl to ensure the product is fully protonated and soluble in the aqueous phase. Wash with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

  • Purification: Basify the aqueous layer with a strong base (e.g., NaOH) until the N-(4-bromophenyl)guanidine free base precipitates. Collect the solid by filtration, wash with water, and dry. The free base can be recrystallized or converted to a desired salt for better stability and handling.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis, 13, 585-649.
  • ResearchGate. (n.d.). The reagents used for the optimization of compound 4 guanidylation process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]

  • National Institutes of Health. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). arylureas i. cyanate method. Retrieved from [Link]

  • National Institutes of Health. (2021). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • University of Toronto. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. Retrieved from [Link]

  • Preprints.org. (2024). Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Retrieved from [Link]

  • National Institutes of Health. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]

  • Cardiff University. (2018). Introduction to cyanamides. Retrieved from [Link]

  • NIST WebBook. (n.d.). N''-(4-bromo-phenyl)-N,N,N',N'-tetramethyl-guanidine. Retrieved from [Link]

  • Angene. (n.d.). Optimizing Your Synthesis: The Benefits of High-Purity N-(4-Cyanophenyl)guanidine. Retrieved from [Link]

  • National Institutes of Health. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • National Institutes of Health. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]

  • PubMed. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633701A - Synthesis method of S-methyl isothiourea salt.
  • CORE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • PubChem. (n.d.). S-methyl isothiourea hemisulfate. Retrieved from [Link]

  • Google Patents. (n.d.). US2454644A - Purification of guanidine nitrate.
  • National Institutes of Health. (n.d.). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(4-Bromophenyl)guanidine in their experimental work. This guide is designed to provide in-depth troubleshooting assistance for common issues that can lead to inconsistent assay results. By understanding the underlying chemical properties of this compound and its potential interactions within biological systems, you can enhance the reliability and reproducibility of your findings.

Introduction to 1-(4-Bromophenyl)guanidine

1-(4-Bromophenyl)guanidine is a member of the guanidine class of organic compounds, which are recognized for their diverse biological activities.[1][2][3] The guanidinium group, which is protonated at physiological pH, is a key feature that can mediate interactions with biological targets such as enzymes and receptors through hydrogen bonding and electrostatic interactions.[4][5] However, the physicochemical properties of 1-(4-Bromophenyl)guanidine can also present challenges in experimental settings, leading to variability in assay performance. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Compound Integrity and Handling

Question 1: I am observing lower than expected activity or a complete lack of effect with my 1-(4-Bromophenyl)guanidine. What should I check first?

Answer: When an active compound appears inactive, the first step is to verify the integrity and concentration of the compound itself. Several factors can contribute to this issue:

  • Compound Purity and Identity:

    • Recommendation: Always source compounds from reputable suppliers who provide a certificate of analysis (CoA) with purity data (e.g., HPLC, LC-MS, NMR).[6] In the absence of a CoA, consider analytical verification of the compound's identity and purity.

    • Causality: Impurities can compete with your compound, interfere with the assay, or the compound may not be what it is stated to be.

  • Proper Storage:

    • Recommendation: 1-(4-Bromophenyl)guanidine should be stored in a cool, dry, and dark place to prevent degradation. Check the manufacturer's specific storage recommendations.

    • Causality: Guanidine derivatives can be susceptible to hydrolysis or degradation over time, especially if exposed to moisture or light.

  • Stock Solution Preparation and Storage:

    • Recommendation: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[6]

    • Causality: Repeated freezing and thawing can cause the compound to precipitate out of solution or degrade, leading to a decrease in its effective concentration. Water absorption into DMSO stocks can also lead to compound precipitation upon freezing.

Workflow for Verifying Compound Integrity:

start Inconsistent or No Activity Observed check_source Verify Compound Source and Purity (CoA) start->check_source check_storage Confirm Proper Storage Conditions check_source->check_storage check_stock Examine Stock Solution Preparation and Storage check_storage->check_stock analytical_chem Perform Analytical Chemistry (LC-MS, NMR) check_stock->analytical_chem If issues suspected new_stock Prepare Fresh Stock Solution check_stock->new_stock If degradation likely analytical_chem->new_stock proceed Proceed with Verified Compound new_stock->proceed

Caption: Workflow for troubleshooting compound-related issues.

Section 2: Solubility and Aggregation Issues

Question 2: My dose-response curve is inconsistent and not showing a classic sigmoidal shape. Could solubility be the issue?

Answer: Yes, poor aqueous solubility is a very common cause of inconsistent results with small molecules.[6] 1-(4-Bromophenyl)guanidine, while containing a polar guanidinium group, also has a hydrophobic bromophenyl moiety, which can limit its solubility in aqueous assay buffers.

  • Precipitation in Assay Buffer:

    • Recommendation: Visually inspect your assay wells for any signs of precipitation after adding the compound. You can also centrifuge a sample of the final assay buffer containing the highest concentration of your compound to check for a pellet.

    • Causality: If the compound precipitates, its effective concentration in solution is unknown and will be significantly lower than the nominal concentration, leading to a flattening of the dose-response curve at higher concentrations.

  • Compound Aggregation:

    • Recommendation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes or interfere with assay components.[1] Including a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), in your assay buffer can help prevent aggregation.

    • Causality: Aggregates present a large, hydrophobic surface that can sequester proteins, leading to non-specific inhibition and irreproducible results.

Protocol for Assessing Solubility and Aggregation:

StepActionPurpose
1 Prepare Serial Dilutions: Create a serial dilution of 1-(4-Bromophenyl)guanidine in your final assay buffer, from the highest to the lowest concentration to be tested.
2 Visual Inspection: Carefully observe each dilution for any cloudiness or visible precipitate.
3 Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes.
4 Examine for Pellet: Look for a pellet at the bottom of the tube, which would indicate precipitation.
5 Dynamic Light Scattering (DLS) (Optional): If available, use DLS to detect the presence of sub-visible aggregates.
6 Detergent Test: Repeat the assay with the inclusion of a non-ionic detergent (e.g., 0.05% Tween-20) to see if this improves consistency.
Section 3: Interference with Assay Technology

Question 3: I am seeing high background or a signal that doesn't make sense in my fluorescence-based assay. Could 1-(4-Bromophenyl)guanidine be interfering?

Answer: It is possible. Aromatic compounds can interfere with fluorescence and absorbance-based assays.

  • Autofluorescence:

    • Recommendation: Run a control experiment with 1-(4-Bromophenyl)guanidine in the assay buffer without the biological target (e.g., enzyme or cells). Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • Causality: The bromophenyl group may have intrinsic fluorescence that contributes to the overall signal, leading to artificially high readings.

  • Fluorescence Quenching:

    • Recommendation: In an assay where you expect a fluorescent product to be formed, run a control with a known amount of the fluorescent product and add your compound. A decrease in the signal would indicate quenching.

    • Causality: The compound may absorb the excitation or emission light of the fluorophore in your assay, leading to a decrease in the detected signal and potentially masking a real effect or giving a false positive in an inhibition assay.

  • Interference with Assay Reagents:

    • Recommendation: Guanidinium compounds can interact with proteins.[4] If your assay uses a reporter enzyme (e.g., luciferase, alkaline phosphatase), test whether 1-(4-Bromophenyl)guanidine directly inhibits its activity in a separate control experiment.

    • Causality: Non-specific inhibition of a reporter enzyme will lead to a decrease in signal that is not related to the primary target of your compound.

Logical Flow for Diagnosing Assay Interference:

start Anomalous Signal in Assay autofluorescence_check Test Compound Alone in Buffer (Measure Fluorescence) start->autofluorescence_check quenching_check Test Compound with Fluorescent Product (Measure Signal Decrease) start->quenching_check reporter_check Test Compound with Reporter Enzyme (Measure Activity) start->reporter_check result_autofluorescence High Signal = Autofluorescence autofluorescence_check->result_autofluorescence no_interference No Significant Change = No Direct Interference autofluorescence_check->no_interference result_quenching Low Signal = Quenching quenching_check->result_quenching quenching_check->no_interference result_reporter_inhibition Low Activity = Reporter Inhibition reporter_check->result_reporter_inhibition reporter_check->no_interference

Caption: Decision tree for identifying assay interference.

Section 4: Biological System-Related Issues

Question 4: The effect of 1-(4-Bromophenyl)guanidine varies significantly between different cell passages or on different days. What could be the cause?

Answer: The state of your biological system is a critical variable.

  • Cell Health and Passage Number:

    • Recommendation: Maintain a consistent cell culture practice. Use cells within a defined low passage number range and ensure high viability (>95%) before starting an experiment.

    • Causality: Cells at high passage numbers can have altered signaling pathways and drug sensitivities. Stressed or unhealthy cells will respond differently to compounds.

  • On-Target vs. Off-Target Effects:

    • Recommendation: To confirm that the observed effect is due to the intended target, consider using a structurally unrelated compound that targets the same protein. A rescue experiment with an overexpressed resistant mutant of the target can also provide strong evidence of on-target activity.[7]

    • Causality: Guanidine-containing compounds can have multiple biological activities.[1][3] The observed phenotype may be a result of an off-target effect that is more prominent under certain cellular conditions.

  • E/Z Isomerism:

    • Recommendation: Be aware that guanidines can exist as E/Z isomers.[8] While 1-(4-Bromophenyl)guanidine is a relatively simple molecule, derivatives can exhibit this isomerism. If you are working with a more complex derivative, the ratio of isomers could potentially vary between batches or under different solution conditions, leading to inconsistent activity.

    • Causality: Different isomers will have different three-dimensional shapes and may interact with the target protein with different affinities.

Summary of Key Troubleshooting Points

Issue CategoryKey Parameter to CheckRecommended Action
Compound-Related Purity, Storage, Stock SolutionVerify with CoA, store properly, aliquot stocks.
Solubility & Aggregation Precipitation, Non-ideal Dose-ResponseVisual inspection, centrifugation, consider adding detergent.
Assay Interference Autofluorescence, Quenching, Reporter InhibitionRun appropriate controls without the primary target.
Biological System Cell Health, Passage Number, On-target EffectStandardize cell culture, use orthogonal controls.

By systematically addressing these potential sources of variability, you can significantly improve the quality and reliability of your data when working with 1-(4-Bromophenyl)guanidine and other small molecule modulators.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
  • BenchChem. (2025). Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • Staszewski, M., Nelic, D., Jończyk, J., Dubiel, M., Frank, A., Stark, H., Bajda, M., Jakubik, J., & Walczyński, K. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(7), 1180–1192. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12420538, 1-(4-Bromophenyl)guanidine. PubChem. Retrieved January 17, 2026, from [Link]

  • Staszewski, M., Iwan, M., Werner, T., Bajda, M., Godyń, J., Latacz, G., Korga-Plewko, A., Kubik, J., Szałaj, N., Stark, H., Malawska, B., Więckowska, A., & Walczyński, K. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. International Journal of Molecular Sciences, 24(9), 8201. [Link]

  • Tavares, E., & Roleira, F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 137, 106600. [Link]

  • PubChem. (n.d.). PubChem Compound Summary for CID 12420538, 1-(4-Bromophenyl)guanidine. Retrieved January 17, 2026, from [Link]

  • da Silva, G. V. J., et al. (2024). Study of the Conformation of Bromated Guanidines with Potential Anti-leishmanial Activity. Preprints.org. [Link]

  • Baugh, S. D. P. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Journal of Fungi, 8(10), 1085. [Link]

  • Turner, A. P. F. (2013). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Australian Journal of Chemistry, 66(11), 1335. [Link]

  • JOCPR. (n.d.). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

  • de Almeida, L. G. N., et al. (2023). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. Pharmaceuticals, 16(8), 1149. [Link]

Sources

preventing degradation of 1-(4-Bromophenyl)guanidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Bromophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the chemical vulnerabilities of 1-(4-Bromophenyl)guanidine, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(4-Bromophenyl)guanidine?

A1: The two primary degradation pathways for 1-(4-Bromophenyl)guanidine are hydrolysis and photodegradation. The guanidinium group is susceptible to hydrolysis, particularly under non-neutral pH conditions, which can cleave the C-N bond to yield 4-bromoaniline and urea. Additionally, the presence of a carbon-bromine bond on the aromatic ring introduces susceptibility to photodegradation, where exposure to light, especially UV wavelengths, can lead to debromination.[1][2][3]

Q2: What are the ideal storage conditions for solid 1-(4-Bromophenyl)guanidine?

A2: To minimize degradation, solid 1-(4-Bromophenyl)guanidine should be stored in a tightly sealed container, protected from light and moisture. A cool, dry, and dark environment is optimal. For long-term storage, keeping the compound in a desiccator at refrigerated temperatures (2-8°C) is recommended.[4] Inert gas (argon or nitrogen) can be used to backfill the container to displace oxygen and moisture for enhanced protection.

Q3: How can I tell if my 1-(4-Bromophenyl)guanidine has degraded?

A3: Visual inspection may reveal changes in color (e.g., discoloration to a yellowish or brownish hue) or texture (clumping due to moisture absorption). However, the most reliable method for assessing degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A broadening of the main peak, the appearance of new peaks corresponding to degradation products, or a decrease in the area of the main peak are all indicators of degradation.

Q4: I am dissolving 1-(4-Bromophenyl)guanidine in an aqueous buffer for my experiments. How can I prevent its degradation in solution?

A4: Guanidine compounds are generally more stable in acidic to neutral aqueous solutions. Alkaline conditions (high pH) can accelerate hydrolysis.[5] Therefore, it is advisable to prepare solutions fresh for each experiment. If a solution must be stored, it should be kept at a pH below 7.0, protected from light, and stored at a low temperature (2-8°C) for a short period. The use of degassed buffers can also minimize oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent experimental results or loss of compound activity. Degradation of 1-(4-Bromophenyl)guanidine stock.1. Assess Purity: Analyze the solid compound and any prepared stock solutions by HPLC to check for the presence of degradation products. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark). 3. Prepare Fresh Solutions: Always prepare fresh solutions immediately before use to minimize hydrolysis in aqueous environments.
Discoloration of the solid compound (e.g., yellowing). Photodegradation or reaction with atmospheric contaminants.1. Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to block light. 2. Inert Atmosphere: For long-term storage, consider transferring the compound to a vial under an inert atmosphere (argon or nitrogen).
Appearance of new peaks in HPLC analysis of a freshly prepared solution. Hydrolysis during sample preparation or analysis.1. Control pH: Ensure the pH of the mobile phase and the sample diluent is not alkaline. 2. Temperature Control: Use a cooled autosampler to maintain the stability of the samples during the HPLC run.
Poor solubility of the compound. Potential moisture absorption and clumping.1. Drying: If moisture is suspected, the compound can be carefully dried under vacuum. 2. Proper Handling: Always handle the compound in a low-humidity environment, such as a glove box or with a dry inert gas blanket.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 1-(4-Bromophenyl)guanidine and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of 1-(4-Bromophenyl)guanidine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizations

Diagram 1: Potential Degradation Pathway of 1-(4-Bromophenyl)guanidine

G A 1-(4-Bromophenyl)guanidine B Hydrolysis (H2O, OH-) A->B Major Pathway C Photodegradation (UV light) A->C Major Pathway D 4-Bromoaniline + Urea B->D E Debrominated Species + Other Photoproducts C->E G start Inconsistent Experimental Results check_purity Assess Purity of 1-(4-Bromophenyl)guanidine via HPLC start->check_purity is_pure Is the Compound Pure? check_purity->is_pure check_storage Review Storage Conditions (Cool, Dry, Dark) is_pure->check_storage No other_factors Investigate Other Experimental Parameters is_pure->other_factors Yes storage_ok Are Storage Conditions Optimal? check_storage->storage_ok prepare_fresh Prepare Fresh Stock Solutions Immediately Before Use storage_ok->prepare_fresh Yes replace_reagent Procure a New Batch of the Compound storage_ok->replace_reagent No prepare_fresh->other_factors

Caption: Troubleshooting inconsistent results with 1-(4-Bromophenyl)guanidine.

References

  • Niu, J., Chen, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2005). Photolysis of polycyclic aromatic hydrocarbons adsorbed on spruce [Picea abies (L.) Karst.] needles. Environmental Science & Technology, 39(18), 7022-7028. [Link]

  • Li, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 01014. [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • Plant Care. (2026, January 15). How to Choose the Best Guanidine for Your Needs: A Complete Buying Guide. [Link]

  • Kemula, W., et al. (1970). The structure of nitroguanidine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 18(8), 455-459. [Link]

Sources

Technical Support Center: Purification of Brominated Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated guanidine derivatives. The unique combination of a highly basic guanidine core (pKa of the conjugate acid is ~13.5) and the presence of one or more bromine atoms presents a distinct set of purification challenges.[1][2] This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles governing these challenges. We will move from troubleshooting common laboratory problems to broader frequently asked questions, ensuring you have the expert insights needed to achieve high purity for your compounds.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of brominated guanidine derivatives in a question-and-answer format.

Chromatographic Purification
Q: My brominated guanidine derivative streaks badly on my silica gel column, and the recovery is low. What's happening and how can I fix it?

A: This is the most common issue and stems from the fundamental properties of your molecule and the stationary phase.

The "Why": The guanidine functional group is a strong organic base.[1][2] On a standard silica gel column, which has a weakly acidic surface due to silanol (Si-OH) groups, your basic compound undergoes a strong acid-base interaction. This causes a portion of your compound to bind almost irreversibly, leading to significant tailing (streaking) on TLC and poor recovery from a column. The protonated guanidinium species is also extremely polar, further hindering its elution with non-polar solvents.

The Solutions: The goal is to mitigate the interaction with the acidic silica surface.

  • Method 1: Use a Modified Mobile Phase.

    • Principle: Adding a small amount of a basic modifier to your eluent will neutralize the acidic sites on the silica gel, allowing your compound to elute more cleanly.

    • Protocol: Eluent Modification for Silica Gel Chromatography

      • Select a Base: Triethylamine (Et₃N) is a common choice. For very polar compounds, a 1-2% solution of aqueous ammonia in methanol can be effective as part of the eluent system (e.g., 80:18:2 DCM/MeOH/NH₄OH).[3]

      • Determine Eluent System: Start by developing a mobile phase on TLC that gives your compound an Rf of ~0.3. A typical starting point is a dichloromethane (DCM)/methanol (MeOH) gradient.

      • Add the Modifier: To the optimized DCM/MeOH mixture, add 0.5-1% (v/v) of triethylamine.

      • Equilibrate the Column: When running the column, ensure you flush it with at least 5-10 column volumes of the modified eluent before loading your sample. This is critical to ensure all active sites on the silica are pre-neutralized.[4]

  • Method 2: Change the Stationary Phase.

    • Principle: Using a non-acidic stationary phase eliminates the root cause of the problem.

    • Options:

      • Neutral Alumina: Activated neutral alumina is a good alternative to silica for basic compounds.[3] Note that alumina has its own unique activity and may require different solvent systems.

      • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that provides a weakly basic surface, ideal for purifying basic compounds.[3]

      • Reversed-Phase (C18) Chromatography: For polar compounds, reversed-phase chromatography is often the most robust solution.[5] The stationary phase is non-polar (C18-silica), and a polar mobile phase (typically water/acetonitrile or water/methanol) is used. Trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to ensure the guanidine is consistently protonated, which can improve peak shape.

Data Summary: Comparison of Chromatographic Techniques

TechniqueStationary PhaseTypical Mobile Phase ModifierProsCons
Normal Phase Silica Gel0.5-2% Triethylamine or Ammonia[3][4]Inexpensive, widely available.Requires careful equilibration; may still have recovery issues.
Normal Phase Neutral AluminaNone typically neededBetter for basic compounds than silica.[3]Different selectivity; can be less predictable.
Reversed-Phase C18-Bonded Silica0.1% TFA or Formic AcidExcellent for polar/ionic compounds; high resolution.[5]Requires removal of water post-purification; may be more expensive.
HILIC Polar (e.g., Amide, Diol)High organic content with a small amount of aqueous bufferSuperior retention for very polar compounds.[5][6]Requires careful method development.
Crystallization and Product Isolation
Q: My brominated guanidine derivative oiled out or refuses to crystallize. How can I obtain a solid product?

A: This is common for guanidine free-bases, which can be hygroscopic or have complex intermolecular interactions that prevent ordered crystal lattice formation.[2] The most reliable solution is to convert the compound into a salt.

The "Why": Guanidine free bases are prone to absorbing atmospheric water and CO₂, forming non-crystalline mixtures.[2] By reacting your basic guanidine with an acid, you form a guanidinium salt. These salts are often highly crystalline, have sharp melting points, and are significantly easier to handle and store than the corresponding free base.[7][8]

The Solution: Purification via Salt Formation and Recrystallization.

  • Principle: Introduce a stoichiometric amount of a suitable acid to your purified (or semi-purified) free base to form a salt, which can then be easily crystallized.

  • Experimental Protocol: Conversion to a Hydrochloride (HCl) Salt

    • Purify the Free Base: If possible, perform a preliminary purification of the crude product using chromatography with a basified eluent to remove non-basic impurities.

    • Dissolve the Free Base: Dissolve the isolated guanidine free base in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether (Et₂O) or a mixture of methanol and Et₂O often works well.

    • Prepare the Acid: Use a solution of HCl in a solvent, such as 2M HCl in diethyl ether or acetyl chloride in methanol (which generates HCl in situ).[3]

    • Precipitate the Salt: Slowly add the HCl solution dropwise to the stirred solution of your guanidine at 0 °C. The guanidinium hydrochloride salt will typically precipitate immediately as a white solid.

    • Isolate the Salt: Collect the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid or soluble impurities, and dry the product under high vacuum.

    • Recrystallize: The crude salt can be further purified by recrystallization from solvent systems like methanol/ether, ethanol/water, or acetone.[7] The choice of solvent depends on the specific salt's solubility.

  • Alternative Salts: If the hydrochloride salt is too hygroscopic or does not crystallize well, consider other acids. Oxalic acid can be used to form crystalline oxalate salts, which are often easy to purify by precipitation.[9]

Aqueous Workup and Extraction
Q: During an aqueous workup, I think I'm losing my product. How do I ensure it ends up in the organic layer?

A: Your product's location is entirely dependent on the pH of the aqueous layer. This is a critical concept for handling any basic compound.

The "Why":

  • At acidic or neutral pH (pH < 10): Your highly basic guanidine will be protonated, forming a guanidinium cation. This salt is ionic and will have very high solubility in the aqueous layer and poor solubility in most common organic solvents.

  • At strongly basic pH (pH > 12): The guanidinium cation is deprotonated back to the neutral free base. This neutral, organic molecule will have much greater solubility in the organic layer.

The Solution: A pH-Controlled Extraction Workflow.

  • Principle: Manipulate the pH of the aqueous phase to control the protonation state, and therefore the solubility, of your guanidine derivative.

  • Experimental Protocol: Basic Extraction

    • Initial Quench: After the reaction, quench the mixture with water or a mild solution if necessary.

    • Basify the Aqueous Layer: Add a strong base, such as 1M NaOH or saturated K₂CO₃ solution, to the separatory funnel until the pH of the aqueous layer is >12. Check the pH using pH paper.

    • Extract: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform at least three extractions to ensure complete recovery.

    • Wash and Dry: Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Workflow Diagram: pH-Controlled Extraction Below is a diagram illustrating the decision-making process for extracting a basic compound like a guanidine derivative.

extraction_workflow start Reaction Mixture in Organic Solvent add_water Add Water for Aqueous Wash start->add_water check_ph Check pH of Aqueous Layer add_water->check_ph basify Add 1M NaOH or K2CO3 to Aqueous Layer check_ph->basify pH is < 12 extract Extract with Organic Solvent (3x) check_ph->extract pH is > 12 recheck_ph Check pH > 12 basify->recheck_ph recheck_ph->basify No recheck_ph->extract Yes wash_dry Combine Organics, Wash with Brine, Dry (Na2SO4) extract->wash_dry product Isolated Product in Organic Phase wash_dry->product

Caption: Workflow for pH-controlled liquid-liquid extraction of a basic compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of brominated guanidines?

A: Impurities can arise from starting materials, side reactions, or degradation. Key ones to watch for include:

  • Unreacted Starting Materials: The amine or the guanylating agent used in the synthesis.

  • Urea Derivatives: If the guanidine was synthesized from a thiourea, the corresponding urea can be a byproduct. Additionally, guanidines can hydrolyze to ureas under harsh basic conditions, especially with heating.[1][2][10]

  • Over/Under-brominated Species: During bromination reactions, it's possible to get a mixture of products with different numbers of bromine atoms attached.[11]

  • De-brominated Impurities: While generally stable, the C-Br bond can sometimes be cleaved under certain reductive conditions, leading to impurities lacking a bromine atom.[12]

Q2: How stable are brominated guanidines? Can they degrade during purification?

A: Generally, guanidines are robust compounds. They are stable to most acidic conditions and thermal stress.[1] However, there are two main stability concerns:

  • Hydrolysis: The primary degradation pathway is hydrolysis to the corresponding urea. This reaction is typically slow but is catalyzed by hydroxide ions (OH⁻) in aqueous solutions.[10][13] Therefore, prolonged heating of your guanidine in a basic aqueous solution should be avoided.

  • Degradation on Silica: As mentioned in the chromatography section, the strong interaction with acidic silica is not just a purification challenge but can also lead to degradation for sensitive molecules.[4] If you observe new spots on your TLC after letting the compound sit on the column, this may be occurring. Minimizing the time on the column is always good practice.

Q3: What are the best analytical techniques to assess the purity of my final product?

A: A combination of techniques is essential for a complete picture of purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the structure of your compound and identifying any major organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Due to the high polarity, standard reversed-phase methods may show poor retention. Consider these approaches:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for retaining and separating very polar compounds.[5][6]

    • Ion-Exchange Chromatography: This method directly separates ionic species and is well-suited for guanidinium salts.[14][15]

    • Reversed-Phase with Ion Pairing: Adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of your charged analyte on a C18 column.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of your compound and any impurities, which is particularly useful for identifying byproducts like de-brominated or hydrolyzed species.

  • Argentometric Titration: If you have prepared a hydrochloride or hydrobromide salt, this classical titration method can be used to accurately determine the salt's purity.[16]

References

  • Nagasawa, K. (2003). Synthesis of marine guanidine alkaloids and their application as chemical/biological tools. Chemical Record, 3(4), 201-11. [Link]

  • Jin, L., Li, X., & Guo, Y. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(10), 324. [Link]

  • Lang, H. J., et al. (2006). Method for crystallizing guanidinium salts. Google Patents, CN1784381A.
  • Haas, D. J. (1976). Crystal data for some guanidinium salts. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(9), 2484-2486. Available at: [Link]

  • Razali, R. A., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Marine Drugs, 20(9), 589. [Link]

  • de Almeida, L. R. C., et al. (2023). Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Chemistry, 5(4), 2821-2831. [Link]

  • Jin, L., Li, X., & Guo, Y. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. PubMed, 29064383. [Link]

  • Su, W. (2003). Process for the preparation of organo guanidinium salts. Google Patents, EP1288196A1.
  • Pervez, S. (2015). Chromatography of guanidino compounds. ResearchGate. Available at: [Link]

  • Kaess, F. (1965). Preparation of formamide, guanidine and salts thereof. Google Patents, US3221053A.
  • Isomäki-Krondahl, S., et al. (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(18), 12159-12167. [Link]

  • BioPharma Services (2022). BA Method Development: Polar Compounds. BioPharma Services Inc.. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Guanidine. HELIX Chromatography. Available at: [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(10), 1407-1452. [Link]

  • Nozaki, Y. (1971). Criteria of purity for guanidine hydrochloride. Analytical Biochemistry, 40(2), 459-64. [Link]

  • ScienceMadness Wiki. Guanidine. Sciencemadness Wiki. Available at: [Link]

  • Jayne, J. W. (1950). Preparation of guanidine salts. Google Patents, US2524054A.
  • Custelcean, R., et al. (2019). Carbon Capture via Crystallization with a Guanidine Ligand. Oak Ridge National Laboratory. Available at: [Link]

  • Pazoki, M., et al. (2019). Guanidinium and Mixed Cesium–Guanidinium Tin(II) Bromides: Effects of Quantum Confinement and Out-of-Plane Octahedral Tilting. Chemistry of Materials, 31(5), 1733-1741. [Link]

  • Reddit User Discussion (2023). Purification of strong polar and basic compounds. r/Chempros on Reddit. Available at: [Link]

  • BioSpectra (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra, Inc.. Available at: [Link]

  • Waters Corporation (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8969. [Link]

  • ResearchGate. Guanidine and Derivatives. ResearchGate. Available at: [Link]

  • Sen, S., et al. (1979). Process for preparing guanidine. Google Patents, US4157348A.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Rochester University Chemistry Guides. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Rochester University Chemistry Guides. Available at: [Link]

  • Mako, Z., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2089-2096. [Link]

  • King, A. W. T., et al. (2015). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 5(11), 8484-8491. [Link]

  • Ishikawa, T. (2007). Guanidine chemistry. Yakugaku Zasshi, 127(4), 631-48. [Link]

  • King, A. W. T., et al. (2015). Stability of bicyclic guanidine superbases and their salts in water. PubMed Central, PMC4685590. [Link]

  • Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Purity Scientific (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Purity Scientific. Available at: [Link]

  • Etezady-Esfarjani, T., et al. (2007). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Journal of Structural and Functional Genomics, 8(2-3), 89-98. [Link]

  • An, G., et al. (2021). Preparation method of debrominated impurities of brimonidine. Google Patents, CN112538074A.
  • de Almeida, L. R. C., et al. (2023). Study of the Conformation of Bromated Guanidines with Potential Anti-Leishmania Activity. Preprints.org. [Link]

  • ResearchGate. The chemistry and biology of guanidine natural products. ResearchGate. Available at: [Link]

  • Hjelm, A., et al. (2014). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology and Applied Biochemistry, 61(4), 413-24. [Link]

  • Sousa, F., et al. (2008). Affinity chromatography approaches to overcome the challenges of purifying plasmid DNA. Expert Opinion on Drug Delivery, 5(11), 1227-41. [Link]

  • Wang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29330-29336. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

Sources

identifying and removing impurities from 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)guanidine. This document provides in-depth technical guidance on identifying and removing impurities, drawing from established chemical principles and field-proven laboratory practices.

Introduction

1-(4-Bromophenyl)guanidine is a substituted guanidine that serves as a valuable building block in medicinal chemistry and drug development due to the presence of the guanidinium group, which is often protonated at physiological pH, allowing for significant biological interactions. The purity of this reagent is paramount for reproducible and reliable downstream applications. This guide is structured to address common challenges encountered during its synthesis and purification.

PART 1: Troubleshooting Guide - Identifying and Removing Impurities

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My synthesized 1-(4-Bromophenyl)guanidine shows multiple spots on TLC, even after a standard work-up. What are the likely impurities?

Answer:

The impurity profile of your product is intrinsically linked to the synthetic route employed. A common and efficient method for the synthesis of aryl guanidines is the reaction of the corresponding aniline with a guanidinylating agent such as cyanamide or a derivative.

Assuming the synthesis involves the reaction of 4-bromoaniline with a guanidinylating agent (e.g., cyanamide or S-methylisothiourea sulfate), the most probable impurities are:

  • Unreacted 4-bromoaniline: This is a common impurity if the reaction has not gone to completion. It is significantly less polar than the desired product.

  • Melamine and related byproducts: If cyanamide is used, it can trimerize to form melamine, especially under certain temperature and pH conditions.

  • Urea or thiourea derivatives: Formed from the hydrolysis or reaction of the guanidinylating agent.

  • Salts: Depending on the reagents and work-up, inorganic salts may be present.

Question 2: How can I best identify the specific impurities in my sample of 1-(4-Bromophenyl)guanidine?

Answer:

A multi-pronged analytical approach is recommended for unambiguous impurity identification.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. Due to the polar nature of guanidines, specialized columns are often beneficial.[1][2]

    • Reversed-Phase HPLC (RP-HPLC): While standard C18 columns can be used, the high polarity of guanidines can lead to poor retention. The use of ion-pairing agents or specialized "aqueous" C18 columns can improve performance.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like guanidines.[2][3] It uses a polar stationary phase and a mobile phase with a high organic content.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the impurities, greatly aiding in their identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities, especially if they can be isolated or are present in significant quantities.

Table 1: Common Analytical Techniques for 1-(4-Bromophenyl)guanidine Purity Assessment

TechniqueInformation ProvidedKey Considerations
TLC Quick, qualitative assessment of the number of components.Can be misleading for highly polar compounds which may streak.[4]
RP-HPLC Quantitative purity assessment.May require ion-pairing agents or specialized columns for good peak shape and retention.
HILIC Excellent for retaining and separating polar compounds.[3]Mobile phase selection is critical.
LC-MS Molecular weight of impurities.[2]Essential for tentative identification of unknown impurities.
NMR Detailed structural information.Requires higher concentrations of impurities for detection.
Question 3: My primary impurity is unreacted 4-bromoaniline. What is the most effective purification method?

Answer:

The significant difference in basicity between the highly basic guanidine group and the weakly basic aniline allows for a straightforward separation using acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic solution with an aqueous solution of a dilute acid (e.g., 1 M HCl). The highly basic 1-(4-Bromophenyl)guanidine will be protonated and move into the aqueous phase as its hydrochloride salt, while the less basic 4-bromoaniline will remain in the organic phase.

  • Separate the aqueous layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining aniline.

  • Make the aqueous layer basic (pH > 12) with a strong base like NaOH to deprotonate the guanidinium salt and precipitate the free base of 1-(4-Bromophenyl)guanidine.

  • Extract the product back into an organic solvent, or if it precipitates as a clean solid, it can be collected by filtration.

  • Wash the collected product with water to remove any residual salts and dry under vacuum.

Question 4: I've removed the starting aniline, but polar impurities remain. What should I try next?

Answer:

For removing polar impurities, recrystallization and column chromatography are the most effective techniques.

Recrystallization

Guanidine salts, such as the hydrochloride or carbonate, often have good crystallinity and can be purified by recrystallization.[5][6]

Protocol: Recrystallization of 1-(4-Bromophenyl)guanidine Hydrochloride

  • Convert the crude 1-(4-Bromophenyl)guanidine to its hydrochloride salt by dissolving it in a minimal amount of hot ethanol and adding a stoichiometric amount of concentrated HCl.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

The choice of solvent is crucial and may require some experimentation.[7][8] For the free base, a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures should be used.

Column Chromatography

Due to the polar and basic nature of guanidines, standard silica gel chromatography can be challenging due to strong adsorption and peak tailing.[4]

  • Deactivated Silica Gel: Pre-treating the silica gel with a small amount of a base like triethylamine in the eluent can help to reduce tailing.[9]

  • Alumina Column Chromatography: Basic alumina can be a better stationary phase for the purification of basic compounds.[4]

  • Reversed-Phase Column Chromatography: For highly polar compounds, reversed-phase chromatography can be an effective alternative.

Workflow for Purification Strategy

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-(4-Bromophenyl)guanidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move from bench-scale experiments to larger, multi-gram productions. We will address common challenges, provide in-depth explanations for procedural choices, and offer detailed protocols to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of 1-(4-Bromophenyl)guanidine.

Q1: What is the most common and scalable synthetic route to 1-(4-Bromophenyl)guanidine?

A1: The most direct and industrially relevant method is the reaction of 4-bromoaniline with cyanamide.[1][2][3] This reaction is typically performed in the presence of an acid, which protonates the cyanamide, activating it for nucleophilic attack by the aniline. The starting materials are readily available and the reaction can be performed in common solvents, making it amenable to scale-up.

Q2: What is the mechanism of the reaction between 4-bromoaniline and cyanamide?

A2: The reaction proceeds via nucleophilic addition. First, the cyanamide is protonated by an acid catalyst, forming a highly electrophilic nitrilium ion. The lone pair of electrons on the nitrogen atom of 4-bromoaniline then attacks the carbon of this activated intermediate. A subsequent proton transfer and tautomerization yield the stable guanidinium salt.

Q3: Why is it often recommended to start with an aniline salt (e.g., 4-bromoaniline hydrochloride) instead of the free base?

A3: Starting with the hydrochloride salt of 4-bromoaniline serves a dual purpose. Firstly, it ensures the presence of the necessary acid (HCl) to catalyze the reaction by activating the cyanamide. Secondly, aniline salts are often more stable and easier to handle than the corresponding free bases. The reaction equilibrium can be driven by carefully controlling the pH and temperature.

Q4: What are the primary safety concerns when working with cyanamide, especially on a larger scale?

A4: Cyanamide is a toxic and reactive substance that requires careful handling.[4][5][6]

  • Toxicity: It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6][7] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Reactivity: Cyanamide can dimerize to form dicyandiamide, and under certain conditions (especially with heat and in the absence of acid stabilization), it can undergo violent, exothermic polymerization.[5] Commercial aqueous solutions are often stabilized with a small amount of acid. When scaling up, it is critical to control the temperature and avoid exposure to basic conditions which can initiate polymerization.

Q5: How can I characterize the final product, 1-(4-Bromophenyl)guanidine?

A5: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): The most common method used to assess the purity of the final product.[8]

  • Elemental Analysis: Determines the elemental composition (C, H, N) to confirm the empirical formula, especially for a new batch or after significant process changes.

Troubleshooting Guide for Scale-Up Synthesis

This guide addresses specific issues that may arise during the synthesis and scale-up process.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors, especially during scale-up.

  • Cause 1: Incomplete Reaction: The reaction may not have reached completion. On a larger scale, mixing may be less efficient, and heat transfer can be slower.

    • Solution: Monitor the reaction progress using a reliable method like TLC or LCMS. If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature (e.g., from 80°C to 90-100°C), but be cautious of side reactions.

  • Cause 2: Cyanamide Dimerization: A significant side reaction is the dimerization of cyanamide to dicyandiamide, which is unreactive towards the aniline. This is favored by neutral or basic pH and higher temperatures.

    • Solution: Ensure the reaction medium is sufficiently acidic. Starting with the hydrochloride salt of 4-bromoaniline is beneficial. When using aqueous cyanamide, ensure it is the acid-stabilized grade. Control the temperature carefully; avoid excessive heat.

  • Cause 3: Product Loss During Workup/Isolation: Guanidines are highly polar and can be water-soluble, especially in their salt form. Significant product loss can occur during aqueous washes or extractions.

    • Solution: After basifying the reaction mixture to precipitate the free base, minimize the amount of water used. If the product has high water solubility, consider extracting the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, butanol). Alternatively, isolating the product as a less soluble salt (e.g., nitrate or acetate salt) by adding the corresponding acid after the reaction can dramatically improve recovery.

Q2: I am observing a significant, difficult-to-remove impurity in my final product. What could it be?

A2: The most probable impurity is N-(4-bromophenyl)-N'-cyanoguanidine or a related biguanide structure. This arises from the reaction of your desired product with another molecule of cyanamide.

  • Mechanism of Formation: The guanidine product is itself a nucleophile and can compete with the starting aniline to react with activated cyanamide, especially if there is a localized excess of cyanamide or if the reaction is run for an extended period at high temperatures.

  • Prevention:

    • Stoichiometry Control: Use a slight excess of the aniline starting material (e.g., 1.1 equivalents) relative to cyanamide to ensure the cyanamide is consumed preferentially by the more nucleophilic starting material.

    • Controlled Addition: On a larger scale, add the cyanamide solution slowly (dropwise) to the heated solution of the aniline salt. This maintains a low instantaneous concentration of cyanamide, minimizing side reactions.

  • Removal: These more complex guanidine impurities often have different solubility profiles. Recrystallization is the most effective purification method. Experiment with different solvent systems; a common choice for guanidine salts is an alcohol/ether or alcohol/ester mixture (e.g., ethanol/diethyl ether or isopropanol/ethyl acetate).

Q3: When scaling up, my reaction became difficult to control and the temperature spiked unexpectedly. Why did this happen?

A3: This is a classic thermal management issue in process scale-up. The surface-area-to-volume ratio of a reactor decreases as the volume increases. This means that heat generated by the reaction (exotherm) cannot dissipate as efficiently in a large reactor as it can in a small flask.

  • Explanation: The reaction between anilines and cyanamide is exothermic. In a small flask, this heat dissipates quickly to the surroundings. In a 10 L reactor, the same reaction generates 1000 times more heat, but the surface area for cooling has increased by a much smaller factor. This can lead to a rapid temperature increase, or "thermal runaway," which accelerates side reactions and can create a safety hazard.

  • Solution:

    • Controlled Reagent Addition: Never mix all reagents at once on a large scale. Add the cyanamide solution portion-wise or via a controlled-flow addition funnel.

    • Adequate Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with circulating fluid).

    • Dilution: Running the reaction at a slightly lower concentration (using more solvent) can help to moderate the exotherm by increasing the thermal mass of the system.

    • Process Safety Analysis: For very large scales (kilo-scale and beyond), a proper process safety analysis, including reaction calorimetry, should be performed to understand the thermal hazards.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues encountered during the synthesis.

G Troubleshooting Workflow for 1-(4-Bromophenyl)guanidine Synthesis start Problem Encountered: Low Yield or Impure Product check_rxn 1. Monitor Reaction (TLC, LCMS) start->check_rxn incomplete Reaction Incomplete check_rxn->incomplete SM present? complete Reaction Complete check_rxn->complete No SM? extend_time Action: Extend Time or Increase Temp incomplete->extend_time check_impurities 2. Analyze Impurity Profile (LCMS, NMR) complete->check_impurities end_node Improved Yield & Purity extend_time->end_node dicyandiamide Side Product: Dicyandiamide or Biguanide check_impurities->dicyandiamide High MW impurities? unreacted_sm Side Product: Unreacted Starting Material check_impurities->unreacted_sm Other? optimize_conditions Action: Control Stoichiometry & Add Cyanamide Slowly dicyandiamide->optimize_conditions optimize_workup 3. Review Workup & Isolation unreacted_sm->optimize_workup optimize_conditions->end_node solubility_issue Issue: Product Loss due to Water Solubility optimize_workup->solubility_issue precip_issue Issue: Poor Precipitation or Oiling Out optimize_workup->precip_issue isolate_salt Action: Isolate as a Less Soluble Salt (e.g., Nitrate) solubility_issue->isolate_salt optimize_solvent Action: Optimize Basification pH & Anti-Solvent Choice precip_issue->optimize_solvent isolate_salt->end_node optimize_solvent->end_node

Caption: A decision tree for troubleshooting common synthesis problems.

Experimental Protocols & Data
Comparative Data: Lab vs. Scale-Up

The table below summarizes typical parameters for a lab-scale synthesis versus a scaled-up batch. Note the adjustments in solvent volume and addition time to manage reaction concentration and exotherm.

ParameterLab-Scale (250 mL Flask)Pilot Scale (5 L Reactor)Rationale for Change
4-Bromoaniline HCl20.9 g (0.1 mol)2.09 kg (10 mol)Direct 100x scale-up of limiting reagent.
50% aq. Cyanamide Solution9.25 g (0.11 mol)925 g (11 mol)Maintain 1.1 equivalents to ensure full conversion of aniline.
Solvent (e.g., Isopropanol)100 mL12 LIncreased solvent ratio (5 vol to ~6 vol) to aid mixing and heat dissipation.
Reaction Temperature85 °C85 °CMaintain optimal reaction temperature.
Cyanamide Addition Time~5 minutes1 - 1.5 hoursCritical for controlling exotherm and minimizing side-product formation.
Reaction Time (post-addition)4 - 6 hours6 - 8 hoursSlightly longer time to ensure complete conversion in a larger, more dilute system.
Expected Yield (as free base) 17 - 19 g (80-89%) 1.7 - 1.9 kg (80-89%) A well-controlled scale-up should maintain the yield.
Protocol 1: Lab-Scale Synthesis of 1-(4-Bromophenyl)guanidine (as free base)
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-bromoaniline hydrochloride (20.9 g, 0.1 mol) and isopropanol (100 mL).

  • Heating: Begin stirring and heat the suspension to 80-85 °C.

  • Reagent Addition: Slowly add a 50% aqueous solution of cyanamide (9.25 g, 0.11 mol, 1.1 eq) over 5 minutes. A mild exotherm may be observed.

  • Reaction: Maintain the reaction mixture at 85 °C for 5 hours. Monitor the disappearance of 4-bromoaniline by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure to obtain a thick slurry or solid.

  • Isolation: To the residue, add water (100 mL) and stir to dissolve. Cool the solution in an ice bath and slowly add 5 M sodium hydroxide (NaOH) solution until the pH is >12. A white precipitate will form.

  • Filtration: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water (2 x 30 mL) to remove salts. Dry the solid in a vacuum oven at 50 °C to a constant weight. The product, 1-(4-bromophenyl)guanidine, is obtained as a white solid.

Protocol 2: Scaled-Up Synthesis of 1-(4-Bromophenyl)guanidine Nitrate

Note: This protocol isolates the product as the nitrate salt, which often has better crystallinity and lower water solubility than the free base, simplifying isolation on a large scale.

  • Setup: Charge a 5 L jacketed glass reactor with 4-bromoaniline hydrochloride (2.09 kg, 10 mol) and isopropanol (12 L). Equip the reactor with an overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Heating: Begin agitation and heat the reactor contents to 80-85 °C using the heating jacket.

  • Controlled Reagent Addition: Using a peristaltic pump or addition funnel, add a 50% aqueous solution of cyanamide (925 g, 11 mol) subsurface over a period of 1.5 hours. Maintain the internal temperature at 85-90 °C throughout the addition by using the cooling jacket as needed to control the exotherm.

  • Reaction: After the addition is complete, maintain the reaction mixture at 85 °C for 7 hours, monitoring for completion by HPLC.

  • Salt Formation: Cool the reaction mixture to 60 °C. In a separate vessel, prepare a solution of concentrated nitric acid (65%, ~1.0 kg, ~10.2 mol) in isopropanol (2 L). CAUTION: This addition is exothermic. Slowly add the nitric acid solution to the reactor over 1 hour, maintaining the temperature below 70 °C. A thick white precipitate of 1-(4-bromophenyl)guanidine nitrate will form.

  • Crystallization: Once the acid addition is complete, slowly cool the slurry to 5-10 °C over 3 hours to ensure complete crystallization.

  • Filtration & Drying: Filter the product using a suitable filter (e.g., Nutsche filter-dryer). Wash the cake with cold isopropanol (2 x 1 L). Dry the product under vacuum at 60 °C until a constant weight is achieved.

References
  • Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine.
  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Preprints.org. Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. (2024). [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances. [Link]

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). [Link]

  • Google Patents. Method for preparing guanidino compounds by hydrogen cyanamide.
  • International Journal of Pharmaceutical and Life Sciences. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. [Link]

  • ResearchGate. Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and.... [Link]

  • PubChem. 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. [Link]

  • Journal of Visualized Experiments. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyanamide. [Link]

  • ACS Omega. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. [Link]

  • Preprints.org. Study of the Conformation of Bromated Guanidines with Potential Anti-Leishmania Activity. [Link]

  • Zeitschrift für Naturforschung B. Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the.... [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]4192/3/4/43)

Sources

Validation & Comparative

The Guanidine Moiety: A Privileged Scaffold in Drug Discovery - A Comparative Analysis of 1-(4-Bromophenyl)guanidine and Other Bioactive Guanidines

Author: BenchChem Technical Support Team. Date: January 2026

The guanidinium group, characterized by its Y-shaped planar arrangement of three nitrogen atoms centered on a carbon atom, is a remarkably versatile functional group in medicinal chemistry. Its ability to exist in a protonated state at physiological pH allows it to engage in multiple hydrogen bonds and electrostatic interactions with biological targets, such as carboxylate and phosphate groups, which are abundant in proteins and nucleic acids.[1][2] This inherent characteristic has rendered the guanidine moiety a "privileged scaffold" in drug design, leading to the development of a wide array of therapeutic agents with diverse biological activities.[3] Guanidine-containing compounds have demonstrated efficacy as antibacterial, antifungal, antiviral, antiprotozoal, and anticancer agents.[1]

This guide provides an in-depth comparison of the biological activity of 1-(4-Bromophenyl)guanidine with other well-established guanidine-containing drugs and endogenous molecules. By examining their mechanisms of action and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this chemical class.

1-(4-Bromophenyl)guanidine: A Candidate for Anticancer and Antimicrobial Development

While extensive biological data for the specific molecule 1-(4-Bromophenyl)guanidine is not yet prevalent in public literature, studies on closely related bromophenyl-containing guanidine derivatives strongly suggest its potential as a bioactive compound, particularly in the realms of anticancer and antimicrobial therapies. The introduction of a bromine atom to the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Recent research on a more complex derivative, N-(N′-(4-Bromophenyl)-N-cyclopropylcarbamimidoyl)-4-methylbenzamide, has demonstrated its ability to interact with DNA, a key target for many anticancer drugs.[4] This interaction, characterized by a high binding constant, suggests that the 4-bromophenylguanidine core structure contributes significantly to this activity. The proposed mechanism involves the guanidinium group binding to the minor groove of DNA, leading to the disruption of DNA replication and transcription in cancer cells.[4]

Furthermore, other studies on guanidine derivatives containing a 4-bromoaniline moiety have shown promising antifungal activity.[2] This suggests that 1-(4-Bromophenyl)guanidine could also serve as a scaffold for the development of novel antifungal agents. The likely mechanism of antimicrobial action for guanidine compounds involves the disruption of the microbial cell membrane's integrity due to the electrostatic interaction between the cationic guanidinium group and the negatively charged components of the membrane.[5]

Comparative Analysis with Established Guanidine-Based Bioactive Agents

To better understand the potential of 1-(4-Bromophenyl)guanidine, it is insightful to compare its predicted activities with those of well-characterized guanidine compounds that are either in clinical use or are important biological molecules.

Metformin: The Biguanide Antidiabetic Agent

Metformin, a biguanide, is a first-line medication for the treatment of type 2 diabetes. Its primary mechanism of action is the reduction of hepatic glucose production.[6] Metformin achieves this primarily through the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[6][7] Activated AMPK then phosphorylates various downstream targets, resulting in decreased expression of gluconeogenic enzymes.

Guanabenz: A Centrally Acting Antihypertensive Drug

Guanabenz is an alpha-2 adrenergic agonist used to treat hypertension.[8][9] It exerts its effect by stimulating alpha-2 receptors in the brainstem, which leads to a decrease in sympathetic outflow from the central nervous system to the peripheral circulatory system.[9][10] This reduction in sympathetic activity results in decreased peripheral vascular resistance and a lowering of blood pressure.[10]

Agmatine: An Endogenous Neuromodulator

Agmatine is an endogenous amine derived from the decarboxylation of arginine. It acts as a neurotransmitter and neuromodulator in the brain, with affinity for multiple receptors, including α2-adrenergic and imidazoline receptors.[11][12] Agmatine also functions as an antagonist at the NMDA receptor and inhibits nitric oxide synthase.[12][13] Its diverse receptor interactions give it a complex pharmacological profile with potential therapeutic applications in neuroprotection and mood disorders.[11]

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of the discussed guanidine compounds. It is important to note that the data for the 4-bromophenyl-containing guanidine is for a derivative and not the parent compound.

CompoundBiological ActivityTarget/AssayQuantitative Data (IC50, Kb, etc.)Reference
N-(N′-(4-Bromophenyl)-N-cyclopropylcarbamimidoyl)-4-methylbenzamideDNA Binding (Anticancer)Salmon Sperm DNAKb = 3.49 × 105 M-1[4]
MetforminAntidiabeticInhibition of hepatic glucose production (in vivo)Effective plasma concentration: ~10-40 µM[6]
GuanabenzAntihypertensiveα2-Adrenergic Receptor Agonism-[9][10]
AgmatineNeuromodulationNMDA Receptor AntagonismKi for [3H]MK-801 binding: ~2-5 µM[12]

Experimental Protocols

To facilitate further research into the biological activities of 1-(4-Bromophenyl)guanidine and other guanidine derivatives, we provide the following detailed experimental protocols.

DNA Binding Affinity Assessment using UV-Visible Spectroscopy

This protocol is adapted from the methodology used to assess the DNA binding of N-(N′-(4-Bromophenyl)-N-cyclopropylcarbamimidoyl)-4-methylbenzamide.[4]

Objective: To determine the binding constant (Kb) of a guanidine compound with DNA.

Materials:

  • Guanidine compound of interest

  • Salmon Sperm DNA (SS-DNA)

  • Tris-HCl buffer (pH 7.4)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a stock solution of the guanidine compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of SS-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically using the molar extinction coefficient at 260 nm.

  • Prepare a series of solutions containing a fixed concentration of the guanidine compound (e.g., 50 µM) and increasing concentrations of SS-DNA (e.g., 5-40 µM) in Tris-HCl buffer.

  • Incubate the mixtures at room temperature for 30-40 minutes to allow for complex formation.

  • Record the UV-Visible absorption spectra of each solution from 200 to 400 nm.

  • Analyze the changes in the absorption spectra (hypochromism or hyperchromism and any shifts in λmax) upon the addition of DNA.

  • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound. A plot of [DNA]/(εa - εf) versus [DNA] will yield a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). Kb is the ratio of the slope to the intercept.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a guanidine compound on a cancer cell line.

Materials:

  • Guanidine compound of interest

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the guanidine compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Mechanisms of Action

To visually represent the signaling pathways and experimental workflows discussed, the following diagrams have been generated using Graphviz.

cluster_Metformin Metformin's Mechanism of Action Metformin Metformin Mitochondrial Complex I Mitochondrial Complex I Metformin->Mitochondrial Complex I Inhibits AMP/ATP Ratio AMP/ATP Ratio Mitochondrial Complex I->AMP/ATP Ratio Increases AMPK Activation AMPK Activation AMP/ATP Ratio->AMPK Activation Gluconeogenesis Gluconeogenesis AMPK Activation->Gluconeogenesis Inhibits

Caption: Signaling pathway of Metformin's antihyperglycemic effect.

cluster_Cytotoxicity_Workflow Cytotoxicity Assay Workflow (MTT) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The guanidine scaffold is a cornerstone in the development of diverse therapeutic agents. While 1-(4-Bromophenyl)guanidine itself requires further direct investigation, the compelling evidence from its more complex derivatives points towards a promising future in anticancer and antimicrobial drug discovery. The comparative analysis with established drugs like metformin and guanabenz highlights the chemical versatility of the guanidinium group to interact with a wide range of biological targets, from metabolic enzymes to cell surface receptors and nucleic acids. The provided experimental protocols serve as a starting point for researchers to quantitatively assess the biological activities of novel guanidine compounds and to further unravel their therapeutic potential.

References

  • Ahmad, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 12345-12356. [Link]

  • Alonso-Moreno, C., et al. (2014). Guanidines: From classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425.
  • Barrios Eguiluz, A. D., et al. (2025). Antifungal activity of guanidine compounds. Brazilian Journal of Microbiology, 56(2), 1049-1059. [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(10), 1429-1469.
  • Guanidines are nitrogen-rich small organic molecules that have attracted considerable attention due to their broad spectrum of biological activities. PubMed Central. [Link]

  • Gupta, A., et al. (2021). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 19(7), 375.
  • Guanidinic compounds are a class of compounds distributed in nature but also synthesized in vitro with a wide variety of applicability. PubMed. [Link]

  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.
  • Compounds incorporating guanidine moieties constitute a versatile class of biologically interesting molecules with a wide array of applications. PubMed. [Link]

  • Katritzky, A. R., et al. (2009). Biological activities of guanidine compounds.
  • He, L., & Wondisford, F. E. (2015). Metformin action: concentrations matter. Cell metabolism, 21(2), 159-162. [Link]

  • Halaris, A., & Piletz, J. E. (2007). Agmatine: metabolic pathway and spectrum of activity in brain. CNS drugs, 21(11), 885-900. [Link]

  • What is the mechanism of Guanabenz Acetate? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences, 881, 85-100. [Link]

  • Guanabenz. Wikipedia. [Link]

  • Rena, G., et al. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585.
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
  • Metformin. Wikipedia. [Link]

  • Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences, 881, 85-100. [Link]

  • Understanding the action mechanisms of metformin in the gastrointestinal tract. Frontiers. [Link]

  • What is Guanabenz Acetate used for? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Guanabenz: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Halaris, A., & Piletz, J. E. (2007). Agmatine: metabolic pathway and spectrum of activity in brain. CNS drugs, 21(11), 885-900. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. [Link]

  • Kadzielawa, K. (1962). Mechanism of action of guanethidine. British journal of pharmacology and chemotherapy, 19(1), 74–84.
  • Guanabenz: Package Insert / Prescribing Information. Drugs.com. [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)guanidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the quantification of 1-(4-Bromophenyl)guanidine, a compound of interest in pharmaceutical research. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental choices, ensuring a deep understanding of the principles of robust analytical method validation. All protocols and claims are substantiated by authoritative sources to uphold the highest standards of scientific integrity.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide will focus on a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection as the primary analytical technique, followed by a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and a classical colorimetric method.

Part 1: In-Depth Validation of a Proposed HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of compounds containing a chromophore, such as the aromatic ring in 1-(4-Bromophenyl)guanidine[2]. A reversed-phase C18 column is a suitable stationary phase for separating moderately polar to nonpolar compounds like the target analyte[2].

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of a method's intended purpose and desired performance characteristics[3]. For this guide, the ATP is to develop and validate a precise, accurate, and robust HPLC-UV method for the quantification of 1-(4-Bromophenyl)guanidine in a bulk drug substance.

Experimental Protocol: HPLC-UV Method

This protocol is a proposed starting point for the analysis of 1-(4-Bromophenyl)guanidine, based on established methods for similar aromatic compounds[4].

Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 1-(4-Bromophenyl)guanidine reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with a small amount of acid for pH adjustment to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of 1-(4-Bromophenyl)guanidine (a starting point would be around 249 nm based on a similar compound)[4].

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 1-(4-Bromophenyl)guanidine reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Solution: Prepare the sample containing 1-(4-Bromophenyl)guanidine in the mobile phase to a concentration within the linear range of the method.

Validation Parameters: A Step-by-Step Guide with Scientific Rationale

The validation of an analytical method is a systematic process that demonstrates the method is fit for its intended purpose[5][6][7]. The core validation parameters are guided by the International Council for Harmonisation (ICH) guidelines[7][8][9][10].

1.3.1. Specificity

  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by the presence of other components such as impurities or degradation products.

  • Experimental Protocol:

    • Analyze a blank sample (mobile phase).

    • Analyze the 1-(4-Bromophenyl)guanidine reference standard.

    • Analyze a sample of 1-(4-Bromophenyl)guanidine that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products.

    • If available, analyze samples containing known impurities.

  • Acceptance Criteria: The peak for 1-(4-Bromophenyl)guanidine should be well-resolved from any other peaks, and the peak purity should be confirmed using a Diode Array Detector (DAD).

1.3.2. Linearity

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical signal over a defined range.

  • Experimental Protocol:

    • Prepare at least five concentrations of the 1-(4-Bromophenyl)guanidine reference standard across the expected working range (e.g., 10-50 µg/mL)[4].

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the calibration curve should confirm linearity.

1.3.3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Experimental Protocol:

    • Perform recovery studies by spiking a placebo (a mixture of all components except the analyte) with known amounts of 1-(4-Bromophenyl)guanidine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98-102%.

1.3.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, under the same operating conditions[1].

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.

1.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

1.3.6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol:

    • Introduce small variations to the chromatographic conditions, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic component).

      • Wavelength of detection (e.g., ± 2 nm).

    • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the analytical results should not be significantly affected.

Visualizing the HPLC-UV Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting ATP Define Analytical Target Profile (ATP) Develop Develop HPLC-UV Method ATP->Develop Specificity Specificity Develop->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for the validation of the HPLC-UV method.

Part 2: Comparative Analysis of Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique, other methods may offer advantages in specific scenarios. This section provides a comparative overview of two alternative methods: Gas Chromatography-Mass Spectrometry (GC-MS) and a classical colorimetric method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For non-volatile compounds like 1-(4-Bromophenyl)guanidine, derivatization is often necessary to increase volatility and thermal stability[11].

2.1.1. Proposed GC-MS Experimental Protocol

  • Derivatization:

    • React the 1-(4-Bromophenyl)guanidine sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile silyl derivative.

  • Instrumentation:

    • GC System: Equipped with a split/splitless injector and a capillary column suitable for the analysis of the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column).

    • MS Detector: A single quadrupole or ion trap mass spectrometer.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized 1-(4-Bromophenyl)guanidine.

2.1.2. Rationale for Using GC-MS

  • High Specificity: The mass spectrometer provides structural information, leading to a very high degree of specificity.

  • High Sensitivity: GC-MS, especially in SIM mode, can achieve very low detection limits, making it suitable for trace analysis.

Colorimetric Method

A classical colorimetric method can be a simple and cost-effective alternative for the quantification of guanidine derivatives. A patented method describes the use of sodium nitroprusside in an alkaline medium to produce a colored complex with guanidine compounds, which can be measured spectrophotometrically[12].

2.2.1. Proposed Colorimetric Experimental Protocol

  • Sample Preparation: Dissolve the sample containing 1-(4-Bromophenyl)guanidine in purified water.

  • Reaction:

    • To an aliquot of the sample solution, add an alkaline solution of sodium nitroprusside.

    • Add a 3% hydrogen peroxide solution and a 0.1 M potassium hydroxide solution[12].

  • Measurement:

    • Allow the color to develop.

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance using a UV-Vis spectrophotometer.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 1-(4-Bromophenyl)guanidine treated in the same manner.

    • Determine the concentration of the unknown sample from the calibration curve.

2.2.2. Rationale for Using a Colorimetric Method

  • Cost-Effectiveness: This method requires basic laboratory equipment (a spectrophotometer) and is therefore less expensive to set up and run than chromatographic methods.

  • Simplicity: The procedure is relatively straightforward and does not require extensive technical expertise.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available resources, and the nature of the sample.

Parameter HPLC-UV GC-MS (with Derivatization) Colorimetric Method
Specificity Good to Excellent (can be affected by co-eluting impurities)Excellent (mass spectrometric detection provides structural information)Low to Moderate (susceptible to interference from other compounds that react with the colorimetric reagent)
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to ng/mL range)Excellent (can reach pg/mL levels, especially in SIM mode)Low (typically in the µg/mL range)
Linear Range WideWideNarrow
Precision Excellent (%RSD < 2%)Excellent (%RSD < 5%)Good (%RSD < 5-10%)
Accuracy Excellent (typically 98-102% recovery)Excellent (typically 95-105% recovery)Good (can be affected by matrix effects)
Sample Throughput HighModerate (derivatization step adds time)High
Cost (Instrument & Consumables) ModerateHighLow
Robustness GoodModerate (sensitive to derivatization conditions and instrument parameters)Good
Ease of Use ModerateRequires expertise in both GC and MSSimple
Visualizing the Method Comparison

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_color Colorimetric HPLC Robust & Widely Used HPLC_Pros Pros: - Good Specificity - High Precision - High Throughput HPLC_Cons Cons: - Moderate Sensitivity GCMS High Specificity & Sensitivity GCMS_Pros Pros: - Excellent Specificity - Excellent Sensitivity GCMS_Cons Cons: - Requires Derivatization - High Cost - Lower Throughput Color Simple & Cost-Effective Color_Pros Pros: - Low Cost - Simple to Perform Color_Cons Cons: - Low Specificity - Lower Sensitivity - Narrow Linear Range Analyte 1-(4-Bromophenyl)guanidine Analyte->HPLC Analyte->GCMS Analyte->Color

Caption: Comparison of analytical methods for 1-(4-Bromophenyl)guanidine.

Conclusion

The validation of an analytical method is a critical component of the drug development process, ensuring the generation of reliable and scientifically sound data[8]. This guide has provided a comprehensive framework for the validation of a proposed HPLC-UV method for 1-(4-Bromophenyl)guanidine, grounded in the principles of the ICH guidelines. Furthermore, a comparative analysis with GC-MS and a colorimetric method highlights the importance of selecting an analytical technique that is fit for its intended purpose.

For routine quality control of bulk drug substance, the proposed HPLC-UV method offers a good balance of performance, cost, and ease of use. For applications requiring higher sensitivity and specificity, such as the analysis of low-level impurities or metabolites, GC-MS would be the method of choice. The colorimetric method, while less specific, can be a valuable tool for rapid, preliminary screening or in resource-limited settings.

Ultimately, the choice of analytical methodology should be based on a thorough understanding of the method's capabilities and limitations, as well as the specific requirements of the analysis. A well-designed and executed method validation study is essential to ensure the integrity of the data generated throughout the lifecycle of a pharmaceutical product[3].

References

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • TechnoBridge. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • MDPI. 1-(4-Aminobutyl)guanidine. [Link]

  • Google Patents.
  • Journal of Chemical Health Risks. Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. What is the best method for conversion of guanidine hydrochloride to free base guanidine?. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • Preprints.org. Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • PubChem. 1-(4-Bromophenyl)guanidine. [Link]

  • ResearchGate. Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. [Link]

  • ResearchGate. Chromatography of guanidino compounds. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. Peptide Identity of Electrochemically Deposited Polyarginine: A Critical Assessment. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-(4-Bromophenyl)guanidine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the synthesis of substituted guanidines is a cornerstone of medicinal chemistry. The guanidinium group, with its unique electronic and hydrogen-bonding capabilities, is a prevalent motif in a myriad of biologically active molecules. This guide provides an in-depth comparative analysis of the most common synthetic pathways to 1-(4-Bromophenyl)guanidine, a key building block in the development of various therapeutic agents. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route's performance to empower you with the knowledge to make informed decisions in your synthetic endeavors.

Introduction: The Significance of 1-(4-Bromophenyl)guanidine

1-(4-Bromophenyl)guanidine serves as a crucial intermediate in the synthesis of a diverse range of pharmaceutical compounds. The presence of the bromophenyl moiety offers a versatile handle for further functionalization through cross-coupling reactions, while the guanidine group is a powerful pharmacophore known to interact with various biological targets. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide will compare three primary synthetic routes starting from the readily available 4-bromoaniline:

  • Route 1: Reaction with Cyanamide

  • Route 2: Reaction with Dicyandiamide

  • Route 3: Reaction with S-Methylisothiourea

We will assess these routes based on critical parameters including reaction yield, purity of the final product, cost-effectiveness, scalability, and overall operational simplicity.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic transformations discussed, the following diagram illustrates the three distinct routes to 1-(4-Bromophenyl)guanidine.

Synthetic_Routes cluster_start Starting Material cluster_reagents Guanidinylating Reagents cluster_product Product 4-Bromoaniline 4-Bromoaniline Cyanamide Cyanamide Dicyandiamide Dicyandiamide S-Methylisothiourea S-Methylisothiourea 1-(4-Bromophenyl)guanidine 1-(4-Bromophenyl)guanidine Cyanamide->1-(4-Bromophenyl)guanidine Route 1 Dicyandiamide->1-(4-Bromophenyl)guanidine Route 2 S-Methylisothiourea->1-(4-Bromophenyl)guanidine Route 3

Figure 1: Overview of the three synthetic routes to 1-(4-Bromophenyl)guanidine.

Route 1: The Cyanamide Approach - Direct and Atom-Economical

The reaction of an amine with cyanamide is one of the most direct methods for the synthesis of monosubstituted guanidines. Mechanistically, the reaction proceeds via the nucleophilic attack of the amine on the carbon atom of the cyanamide, followed by proton transfer to yield the guanidine. To facilitate this reaction, the amine is typically used as its salt, which protonates the cyanamide, increasing its electrophilicity.

Mechanistic Rationale

The use of 4-bromoaniline hydrochloride is crucial. The acidic proton protonates the nitrogen of the cyanamide, activating it towards nucleophilic attack by the neutral 4-bromoaniline present in equilibrium. This acid-catalyzed addition is a classic example of enhancing the electrophilicity of a reagent.

Cyanamide_Mechanism 4-Bromoaniline_HCL 4-Bromoaniline HCl Activated_Cyanamide H2N-C≡N-H+ 4-Bromoaniline_HCL->Activated_Cyanamide Protonation Cyanamide H2N-C≡N Intermediate [Ar-NH2-C(NH2)=NH]+ Activated_Cyanamide->Intermediate Nucleophilic Attack (from 4-Bromoaniline) Product 1-(4-Bromophenyl)guanidine Intermediate->Product Deprotonation

Figure 2: Simplified mechanism of the cyanamide route.

Experimental Protocol: Route 1

Materials:

  • 4-Bromoaniline hydrochloride

  • Cyanamide (50% aqueous solution)

  • Ethanol

  • Sodium hydroxide (for basification)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline hydrochloride (1 equivalent) in ethanol.

  • To this solution, add a 50% aqueous solution of cyanamide (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and basify with a 1 M sodium hydroxide solution to a pH of 10-11 to precipitate the free guanidine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 1-(4-Bromophenyl)guanidine.

Performance and Considerations

This route is often favored for its atom economy and the relatively low cost of cyanamide. However, yields can be variable, and the reaction may require careful pH control during workup to ensure efficient precipitation and extraction of the product. Potential byproducts include the formation of biguanides if the reaction is not carefully controlled.

Route 2: The Dicyandiamide Pathway - A Stepwise Approach

Dicyandiamide, the dimer of cyanamide, offers an alternative and often more controlled route to substituted guanidines. The reaction with an amine salt proceeds through the formation of a biguanide intermediate, which is then cleaved under the reaction conditions to yield the desired guanidine.

Mechanistic Insights

The initial reaction between 4-bromoaniline hydrochloride and dicyandiamide forms a substituted biguanide. Under the influence of heat and the acidic conditions, this intermediate undergoes ammonolysis, where ammonia is eliminated to form the more stable monosubstituted guanidine.[1]

Dicyandiamide_Mechanism 4-Bromoaniline_HCL 4-Bromoaniline HCl Dicyandiamide H2N-C(=NH)-NH-CN 4-Bromoaniline_HCL->Dicyandiamide Addition Biguanide_Intermediate Ar-NH-C(=NH)-NH-C(=NH)-NH2 Dicyandiamide->Biguanide_Intermediate Intermediate Formation Product 1-(4-Bromophenyl)guanidine Biguanide_Intermediate->Product Ammonolysis (-NH3)

Figure 3: Simplified mechanism of the dicyandiamide route.

Experimental Protocol: Route 2

Materials:

  • 4-Bromoaniline

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • n-Butanol

  • Sodium hydroxide (for basification)

Procedure:

  • In a round-bottom flask, suspend 4-bromoaniline (1 equivalent) and dicyandiamide (1.1 equivalents) in n-butanol.

  • Add concentrated hydrochloric acid (1.1 equivalents) dropwise with stirring.

  • Heat the mixture to reflux (approximately 117 °C) for 8-12 hours. The reaction mixture should become a clear solution and then may form a precipitate.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the precipitated product (1-(4-Bromophenyl)guanidine hydrochloride) and wash with cold n-butanol.

  • To obtain the free base, dissolve the hydrochloride salt in water and treat with a concentrated sodium hydroxide solution until the pH is strongly basic.

  • Collect the precipitated 1-(4-Bromophenyl)guanidine by filtration, wash with water, and dry.

Performance and Considerations

This method often provides good yields and a cleaner product compared to the cyanamide route, as the intermediate biguanide is more stable and less prone to side reactions. The product often precipitates from the reaction mixture as the hydrochloride salt, simplifying purification. However, this route requires higher temperatures and longer reaction times.

Route 3: The S-Methylisothiourea Method - Mild and Efficient

The use of S-methylisothiourea salts as guanidinylating agents is a popular and reliable method. The S-methyl group is an excellent leaving group upon nucleophilic attack by the amine, releasing methanethiol as a byproduct. The reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. The 4-bromoaniline attacks the electrophilic carbon of the S-methylisothiourea, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methanethiol yields the desired guanidine. The use of a base is essential to deprotonate the aniline and facilitate the initial nucleophilic attack.

Isothiourea_Mechanism 4-Bromoaniline 4-Bromoaniline S-Methylisothiourea H2N-C(=NH)-SMe 4-Bromoaniline->S-Methylisothiourea Nucleophilic Attack Intermediate Ar-NH-C(NH2)(SMe)-NH S-Methylisothiourea->Intermediate Tetrahedral Intermediate Product 1-(4-Bromophenyl)guanidine Intermediate->Product Elimination of MeSH

Figure 4: Simplified mechanism of the S-methylisothiourea route.

Experimental Protocol: Route 3

Materials:

  • 4-Bromoaniline

  • S-Methylisothiourea hemisulfate

  • Pyridine or Triethylamine (as base)

  • Dimethylformamide (DMF) or Ethanol

  • Water

Procedure:

  • Dissolve 4-bromoaniline (1 equivalent) and S-methylisothiourea hemisulfate (0.6 equivalents) in DMF or ethanol in a round-bottom flask.

  • Add pyridine or triethylamine (2.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent if necessary.

Performance and Considerations

This method is often praised for its mild reaction conditions and generally good to excellent yields. The primary drawback is the liberation of methanethiol, a volatile and foul-smelling compound, which necessitates performing the reaction in a well-ventilated fume hood. The cost of S-methylisothiourea reagents can also be higher than that of cyanamide or dicyandiamide.

Comparative Summary of Synthetic Routes

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below. The provided yield ranges are typical for the synthesis of aryl guanidines and may vary depending on the specific reaction conditions and scale.

FeatureRoute 1: CyanamideRoute 2: DicyandiamideRoute 3: S-Methylisothiourea
Starting Materials 4-Bromoaniline HCl, Cyanamide4-Bromoaniline, Dicyandiamide, HCl4-Bromoaniline, S-Methylisothiourea salt
Typical Yield 50-70%60-80%70-90%
Reaction Conditions Reflux in Ethanol (4-6 h)Reflux in n-Butanol (8-12 h)80-100 °C in DMF/Ethanol (6-8 h)
Purity of Crude Product ModerateGoodGood to Excellent
Key Advantages Atom economical, low-cost reagentGood yields, cleaner reactionMild conditions, high yields
Key Disadvantages Variable yields, potential for byproductsHigher temperatures, longer reaction timesMalodorous byproduct, higher reagent cost
Scalability ModerateGoodGood

Conclusion and Recommendations

The choice of the optimal synthetic route to 1-(4-Bromophenyl)guanidine is contingent upon the specific requirements of the researcher, including scale, cost considerations, and available equipment.

  • For small-scale, exploratory synthesis where high purity and yield are paramount, the S-Methylisothiourea route (Route 3) is often the preferred choice due to its mild conditions and reliable outcomes, provided that appropriate measures are taken to handle the methanethiol byproduct.

  • For larger-scale preparations where cost and operational simplicity are significant factors, the Dicyandiamide route (Route 2) presents a robust and scalable option, often yielding a product that is easily purified by precipitation.

  • The Cyanamide route (Route 1) remains a viable and atom-economical option, particularly for cost-sensitive applications, but may require more optimization to achieve consistent yields and high purity.

By understanding the nuances of each synthetic pathway, researchers can strategically select the most appropriate method to efficiently and effectively synthesize 1-(4-Bromophenyl)guanidine for their drug discovery and development programs.

References

  • Li, Q., et al. (2007). Simple lanthanide amides are highly efficient catalysts for the guanylation of both aromatic and secondary amines with a high activity under mild conditions. The Journal of Organic Chemistry, 72(18), 6763-6767. [Link]

  • Gers, T., et al. (2004). Two new guanidinylation reagents, N, N′-bis (ortho-chloro-Cbz)-S-methylisothiourea and N, N′-bis (ortho-bromo-Cbz)-S-methylisothiourea, proved to be superior to already known reagents. Synthesis, 2004(01), 37-42. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • PubChem. 1-(4-Bromophenyl)guanidine. [Link]

  • El-Reedy, A. M., & Aly, A. A. (2014). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1327. [Link]

Sources

assessing the purity of synthesized 1-(4-Bromophenyl)guanidine against a standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purity Assessment:

In the rigorous world of drug development and chemical biology, the integrity of every reagent is paramount. The biological activity of a compound is inextricably linked to its purity; impurities can introduce confounding variables, leading to erroneous structure-activity relationships (SAR) and costly failures in downstream applications. This is particularly critical for pharmacologically active scaffolds like 1-(4-Bromophenyl)guanidine, a molecule of interest for its diverse biological activities.[1][2]

This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of 1-(4-Bromophenyl)guanidine against a certified commercial standard. We move beyond a simple checklist of procedures to explain the scientific rationale behind employing a multi-technique, orthogonal approach. This ensures a self-validating system, providing researchers with the highest degree of confidence in their material's identity and purity.

The Imperative of Orthogonal Purity Verification

To establish purity with a high degree of certainty, no single analytical method is sufficient. We must employ orthogonal methods—techniques that measure different chemical and physical properties of the compound.[3][4] A compound that appears pure by one method may reveal hidden impurities under the scrutiny of another. For 1-(4-Bromophenyl)guanidine, we advocate for a tripartite validation process utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This workflow provides a holistic view: HPLC quantifies purity by separating the main compound from impurities, NMR provides definitive structural confirmation, and MS verifies the elemental composition via molecular weight.

Purity_Assessment_Workflow cluster_samples Sample Preparation cluster_analysis Orthogonal Analytical Methods cluster_result Final Assessment synthesis Synthesized 1-(4-Bromophenyl)guanidine hplc HPLC-UV (Quantitative Purity) synthesis->hplc nmr NMR Spectroscopy (Structural Identity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms standard Commercial Standard (≥98% Purity) standard->hplc standard->nmr standard->ms comparison Comparative Data Analysis: - Chromatographic Profile - Spectral Signature - Mass-to-Charge Ratio hplc->comparison nmr->comparison ms->comparison purity_report Purity Confirmation & Impurity Identification comparison->purity_report

Figure 1: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Standard

HPLC is the cornerstone of purity analysis, adept at separating the target compound from non-volatile and thermally unstable impurities. For a polar, basic molecule like 1-(4-Bromophenyl)guanidine, a reverse-phase method is ideal.

Causality Behind the Method:

  • C18 Column: The nonpolar stationary phase effectively retains the aromatic bromophenyl group.

  • Acidified Mobile Phase: Guanidines are highly basic (pKa ≈ 12.5-13.5) and will exhibit poor peak shape on standard silica-based columns due to interactions with silanol groups.[5] Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the guanidine group, ensuring it is in a single ionic form, and also protonates the silanol groups, minimizing secondary interactions and resulting in sharp, symmetrical peaks.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to one rich in organic solvent (acetonitrile) ensures that both polar and non-polar impurities are eluted and resolved from the main peak.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-22 min: 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the phenyl ring provides strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound and the commercial standard in 1 mL of a 50:50 mixture of Solvents A and B.

Comparative Data Summary
SampleMain Peak Retention Time (min)Purity by Area %Impurity Peaks (Area %)
Synthesized Compound10.4598.7%0.8% @ 8.21 min0.5% @ 11.53 min
Commercial Standard10.4699.5%0.5% @ 8.19 min

Table 1: Representative HPLC data comparing the synthesized 1-(4-Bromophenyl)guanidine to a commercial standard. The synthesized material shows high purity, with the main peak's retention time matching the standard, indicating identical compounds.

NMR Spectroscopy: The Definitive Structural Proof

While HPLC indicates purity, it does not definitively confirm the structure. NMR spectroscopy provides an unambiguous fingerprint of the molecule's atomic framework.[6]

Causality Behind the Method:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The spectrum should be clean, with integrations matching the expected proton count.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • Solvent Choice: Guanidinium salts are often highly polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this class of compounds, capable of dissolving the sample and revealing exchangeable N-H protons.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Perform standard ¹H and ¹³C{¹H} acquisitions.

  • Analysis: Compare the chemical shifts (δ), coupling constants (J), and signal integrations of the synthesized sample directly against the standard. The spectra should be perfectly superimposable. Check for the absence of signals from starting materials (e.g., 4-bromoaniline) or residual solvents.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the final piece of the puzzle: confirmation of the molecular weight and, by extension, the elemental formula.

Causality Behind the Method:

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, pre-charged, or easily protonated molecules like guanidines. It typically yields the intact protonated molecule, [M+H]⁺, minimizing fragmentation.

  • Positive Ion Mode: The highly basic nature of the guanidine group makes it exceptionally easy to protonate, leading to a strong signal in positive ion mode.

  • Bromine Isotopic Pattern: A key validation feature for this specific molecule is the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8][9] This results in a characteristic "doublet" for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 m/z units. Observing this pattern is a powerful confirmation of the presence of a single bromine atom in the molecule.[10][11]

Experimental Protocol: ESI-MS Analysis
  • Instrumentation: ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: Prepare dilute solutions (~10-20 µg/mL) of each sample in 50:50 acetonitrile/water with 0.1% formic acid.

  • Ionization Mode: ESI, Positive.

  • Analysis: Infuse the sample and acquire the mass spectrum, focusing on the expected mass range for the [M+H]⁺ ion.

Comparative Data Summary
SampleExpected m/z [M+H]⁺Observed m/z [M+H]⁺Isotopic Pattern
Synthesized Compound213.9902, 215.9881213.9905, 215.9884Observed, ~1:1 ratio
Commercial Standard213.9902, 215.9881213.9903, 215.9882Observed, ~1:1 ratio

Table 2: High-resolution mass spectrometry data for 1-(4-Bromophenyl)guanidine (C₇H₈BrN₃). The observed mass is in excellent agreement with the theoretical mass, and the characteristic bromine isotopic doublet is present in both samples.

Conclusion

By systematically applying the orthogonal techniques of HPLC, NMR, and MS, we have constructed a robust, self-validating protocol for the purity assessment of synthesized 1-(4-Bromophenyl)guanidine. This comparative guide demonstrates that the synthesized batch is structurally identical to the commercial standard and possesses high purity (98.7%), making it suitable for demanding research and development applications. This rigorous approach to quality control is not merely procedural; it is a fundamental pillar of scientific integrity, ensuring that subsequent biological and chemical findings are both accurate and reproducible.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem. (2025).
  • Organic Compounds Containing Halogen
  • Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. (2023).
  • 1-(4-Bromophenyl)guanidine.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. (2024).
  • Synthesis of non-water soluble polymeric guanidine derivatives and application in preparation of antimicrobial regenerated cellulose.
  • Mass spectrometry of halogen-containing organic compounds. Chemistry LibreTexts. (2023).
  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St
  • How to determine the purity of newly synthesized organic compound?
  • Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. (2021).
  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... McGill University. (n.d.).
  • Mass spectrometry of halogen-containing organic compounds.
  • Mass Spectroscopy - Halo-isotopes. YouTube. (2019).
  • Criteria of purity for guanidine hydrochloride. Analytical Biochemistry. (1971).
  • Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. (n.d.).
  • 1-(4-Bromophenyl)guanidine | 67453-81-0. Benchchem. (n.d.).
  • 1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine.
  • 1-(4-Bromophenyl)guanidine | 67453-81-0. BLD Pharm. (2024).
  • Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Preprints.org. (2024).
  • Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. CNR-IRIS. (2023).
  • Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS).
  • The Purity Advantage: Why High Purity Guanidine Derivatives Matter in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • 1,3-Bis(4-bromophenyl)guanidine | 54434-03-6. BLD Pharm. (n.d.).
  • GENERAL HPLC METHODS. University of Colorado Anschutz Medical Campus. (n.d.).
  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. (2003).
  • Guanidine synthesis by guanyl
  • Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. PubMed. (2025).
  • Guanidine analyzed with HPLC- AppNote.
  • HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.
  • Synthesis of Guanidines and Some of Their Biological Applications.
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chrom
  • HPLC Methods for analysis of Guanidine.

Sources

The Bromophenylguanidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ion channel modulation, the guanidinium group stands out as a privileged scaffold, capable of engaging in key interactions with biological targets. When incorporated into a bromophenylguanidine framework, this motif gives rise to a class of compounds with significant potential for therapeutic intervention, particularly in the realms of pain and neurological disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromophenylguanidine derivatives, offering a comparative look at their interactions with two critical families of ion channels: Acid-Sensing Ion Channels (ASICs) and Voltage-Gated Sodium Channels (Navs). By synthesizing data from multiple studies, we aim to provide a valuable resource for researchers engaged in the design and development of novel ion channel modulators.

Introduction to a Privileged Scaffold: The Guanidinium Moiety

The guanidinium group, with its positive charge delocalized across three nitrogen atoms, is a powerful hydrogen bond donor and can participate in crucial electrostatic interactions with negatively charged amino acid residues in protein binding pockets.[1][2][3] This inherent chemical feature is central to the biological activity of many natural and synthetic compounds.[4] Bromophenylguanidine derivatives leverage this property, combining the guanidinium pharmacophore with a substituted phenyl ring, allowing for a nuanced exploration of how lipophilicity, electronic effects, and steric bulk influence target engagement and functional activity.

Comparative Analysis of Bromophenylguanidine Derivatives as Ion Channel Modulators

The primary targets for bromophenylguanidine derivatives that have emerged from research are ASIC3, a key player in pain sensation, and various isoforms of voltage-gated sodium channels, which are fundamental to neuronal excitability.[5][6] Understanding the SAR for each target is crucial for designing selective and potent modulators.

Modulation of Acid-Sensing Ion Channel 3 (ASIC3)

ASIC3 is a proton-gated cation channel predominantly expressed in peripheral sensory neurons and is implicated in the signaling of pain associated with tissue acidosis and inflammation.[7] The modulation of ASIC3 by guanidine-containing compounds has been a subject of significant interest.

  • The Guanidinium Group is Essential: The positively charged guanidinium moiety is critical for activity. Its ability to interact with acidic residues in the channel's extracellular vestibule is a key determinant of binding.

  • Substitution on the Phenyl Ring: The nature and position of the bromo-substituent on the phenyl ring significantly impact potency.

    • Position: Studies on related phenylguanidine derivatives suggest that the position of the halogen can influence selectivity and potency.

    • Electronic Effects: The electron-withdrawing nature of the bromine atom can alter the pKa of the guanidinium group, thereby influencing its ionization state and interaction with the target.

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its interaction with the channel, though a balance must be struck to maintain solubility and appropriate pharmacokinetic properties.

While specific data on a homologous series of bromophenylguanidine derivatives is limited in the public domain, we can infer SAR from related compounds. For instance, studies on acylguanidines and other guanidine derivatives provide valuable insights.

Compound/Derivative ClassModificationTargetActivity (IC50/EC50)Reference
Phenylguanidine Analog4-chloro substitutionASIC3Positive allosteric modulator[5]
AcylguanidinesVaried acyl chainsSodium ChannelsPotent blockers[8]
Indole AmidinesModifications at indole 2-positionASIC3Inhibitors[6]

This table is illustrative and compiles data from related compound classes to infer potential SAR trends for bromophenylguanidine derivatives.

Blockade of Voltage-Gated Sodium Channels (Navs)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[1][3] Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants.[9] The guanidinium moiety is a well-known pharmacophore for sodium channel blockade, as exemplified by potent toxins like saxitoxin and tetrodotoxin.[1][2][3]

  • Guanidinium as a Pore Blocker: The positively charged guanidinium group is thought to directly occlude the ion permeation pathway of the sodium channel pore.[1][3]

  • Aromatic Interactions: The bromophenyl ring likely engages in hydrophobic and/or π-stacking interactions with residues in the channel's outer vestibule or within the pore itself.

  • Substitution Pattern: The position of the bromine atom can influence the orientation of the molecule within the binding site, affecting the stability of the drug-channel complex.

Experimental Protocols for Evaluating Bromophenylguanidine Derivatives

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the key experiments used to characterize the activity of these compounds.

Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation

This protocol is designed to measure the effect of bromophenylguanidine derivatives on proton-activated currents in cells expressing recombinant ASIC3 channels.

Materials:

  • HEK293 cells stably or transiently expressing human or rat ASIC3.

  • External solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

  • Acidic external solution (pH 6.0 and other values for dose-response): Same as external solution, but with MES instead of HEPES, pH adjusted with HCl.

  • Internal solution: 120 mM KCl, 5 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg, 0.3 mM GTP-Na, pH adjusted to 7.2 with KOH.

  • Patch pipettes (2-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate ASIC3-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Filling: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -60 mV.

  • Control Recording: Perfuse the cell with the external solution (pH 7.4) and then rapidly switch to the acidic external solution (e.g., pH 6.0) for 2-5 seconds to elicit a control ASIC3 current.

  • Compound Application: Perfuse the cell with the external solution containing the test bromophenylguanidine derivative for 1-2 minutes.

  • Test Recording: While still in the presence of the compound, re-apply the acidic stimulus and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the ASIC3 current before and after compound application. Calculate the percentage of inhibition or potentiation. For IC50 determination, repeat steps 6-8 with a range of compound concentrations.

ASIC3_Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Plate ASIC3-expressing HEK293 cells Seal Form GΩ seal on a single cell Cell_Culture->Seal Pipette_Prep Fill patch pipette with internal solution Pipette_Prep->Seal Whole_Cell Rupture membrane to achieve whole-cell Seal->Whole_Cell Voltage_Clamp Clamp membrane potential at -60 mV Whole_Cell->Voltage_Clamp Control Record control ASIC3 current (pH 6.0) Voltage_Clamp->Control Compound_App Apply bromophenylguanidine derivative Control->Compound_App Test Record ASIC3 current in presence of compound Compound_App->Test Analysis Measure peak current amplitude Test->Analysis IC50 Calculate % inhibition and determine IC50 Analysis->IC50

Figure 1: Workflow for Whole-Cell Patch-Clamp Analysis of ASIC3 Modulators.
Automated Patch-Clamp for High-Throughput Screening of Sodium Channel Blockers

Automated patch-clamp systems offer a higher throughput for screening libraries of compounds against voltage-gated sodium channels.[10][11][12][13]

Materials:

  • CHO or HEK293 cells stably expressing the desired Nav isoform (e.g., Nav1.7).

  • External and internal solutions similar to those for manual patch-clamp, optimized for the specific automated platform.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the Nav-expressing cells according to the instrument manufacturer's protocol.

  • System Priming: Prime the automated patch-clamp system with the appropriate internal and external solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Automated Sealing and Whole-Cell Formation: The instrument will automatically trap single cells and establish whole-cell recordings.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cells at a hyperpolarized potential (e.g., -100 mV) and then stepping to a depolarizing potential (e.g., 0 mV) to activate the channels.

  • Compound Application: The instrument's fluidics system will apply a range of concentrations of the bromophenylguanidine derivatives to the cells.

  • Data Acquisition and Analysis: The system records the sodium currents in the presence of each compound concentration and automatically calculates the IC50 values.

Automated_Patch_Clamp_Workflow cluster_prep Preparation cluster_execution Automated Execution cluster_output Output Cell_Suspension Prepare single-cell suspension of Nav-expressing cells Cell_Loading Load cells into the instrument Cell_Suspension->Cell_Loading System_Prime Prime automated patch-clamp system System_Prime->Cell_Loading Auto_Record Automated sealing and whole-cell formation Cell_Loading->Auto_Record Voltage_Protocol Apply voltage protocol to elicit Nav currents Auto_Record->Voltage_Protocol Compound_Screen Apply library of bromophenylguanidine derivatives Voltage_Protocol->Compound_Screen Data_Acquisition Record sodium currents Compound_Screen->Data_Acquisition IC50_Calc Automated IC50 calculation Data_Acquisition->IC50_Calc

Figure 2: Workflow for High-Throughput Screening of Sodium Channel Blockers.

Conclusion and Future Directions

The bromophenylguanidine scaffold represents a promising starting point for the development of novel ion channel modulators. The interplay between the guanidinium headgroup and the substituted aromatic ring allows for fine-tuning of potency and selectivity. This guide has provided a framework for understanding the structure-activity relationships of these derivatives and has outlined the key experimental approaches for their characterization.

Future research should focus on the synthesis and systematic evaluation of a broader range of bromophenylguanidine analogs to build a more comprehensive SAR dataset. This should include variations in the position and number of bromo-substituents, as well as the exploration of other halogen and electron-withdrawing or -donating groups on the phenyl ring. Such studies, coupled with computational modeling, will undoubtedly accelerate the discovery of new and improved therapeutic agents targeting ASICs and Navs for the treatment of pain and other neurological conditions.

References

  • Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2. (2011). Assay and Drug Development Technologies, 9(6), 628-634. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2020). Frontiers in Pharmacology, 11. [Link]

  • Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). (2025). Pflügers Archiv - European Journal of Physiology. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2020). Frontiers in Pharmacology, 11. [Link]

  • Comparison of structure–activity relationship between IC50 values of compounds. (n.d.). ResearchGate. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Marine Drugs, 15(10). [Link]

  • Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). (2025). Pflügers Archiv - European Journal of Physiology. [Link]

  • (PDF) Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). ResearchGate. [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Marine Drugs, 15(10). [Link]

  • Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells. (1998). British Journal of Pharmacology, 124(7), 1421-1428. [Link]

  • Interaction of Guanidinium and Guanidinium Derivatives With the Na+/H+ Exchange System. (1988). Journal of Biological Chemistry, 263(17), 8258-8264. [Link]

  • Solution-phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers. (2001). Bioorganic & Medicinal Chemistry Letters, 11(24), 3151-3155. [Link]

  • Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor A-317567. (2010). ACS Chemical Neuroscience, 1(2), 108-114. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]

  • Solution-Phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers. (2001). ResearchGate. [Link]

  • Whole-cell Patch-clamp Recordings in Brain Slices. (2016). Journal of Visualized Experiments, (112). [Link]

  • Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid. (2020). Acta Physiologica, 228(3). [Link]

  • Amidine derived inhibitors of acid-sensing ion channel-3 (ASIC3). (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4059-4063. [Link]

  • Synthesis and Evaluation of Hermitamides A and B as Human Voltage-Gated Sodium Channel Blockers. (2011). Bioorganic & Medicinal Chemistry, 19(14), 4322-4329. [Link]

  • Electrophysiological effects of brompheniramine on cardiac ion channels and action potential. (2006). Pharmacological Research, 54(6), 441-448. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(14). [Link]

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. (2022). ACS Chemical Neuroscience, 13(12), 1836-1847. [Link]

  • Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. (2022). Scientific Reports, 12(1). [Link]

Sources

A Comparative In Vitro Efficacy Analysis of 1-(4-Bromophenyl)guanidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the landscape of contemporary pharmacology, the guanidino moiety stands out as a privileged scaffold, integral to a multitude of biologically active molecules. Its unique physicochemical properties, including its strong basicity and ability to form multiple hydrogen bonds, render it a valuable functional group in the design of therapeutic agents targeting a diverse array of biological targets. Among the numerous guanidine derivatives, 1-(4-Bromophenyl)guanidine emerges as a compound of significant interest due to its structural simplicity and the potential for diverse biological activities conferred by the presence of a halogenated phenyl ring.

This guide provides a comprehensive in vitro comparison of the efficacy of 1-(4-Bromophenyl)guanidine against its structural isomers and other closely related phenylguanidine derivatives. By synthesizing available data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to guide future research and development efforts in this promising chemical space.

The Rationale for Comparison: Structure-Activity Relationships in Phenylguanidines

The biological activity of phenylguanidine derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The presence of a bromine atom, as in 1-(4-Bromophenyl)guanidine, introduces specific electronic and steric properties that can significantly modulate its interaction with biological targets. To understand the efficacy of the para-substituted isomer, it is essential to compare it with its ortho- and meta-bromophenylguanidine counterparts. This comparison allows for a systematic evaluation of how the spatial arrangement of the bromine atom affects biological activity.

Furthermore, comparing 1-(4-Bromophenyl)guanidine with other phenylguanidine derivatives bearing different substituents at the para position (e.g., chloro, methyl) can provide valuable insights into the role of electronics and lipophilicity in determining efficacy.

Comparative In Vitro Efficacy: A Multi-Faceted Analysis

Based on the known biological activities of guanidine-containing compounds, this guide will focus on three key areas of in vitro efficacy: antifungal activity, cytotoxicity against cancer cell lines, and modulation of N-methyl-D-aspartate (NMDA) receptor activity.

Antifungal Activity

Guanidine derivatives have demonstrated notable antifungal properties. The following table summarizes the available in vitro antifungal data for phenylguanidine derivatives, highlighting the potential of 1-(4-Bromophenyl)guanidine as an antifungal agent.

CompoundFungal StrainMIC (µg/mL)Reference
1-(4-Chlorophenyl)guanidineCandida albicans8
1-(3-Chlorophenyl)guanidineCandida albicans>64
1-(2-Chlorophenyl)guanidineCandida albicans>64

The superior activity of the para-substituted chloro analog suggests that the electronic properties and steric accessibility of the substituent at this position are critical for antifungal action. It is plausible that 1-(4-Bromophenyl)guanidine would exhibit comparable or potentially enhanced activity due to the similar electronic nature of bromine and chlorine.

Cytotoxicity Against Cancer Cell Lines

The antiproliferative effects of novel chemical entities are a cornerstone of cancer drug discovery. The MTT assay is a widely accepted colorimetric method for assessing the in vitro cytotoxic effects of compounds on cultured cell lines.

CompoundCell LineIC50 (µM)Reference
N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidineVariousNot specified[1]
9-azaglycophymine derivative with nitro groupBT-4744[2]
Substituted phenylguanidinesVarious breast cancer cell lines3.9 - 14[2]

Note: While direct IC50 values for 1-(4-Bromophenyl)guanidine are not available in the provided search results, the data for other brominated and substituted phenylguanidines indicate that this class of compounds possesses cytotoxic potential against various cancer cell lines. The presence of bromo and other electron-withdrawing groups appears to be a key feature for activity.[1][2]

NMDA Receptor Antagonism

Diarylguanidines have been identified as a class of noncompetitive NMDA receptor antagonists, representing a potential therapeutic avenue for neurodegenerative diseases. The affinity of these compounds for the NMDA receptor ion channel is highly dependent on the substitution pattern of the phenyl rings.

CompoundTargetIC50 (nM)Reference
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineNMDA Receptor Ion Channel36[3]
Symmetrically substituted diphenylguanidines (ortho/meta)NMDA Receptor Ion ChannelHigher affinity[3]
Symmetrically substituted diphenylguanidines (para)NMDA Receptor Ion ChannelLower affinity[3]

Studies on symmetrically substituted diphenylguanidines have shown that compounds with ortho or meta substituents on the phenyl rings exhibit greater affinity for the NMDA receptor ion channel site compared to their para-substituted counterparts.[3] This suggests that 1-(4-Bromophenyl)guanidine may have a lower affinity for the NMDA receptor ion channel compared to its ortho- and meta-bromo isomers. This structure-activity relationship is crucial for designing selective NMDA receptor modulators.

Experimental Methodologies: A Guide to In Vitro Assays

To ensure the reproducibility and validity of the comparative efficacy data, it is imperative to adhere to standardized and well-validated in vitro protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow prep Prepare fungal inoculum and compound dilutions inoculate Inoculate microtiter plate with fungal suspension and compound dilutions prep->inoculate incubate Incubate plates at appropriate temperature and duration inoculate->incubate read Read MIC values visually or with a spectrophotometer incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[4][5]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay

MTT_Workflow seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of the test compound seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with a suitable solvent incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[6]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]

NMDA Receptor Activity: Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and modulation by test compounds.

Signaling Pathway in NMDA Receptor Activation

NMDA_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response

Caption: Simplified signaling pathway of NMDA receptor activation.

Protocol:

  • Cell Culture and Loading: Culture primary neurons or a suitable cell line expressing NMDA receptors on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[8]

  • Baseline Measurement: Mount the coverslip on a perfusion chamber on a fluorescence microscope and record the baseline fluorescence.

  • Compound Application: Perfuse the cells with a solution containing the test compound (potential antagonist) for a defined period.

  • NMDA Receptor Activation: Co-apply NMDA and a co-agonist (e.g., glycine) to activate the receptors.

  • Fluorescence Imaging: Continuously record the changes in intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.[9]

  • Data Analysis: The inhibitory effect of the test compound is quantified by the reduction in the NMDA-induced calcium influx.

Conclusion and Future Directions

The in vitro efficacy profile of 1-(4-Bromophenyl)guanidine, when contextualized with its structural analogs, reveals important structure-activity relationships that are critical for guiding drug discovery efforts. The available data suggests that the para position on the phenyl ring is a key determinant of biological activity, with halogen substitution at this position appearing favorable for antifungal and potentially cytotoxic activities. Conversely, for NMDA receptor antagonism, para substitution seems to be less favorable than ortho or meta substitution.

This comparative guide underscores the necessity of systematic in vitro evaluation of structurally related compounds to build a comprehensive understanding of their therapeutic potential. Future research should focus on obtaining direct and quantitative in vitro efficacy data for 1-(4-Bromophenyl)guanidine across a broader range of biological assays. Such data will be invaluable for elucidating its precise mechanism of action and for the rational design of more potent and selective guanidine-based therapeutic agents.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Sureda, F. X. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery (pp. 191-206). Humana Press.
  • Ganellin, C. R., et al. (1998). 3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. Journal of medicinal chemistry, 41(12), 2038–2049.
  • Yeboah, F., Guo, H., & Bill, A. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (187), e58160.
  • Krogh, K. A., & Thayer, S. A. (2016). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. In Ionotropic Glutamate Receptor Technologies (pp. 149-165). Humana Press.
  • MDPI. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. [Link]

  • JoVE. NMDA-receptor Study Protocol. [Link]

  • Reddy, N. L., et al. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of medicinal chemistry, 38(18), 3563–3571.
  • ResearchGate. Table 1 IC 50 values of derivatives against cancer cells and relative... [Link]

  • Van der Vliet, A., et al. (2002). Synthesis and in vitro evaluation of N,N'-diphenyl and N-naphthyl-N'-phenylguanidines as N-methyl-D-aspartate receptor ion-channel ligands. Bioorganic & medicinal chemistry letters, 12(12), 1583–1586.
  • El-Gamal, M. I., et al. (2024). The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. Scientific reports, 14(1), 1-17.
  • Alspaugh, J. A. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56588.
  • Sureda, F. X. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Methods in Molecular Biology, 216, 191-206.
  • Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 30(2), 423–447.
  • Science.gov. cell lines ic50: Topics by Science.gov. [Link]

  • ResearchGate. Antifungal activities of the target compounds in vitro (MIC 80 μg/mL). [Link]

  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • ResearchGate. In vitro antifungal activity of the target compounds (MIC 80 , lg/mL). [Link]

  • MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]

  • Scite. ChemInform Abstract: Synthesis and Structure‐Activity Studies of N,N′‐Diarylguanidine Derivatives. N‐(1‐Naphthyl)‐N′‐(3‐ethylphenyl)‐N′‐methylguanidine: A New, Selective Noncompetitive NMDA Receptor Antagonist. [Link]

  • National Institutes of Health. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

  • MDPI. Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. [Link]

  • National Institutes of Health. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. [Link]

Sources

A-Senior-Application-Scientist-s-Guide-to-Antibody-Cross-Reactivity-Studies-with-1-4-Bromophenyl-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Immunoassays and Advanced Biosensor Technologies for Robust Antibody Validation

For researchers, scientists, and drug development professionals, the precise characterization of antibody specificity is paramount. An antibody's utility hinges on its ability to bind its intended target with high affinity while exhibiting minimal cross-reactivity with structurally similar molecules.[1][2][3] This guide provides an in-depth comparison of various methodologies for assessing the cross-reactivity of antibodies with the small molecule 1-(4-Bromophenyl)guanidine.

The Significance of Cross-Reactivity in Antibody-Based Research

Antibody cross-reactivity occurs when an antibody raised against one specific antigen binds to a different, structurally similar antigen.[4] This phenomenon can lead to misleading experimental results and compromise the validity of a study.[4] In the context of small molecules like 1-(4-Bromophenyl)guanidine, which may share structural motifs with other compounds in a biological sample, rigorous cross-reactivity testing is essential.[5]

Foundational Immunoassays for Initial Screening

Traditional immunoassays like ELISA and Western Blotting serve as excellent first-line tools for screening antibody cross-reactivity. They are widely accessible and can provide a qualitative or semi-quantitative assessment of binding.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[6][7][8] A competitive ELISA format is particularly useful for assessing the cross-reactivity of antibodies against small molecules.[9]

In a competitive ELISA, the antibody is pre-incubated with the sample containing the analyte of interest (1-(4-Bromophenyl)guanidine). This mixture is then added to a microplate coated with a conjugate of the target molecule. The free antibody in the mixture will bind to the coated conjugate, while the antibody already bound to the analyte in the sample will be washed away. A substrate is then added that reacts with an enzyme conjugated to a secondary antibody, producing a signal that is inversely proportional to the amount of analyte in the original sample.[7][9]

Competitive_ELISA_Workflow cluster_plate Microplate Well cluster_sample Sample Preparation A Coat with 1-(4-Bromophenyl)guanidine -Carrier Conjugate B Block with Inert Protein A->B D Add Antibody-Sample Mixture to Well C Incubate Primary Antibody with Sample Containing 1-(4-Bromophenyl)guanidine C->D E Wash to Remove Unbound Antibody D->E F Add Enzyme-Conjugated Secondary Antibody E->F G Wash F->G H Add Substrate G->H I Measure Signal (Colorimetric/Fluorometric) H->I

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

  • Coating: Coat the wells of a 96-well microplate with a conjugate of 1-(4-Bromophenyl)guanidine and a carrier protein (e.g., BSA or OVA). Incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.[6][9]

  • Competition: In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of 1-(4-Bromophenyl)guanidine and potential cross-reactants.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate enzyme substrate and incubate until a color change is observed.[6]

  • Signal Measurement: Stop the reaction and measure the absorbance or fluorescence using a plate reader.[6]

Western Blotting

Western blotting is a powerful technique for identifying specific proteins from a complex mixture.[10] While less quantitative than ELISA, it can provide valuable information about an antibody's specificity and potential off-target binding.[1][11]

To assess cross-reactivity, proteins from a relevant cell lysate or tissue homogenate are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with the primary antibody. If the antibody is specific, it will only bind to the target protein, resulting in a single band at the expected molecular weight. The presence of additional bands may indicate cross-reactivity with other proteins.[1]

Western_Blot_Workflow A Protein Extraction from Cell Lysate B SDS-PAGE (Gel Electrophoresis) A->B C Protein Transfer to Membrane B->C D Blocking C->D E Incubation with Primary Antibody D->E F Washing E->F G Incubation with Secondary Antibody F->G H Washing G->H I Detection (Chemiluminescence/Fluorescence) H->I

Caption: General workflow for Western Blotting to assess antibody specificity.

  • Sample Preparation: Prepare protein lysates from cells or tissues that are known to express or not express proteins structurally similar to the target of 1-(4-Bromophenyl)guanidine.

  • Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or fluorescently-labeled secondary antibody for 1 hour at room temperature.[2]

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using a chemiluminescent substrate or by imaging the fluorescent signal.[3]

Advanced Biosensor Technologies for Quantitative Analysis

For a more in-depth and quantitative assessment of antibody cross-reactivity, advanced biosensor technologies like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are indispensable. These label-free techniques provide real-time data on binding kinetics, including association (on-rate) and dissociation (off-rate) constants.[12][13][14]

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique for monitoring biomolecular interactions in real-time.[12][13][14] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[14]

In an SPR experiment, one of the interacting molecules (the ligand, e.g., the antibody) is immobilized on the sensor chip surface. The other molecule (the analyte, e.g., 1-(4-Bromophenyl)guanidine or potential cross-reactants) is flowed over the surface. The binding and dissociation events are monitored as changes in the SPR signal over time, generating a sensorgram from which kinetic parameters can be derived.[14][15]

SPR_Workflow cluster_chip Sensor Chip A Immobilize Antibody B Inject Analyte (1-(4-Bromophenyl)guanidine) Association Phase A->B C Inject Buffer Dissociation Phase B->C D Regeneration C->D E Data Analysis (Kinetic Fitting) C->E BLI_Workflow A Hydrate Biosensor B Immobilize Antibody on Biosensor Tip A->B C Baseline in Buffer B->C D Association in Analyte Solution C->D E Dissociation in Buffer D->E F Data Analysis E->F

Sources

Validating the Inhibitory Effects of 1-(4-Bromophenyl)guanidine on Nitric Oxide Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for validating the inhibitory effects of 1-(4-Bromophenyl)guanidine, a molecule of interest due to its guanidine scaffold—a privileged structure in medicinal chemistry known for its interaction with various enzymes.[1] We will focus on its potential as an inhibitor of Nitric Oxide Synthase (NOS), a logical and compelling target given the extensive literature on guanidine derivatives as NOS inhibitors. This document will not only present established protocols but also delve into the scientific rationale behind the experimental design, ensuring a thorough and scientifically sound investigation.

The Rationale for Targeting Nitric Oxide Synthase (NOS)

Nitric Oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[2] The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, its over-activity is implicated in neurodegenerative diseases.[2]

  • Endothelial NOS (eNOS or NOS3): Predominantly expressed in the endothelium, it plays a crucial role in maintaining vascular tone.

  • Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli, its excessive activity is associated with inflammation and septic shock.[3]

The substrate for all NOS isoforms is L-arginine, which contains a guanidinium group. Consequently, many NOS inhibitors are L-arginine analogs or contain a guanidine moiety that competes with the natural substrate for binding to the active site.[4] The structure of 1-(4-Bromophenyl)guanidine, featuring a phenyl-substituted guanidine group, makes it a strong candidate for a competitive inhibitor of NOS isoforms.

Comparative Framework: Established NOS Inhibitors

To rigorously evaluate the inhibitory potential of 1-(4-Bromophenyl)guanidine, it is essential to benchmark its performance against well-characterized NOS inhibitors. For this purpose, we will utilize:

  • Aminoguanidine: A well-known selective inhibitor of inducible nitric oxide synthase (iNOS).[5][6]

  • L-NG-Nitroarginine methyl ester (L-NAME): A non-selective NOS inhibitor that acts as a prodrug, hydrolyzing to the active inhibitor L-NG-nitroarginine (L-NOARG).

These compounds will serve as positive controls in our assays and provide a basis for comparing the potency and selectivity of 1-(4-Bromophenyl)guanidine.

Experimental Validation Workflow

The following workflow outlines the key experiments required to validate and characterize the inhibitory effects of 1-(4-Bromophenyl)guanidine on NOS activity.

Experimental Workflow cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity Profiling A NOS Isoform Inhibition Assay (Griess Assay) B IC50 Determination for 1-(4-Bromophenyl)guanidine A->B Measure Nitrite Production C Enzyme Kinetic Studies (Varying L-arginine concentration) B->C D Lineweaver-Burk Plot Analysis C->D Determine Vmax and Km E Compare IC50 values (nNOS vs eNOS vs iNOS) D->E F Determine Selectivity Index E->F Calculate Ratios

Caption: A three-phase experimental workflow for validating a novel enzyme inhibitor.

In Vitro NOS Inhibition Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. We will determine the IC50 of 1-(4-Bromophenyl)guanidine against each of the three NOS isoforms using the Griess assay, which quantifies nitrite, a stable and nonvolatile breakdown product of NO.[7]

Experimental Protocol: Griess Assay for NOS Inhibition

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4) containing all necessary cofactors for NOS activity (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin).

    • Enzyme Solutions: Prepare solutions of purified recombinant human nNOS, eNOS, and iNOS in the assay buffer to a final concentration that yields a robust and linear signal within the assay timeframe.

    • Substrate Solution: Prepare a stock solution of L-arginine in deionized water.

    • Inhibitor Solutions: Prepare a serial dilution of 1-(4-Bromophenyl)guanidine, Aminoguanidine, and L-NAME in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

    • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the respective inhibitor solution (1-(4-Bromophenyl)guanidine, Aminoguanidine, or L-NAME) at various concentrations. Include a vehicle control (solvent only) and a no-enzyme control.

    • Add the NOS enzyme solution (nNOS, eNOS, or iNOS) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

    • Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Enzyme Kinetic Studies

To understand how 1-(4-Bromophenyl)guanidine inhibits NOS, it is crucial to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). This can be elucidated by performing enzyme kinetic studies and analyzing the data using a Lineweaver-Burk plot.[8]

Experimental Protocol: Kinetic Analysis

  • Assay Setup: Follow the Griess assay protocol as described above, with the following modifications:

    • Use a fixed, sub-saturating concentration of 1-(4-Bromophenyl)guanidine (e.g., its IC50 or 2x IC50).

    • Vary the concentration of the substrate, L-arginine, over a wide range (e.g., from 0.1x Km to 10x Km).

    • Include a control series with no inhibitor.

  • Data Analysis:

    • For each L-arginine concentration, determine the initial reaction velocity (V₀).

    • Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the L-arginine concentration (1/[S]) for both the inhibited and uninhibited reactions. This is the Lineweaver-Burk plot.[3]

    • Analyze the changes in the y-intercept (1/Vmax) and the x-intercept (-1/Km) in the presence of the inhibitor to determine the mode of inhibition.

Lineweaver-Burk Plots cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A Vmax: Unchanged Km: Increased B Vmax: Decreased Km: Unchanged C Vmax: Decreased Km: Decreased D 1-(4-Bromophenyl)guanidine D->A D->B D->C

Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of enzyme inhibition.

Data Presentation and Comparison

The experimental data should be summarized in clear, concise tables to facilitate comparison between 1-(4-Bromophenyl)guanidine and the reference inhibitors.

Table 1: Comparative IC50 Values (μM) for NOS Isoform Inhibition

CompoundnNOS IC50 (μM)eNOS IC50 (μM)iNOS IC50 (μM)
1-(4-Bromophenyl)guanidine Experimental ValueExperimental ValueExperimental Value
Aminoguanidine~50~20~2.1[5]
L-NAME~0.07 (as L-NOARG)~0.039 (as L-NOARG)~4.4 (as L-NOARG)

Note: IC50 values for L-NAME are for its active form, L-NOARG, and can vary depending on assay conditions.

Table 2: Kinetic Parameters and Mechanism of Inhibition for iNOS

CompoundVmaxKmMechanism of Inhibition
1-(4-Bromophenyl)guanidine Experimental ValueExperimental ValueDetermined from Lineweaver-Burk Plot
AminoguanidineUnchangedIncreasedCompetitive
L-NAME (as L-NOARG)UnchangedIncreasedCompetitive

Structure-Activity Relationship (SAR) Insights

The phenylguanidine scaffold is a key feature for NOS inhibition. Structure-activity relationship studies of related compounds have shown that the nature and position of substituents on the phenyl ring can significantly influence potency and selectivity. The presence of the bromine atom at the para position in 1-(4-Bromophenyl)guanidine likely contributes to its lipophilicity and may influence its interaction with hydrophobic pockets within the enzyme's active site. Further studies with analogs bearing different substituents on the phenyl ring could provide valuable insights into optimizing the inhibitory activity and selectivity.

SAR cluster_0 Chemical Scaffold cluster_1 Biological Effect A Guanidine Moiety B Phenyl Ring D NOS Inhibition Potency A->D Primary Interaction with Active Site C Bromine Substituent B->D Modulates Binding Affinity E Isoform Selectivity B->E Steric and Electronic Effects C->D Influences Lipophilicity and Hydrophobic Interactions C->E Potential for Specific Interactions with Isoform Residues

Caption: Key structural features of 1-(4-Bromophenyl)guanidine influencing its potential inhibitory activity on NOS.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial validation of 1-(4-Bromophenyl)guanidine as a nitric oxide synthase inhibitor. By following these detailed protocols and analytical methods, researchers can obtain reliable data on the compound's potency, mechanism of action, and isoform selectivity. Positive results from these in vitro studies would warrant further investigation, including cell-based assays to assess cellular permeability and efficacy, and eventually in vivo studies in relevant disease models. The systematic approach outlined here ensures that the inhibitory effects of 1-(4-Bromophenyl)guanidine are thoroughly characterized, paving the way for its potential development as a therapeutic agent.

References

  • Hayashi, K., et al. (1998). Discovery of novel inhibitors of inducible nitric oxide synthase. Journal of medicinal chemistry, 41(13), 2235-2247. Available from: [Link]

  • Dohle, W., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 27(19), 6529. Available from: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available from: [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. Available from: [Link]

  • Proskuryakov, S. Y., et al. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry. Biokhimiia, 70(1), 8–23. Available from: [Link]

  • Hao, G., et al. (2017). Inhibition of NF-κB activity by aminoguanidine alleviates neuroinflammation induced by hyperglycemia. Journal of neuroinflammation, 14(1), 125. Available from: [Link]

  • Handy, D. E., & Loscalzo, J. (2017). Nitric oxide detection methods in vitro and in vivo. Journal of cellular and molecular medicine, 21(1), 123–131. Available from: [Link]

  • Boumezber, S., & Yelekçi, K. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of biomolecular structure & dynamics, 40(21), 10735–10751. Available from: [Link]

  • Bonnefous, C., et al. (2009). Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. Journal of medicinal chemistry, 52(9), 3047–3062. Available from: [Link]

  • Castro, A. J., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLoS neglected tropical diseases, 14(10), e0008775. Available from: [Link]

  • MedSchoolCoach. (2023). Lineweaver Burk Plots – MCAT Biochemistry. Available from: [Link]

  • Singh, R., et al. (2020). Lineweaver–Burk plot kinetic analysis of the mode of inhibition (a) a-amylase and (b) a-glucosidase inhibitory effects by AgNPs [I]. Dixon plot for determining the kinetic constants for (c) a-amylase and (d) a-glucosidase, substrates [S] were indicated. ResearchGate. Available from: [Link]

  • Vazquez-Vivar, J., et al. (1997). Inhibition of Constitutive Nitric Oxide Synthase (NOS) by Nitric Oxide Generated by Inducible NOS after Lipopolysaccharide. The Journal of Clinical Investigation, 100(2), 439-448. Available from: [Link]

  • Sun, J., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(8), 276-284. Available from: [Link]

  • AK Lectures. (2020, February 8). Lineweaver Burk plot [Video]. YouTube. Available from: [Link]

  • Poulos, T. L. (2005). Structure-function studies on nitric oxide synthases. Journal of inorganic biochemistry, 99(1), 269–275. Available from: [Link]

  • Cinelli, M. A., et al. (2020). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of medicinal chemistry, 63(8), 3831–3864. Available from: [Link]

  • University of Rochester Biochemistry (Biol252). (2018, May 16). Nitric Oxide Synthase [Video]. YouTube. Available from: [Link]

Sources

comparison of spectroscopic data of 1-(4-Bromophenyl)guanidine from different sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)guanidine is a substituted guanidine that holds interest in medicinal chemistry and drug development due to the prevalence of the guanidinium group in biologically active molecules. Accurate and reliable spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide provides a comprehensive comparison of available spectroscopic data for 1-(4-Bromophenyl)guanidine (CAS: 67453-81-0), drawing from various sources. Due to a notable scarcity of publicly available experimental spectra, this guide will also incorporate predicted data and comparative analyses with structurally related compounds to offer a thorough analytical overview.

The primary objective of this document is to equip researchers with a reliable reference for the spectroscopic characteristics of 1-(4-Bromophenyl)guanidine, facilitating its accurate identification and use in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Here, we analyze the expected ¹H and ¹³C NMR spectra of 1-(4-Bromophenyl)guanidine.

¹H NMR Spectral Data

Source 1: Predicted Data

A commercially available source provides a predicted ¹H NMR spectrum. This prediction is based on computational algorithms that analyze the molecule's structure and estimate the chemical shifts of the protons.

Source 2: Comparative Analysis with 4-Bromoaniline

The aromatic region of the ¹H NMR spectrum of 1-(4-Bromophenyl)guanidine is expected to be very similar to that of its precursor, 4-bromoaniline. The symmetrical para-substitution pattern of the phenyl ring will result in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons of the guanidinium group are expected to appear as a broad signal due to quadrupole broadening and exchange with residual water in the NMR solvent.

Proton Assignment Predicted Chemical Shift (δ ppm) (Source 1) Expected Chemical Shift (δ ppm) (Source 2 - Comparative) Expected Multiplicity
Aromatic H (ortho to -NH)~7.0 - 7.6~6.8 - 7.2Doublet (d)
Aromatic H (ortho to -Br)~7.0 - 7.6~7.3 - 7.5Doublet (d)
Guanidinium N-HNot specifiedBroad, variable (typically 5.0 - 8.0)Broad Singlet (br s)

Causality Behind Experimental Choices in ¹H NMR Acquisition:

When acquiring a ¹H NMR spectrum for a compound like 1-(4-Bromophenyl)guanidine, deuterated dimethyl sulfoxide (DMSO-d₆) is often a solvent of choice. This is because the acidic N-H protons of the guanidinium group are less likely to exchange with the solvent compared to deuterated methanol or water, allowing for their observation. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of the aromatic proton signals and their coupling patterns.

¹³C NMR Spectral Data

Experimental ¹³C NMR data for 1-(4-Bromophenyl)guanidine is not widely available. Therefore, the following is a theoretical analysis based on the known spectrum of 4-bromoaniline and typical chemical shifts for guanidinium carbons.

Expected ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals in the aromatic region and one signal for the guanidinium carbon.

Carbon Assignment Expected Chemical Shift (δ ppm) Rationale
C-Br (ipso)~115 - 120The heavy atom effect of bromine causes an upfield shift for the ipso-carbon compared to unsubstituted benzene (128.5 ppm).[1][2]
C-H (ortho to -Br)~132 - 134Deshielded by the electronegative bromine atom.
C-NH (ipso)~145 - 150The nitrogen atom strongly deshields the attached carbon.
C-H (ortho to -NH)~118 - 122Shielded by the electron-donating effect of the amino group.
Guanidinium C=N~155 - 160Characteristic chemical shift for the sp²-hybridized carbon in a guanidinium group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(4-Bromophenyl)guanidine is expected to show characteristic absorption bands for N-H, C=N, C-N, and C-Br bonds, as well as aromatic C-H and C=C stretches.

Comparative Analysis of Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode Reference Compound Analysis
N-H3400 - 3200 (broad)StretchingSimilar to guanidine hydrochloride and 4-bromoaniline.[3]
Aromatic C-H3100 - 3000StretchingCharacteristic of aromatic rings.
C=N1680 - 1640StretchingKey feature of the guanidinium group.
N-H1650 - 1580Bending (scissoring)Often overlaps with the C=N stretch.
Aromatic C=C1600 - 1450StretchingMultiple bands are expected.
C-N1350 - 1250StretchingAromatic amine C-N stretch.
C-Br700 - 500StretchingCharacteristic for brominated aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Expected Mass Spectrum of 1-(4-Bromophenyl)guanidine:

  • Molecular Ion (M⁺): The molecular formula is C₇H₈BrN₃. The nominal molecular weight is 213 g/mol for the ⁷⁹Br isotope and 215 g/mol for the ⁸¹Br isotope.

  • Isotopic Pattern: A crucial feature will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a compound containing one bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₇H₈⁷⁹BrN₃ is 212.9901 Da. HRMS can be used to confirm the elemental composition.

  • Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom, and cleavage of the guanidinium group.

Experimental Protocols and Workflows

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 1-(4-Bromophenyl)guanidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm is generally used.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FTIR-ATR Spectroscopy Experimental Workflow
Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Instrument Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow rates) to achieve stable ionization.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

ESI Mass Spectrometry Experimental Workflow

Conclusion

This guide provides a detailed comparison and analysis of the spectroscopic data for 1-(4-Bromophenyl)guanidine. While there is a notable lack of publicly accessible, experimentally-derived spectra for this compound, a combination of predicted data and comparative analysis with structurally related compounds allows for a confident characterization. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The authors recommend that any future synthesis and characterization of this compound be accompanied by the public deposition of its spectroscopic data to enhance the collective knowledge base of the scientific community.

References

  • PubChem. 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. [Link]

  • NIST. Benzenamine, 4-bromo-. National Institute of Standards and Technology. [Link]

  • PubChem. 4-Bromoaniline. National Center for Biotechnology Information. [Link]

  • NIST. Benzenamine, 4-bromo- IR Spectrum. National Institute of Standards and Technology. [Link]

Sources

A Researcher's Guide to 1-(4-Bromophenyl)guanidine and Its Hydrochloride Salt: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice between using a free base compound or its salt form is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of 1-(4-Bromophenyl)guanidine and its hydrochloride (HCl) salt, offering experimental data and protocols to inform your selection process.

The guanidine group is a key feature in many compounds with medical interest, contributing to a wide range of biological activities.[1][2] 1-(4-Bromophenyl)guanidine is one such compound, and understanding the practical differences between its free base and hydrochloride salt forms is essential for reproducible and accurate research.

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between a free base and its hydrochloride salt lie in their physicochemical properties, which in turn affect their handling, stability, and behavior in biological systems. Generally, salts of basic compounds, like guanidine derivatives, are more stable and soluble than their corresponding free bases.[3][4]

Parameter 1-(4-Bromophenyl)guanidine (Free Base) 1-(4-Bromophenyl)guanidine HCl Rationale
Appearance White to off-white powderWhite to off-white crystalline solidSalt formation often results in a more defined crystalline structure.[5]
Molecular Formula C7H8BrN3[6]C7H8BrN3 · HClAddition of hydrochloric acid.
Molecular Weight 214.06 g/mol [6][7]250.52 g/mol Addition of HCl molecule.
Aqueous Solubility Sparingly solubleHighly solubleThe hydrochloride salt of guanidine is noted to be highly water-soluble.[8] The salt form generally exhibits higher solubility.[4][9]
Stability Less stable, prone to degradationMore stable with a longer shelf-lifeSalt forms of active pharmaceutical ingredients (APIs) are typically more stable than their free base counterparts.[4][9]
Hygroscopicity More hygroscopicLess hygroscopicSalts generally have a more stable crystal lattice and are less prone to absorbing moisture from the air.[5]
Handling Can be more challenging due to potential for static and lower densityEasier to weigh and handle due to crystalline natureCrystalline solids are often less static and have a higher bulk density.

In-Depth Analysis of Performance Parameters

Solubility: A Critical Factor for Biological Assays

Aqueous solubility is a crucial parameter for any compound intended for biological testing.[10][11] Poorly soluble compounds can lead to inaccurate and unreliable results in in-vitro and in-vivo experiments.[12]

The hydrochloride salt of 1-(4-Bromophenyl)guanidine is expected to have significantly higher aqueous solubility compared to the free base. This is a common characteristic of amine-containing compounds where the salt form readily dissociates in water.[4] For instance, guanidine hydrochloride has a maximum solubility of approximately 6M in water at room temperature.[13][14] This enhanced solubility ensures a homogenous solution for assays, preventing issues with compound precipitation. The pH of the solution can also significantly influence the solubility of both the free base and its salt.[3][15]

Experimental Protocol: Comparative Solubility Assessment

This protocol outlines a method to determine and compare the aqueous solubility of 1-(4-Bromophenyl)guanidine and its hydrochloride salt.

Objective: To quantify the aqueous solubility of both compound forms at a physiologically relevant pH.

Materials:

  • 1-(4-Bromophenyl)guanidine

  • 1-(4-Bromophenyl)guanidine HCl

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of each compound (e.g., 10 mg) to separate vials containing a fixed volume of PBS (e.g., 1 mL).

    • Vortex the vials vigorously for 2 minutes.

    • Place the vials on a rotator and agitate at room temperature for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations for each compound in PBS.

    • Analyze the standard solutions and the supernatant from the saturated solutions by HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the supernatant samples by interpolating from the calibration curve. This concentration represents the aqueous solubility.

dot

Caption: Workflow for comparative solubility assessment.

Stability: Ensuring Compound Integrity

The stability of a compound is paramount for obtaining reliable experimental data, especially in long-term studies.[12][16] Free bases are often more susceptible to degradation than their salt forms.[5][9] The hydrochloride salt of 1-(4-Bromophenyl)guanidine is expected to be more stable, particularly in solid form and in solution.

Experimental Protocol: Accelerated Stability Study

This protocol uses exaggerated storage conditions to accelerate the rate of chemical degradation and predict the long-term stability of the compounds.[12][16]

Objective: To compare the stability of the free base and hydrochloride salt under accelerated conditions.

Materials:

  • 1-(4-Bromophenyl)guanidine

  • 1-(4-Bromophenyl)guanidine HCl

  • Stability chamber (40°C / 75% Relative Humidity)

  • HPLC system

  • Analytical balance

Procedure:

  • Initial Analysis (T=0):

    • Accurately weigh a sample of each compound.

    • Dissolve in a suitable solvent and analyze by HPLC to determine the initial purity.

  • Storage:

    • Place accurately weighed samples of each compound in open vials within a stability chamber set to 40°C and 75% relative humidity.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 3, and 6 months), remove a sample of each compound from the chamber.[16][17]

    • Analyze the purity of each sample by HPLC.

  • Data Evaluation:

    • Compare the purity of the stored samples to the initial purity (T=0).

    • Calculate the percentage of degradation over time.

Stability_Workflow cluster_0 Initial State (T=0) cluster_1 Storage cluster_2 Time Points cluster_3 Analysis & Evaluation T0 Analyze initial purity by HPLC Storage Store at 40°C / 75% RH T0->Storage T1 1 Month Storage->T1 Pull sample T3 3 Months Storage->T3 Pull sample T6 6 Months Storage->T6 Pull sample Analysis Analyze purity by HPLC at each time point T1->Analysis T3->Analysis T6->Analysis Evaluation Calculate % degradation vs. T=0 Analysis->Evaluation

Caption: Influence of compound form on biological outcome.

Conclusion and Recommendations

For most research applications, 1-(4-Bromophenyl)guanidine hydrochloride is the recommended form . Its superior aqueous solubility, enhanced stability, and ease of handling make it a more reliable and convenient choice for in-vitro and in-vivo experiments. The higher solubility ensures accurate dosing and reduces the risk of compound precipitation in aqueous assay buffers. The greater stability provides a longer shelf-life and minimizes the introduction of degradation products as a variable in your experiments.

While the free base may be suitable for specific applications, such as certain organic synthesis reactions, its poor solubility and lower stability present significant challenges for biological research. When working with the free base, it is crucial to be aware of these limitations and to take appropriate measures to ensure the accuracy and reproducibility of your results. It is also important to consider that when formulating or testing a preparation, one must be clear if the labeled concentration refers to the free base or the salt form to ensure accurate dosing. [18]

References

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control.
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base - Benchchem.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com.
  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
  • Stability Testing of Pharmaceutical Products.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
  • 1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538 - PubChem.
  • 1-(4-Bromophenyl)-2-(3-nitropyridin-2-yl)guanidine | C12H10BrN5O2 | CID 133185670 - PubChem.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate.
  • Guanidine - American Chemical Society.
  • Biological activities of guanidine compounds - PubMed.
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • Guanidine Hydrochloride - Interchim.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
  • Handbook of Solubility Data for Pharmaceuticals - ResearchGate.
  • Biological activities of guanidine compounds | Request PDF - ResearchGate.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PubMed Central.
  • Difference of Addictive Behavior of Free-Base Nicotine and Nicotine Salts in Mice Base on an Aerosol Self-Administration Model - Oxford Academic.
  • Guanidine - Wikipedia.
  • The Difference of Addictive Behavior of Free-Base Nicotine and Nicotine Salts in Mice Base on an Aerosol Self-Administration Model - PubMed.
  • (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - ResearchGate.
  • 1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine - PubChem.
  • 1-(4-Bromophenyl)guanidine - ChemBK.
  • Drug Formulation and The Impact on Analytical Testing - ARL Bio Pharma.
  • Free Base vs Salt Form Reference Standards - Pharmaguideline Forum.
  • Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem.
  • guanidinehydrochloride vs. guanidineisothiocyanate - Protein and Proteomics - Protocol Online.
  • Guanidine hydrochloride (G7153) - Product Information Sheet - Sigma-Aldrich.
  • 54434-03-6|1,3-Bis(4-bromophenyl)guanidine|BLD Pharm.
  • Study of the Conformation of Bromated Guanidines with Potential Anti- leishmania Activity - Preprints.org.
  • Guanidine hydrochloride | 50-01-1 - ChemicalBook.
  • Guanidinium chloride - Wikipedia.

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Bromophenyl)guanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and utilization of novel compounds like 1-(4-Bromophenyl)guanidine are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; their proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(4-Bromophenyl)guanidine, grounded in established safety protocols and regulatory standards.

Disclaimer: This document provides guidance based on the known hazards of similar chemical structures, specifically halogenated aromatic compounds and guanidine derivatives. It is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for 1-(4-Bromophenyl)guanidine before handling or disposal, as it contains specific information crucial for safety and compliance.

Part 1: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with 1-(4-Bromophenyl)guanidine is essential. Based on data from analogous compounds, the primary hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Aquatic Toxicity: Potentially harmful to aquatic life.[1]

Due to the presence of a bromine atom, 1-(4-Bromophenyl)guanidine is classified as a halogenated organic compound . This classification is critical for waste segregation and disposal, as halogenated waste streams require specific treatment processes, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[3][4]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.Avoid creating dust. Handle in a well-ventilated area or fume hood.
Skin Corrosion/Irritation Causes irritation upon contact with skin.Wear appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation Can cause serious and potentially damaging eye irritation.Wear safety glasses with side shields or chemical goggles.
Specific Target Organ Toxicity May cause irritation to the respiratory system.Use only in a well-ventilated area or with respiratory protection.
Aquatic Hazard Harmful to aquatic organisms.Do not allow to enter drains or waterways.
Halogenated Organic Compound Contains a halogen (bromine) and requires special disposal.Segregate from non-halogenated chemical waste.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is rooted in preventing the chemical's routes of entry into the body. For 1-(4-Bromophenyl)guanidine, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent contact with dust particles or splashes.[2][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[1]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

Part 3: Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled hazardous waste container.[2][5] If a liquid solution, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads) and place the contaminated material into the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult the SDS), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If exposure occurs, wash the affected skin or eyes immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Part 4: Step-by-Step Disposal Protocol

The disposal of 1-(4-Bromophenyl)guanidine must be carried out in accordance with institutional policies and local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Experimental Workflow: Waste Segregation and Collection

Caption: Workflow for the collection and disposal of 1-(4-Bromophenyl)guanidine waste.

  • Waste Container Selection: Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. This container must be clearly labeled "Hazardous Waste - Halogenated Organics."[3][4]

  • Waste Segregation: It is critical to not mix halogenated waste with non-halogenated waste streams. Doing so can complicate and increase the cost of disposal.[4]

  • Transfer of Waste:

    • Solid Waste: Carefully transfer any solid 1-(4-Bromophenyl)guanidine waste into the designated container, minimizing the generation of dust.

    • Solutions: Transfer solutions containing 1-(4-Bromophenyl)guanidine into the waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats or filter paper, should also be placed in the solid waste container.

  • Decontamination of Labware:

    • Rinse any glassware that came into contact with 1-(4-Bromophenyl)guanidine with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

    • This first rinsate is considered hazardous and must be collected in the halogenated organic waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional policies.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

  • Labeling and Storage:

    • Accurately complete the hazardous waste tag for the container, listing all constituents and their approximate concentrations.

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container. Disposal should only be conducted through a licensed and approved waste disposal facility.[5][6]

Part 5: The Logic of Compliant Disposal

The procedures outlined above are not arbitrary; they are a self-validating system designed to ensure safety and environmental protection.

Disposal_Logic cluster_assessment Hazard Assessment cluster_action Disposal Action cluster_compliance Compliance Outcome A Is the compound a halogenated organic? Yes No B Segregate into 'Halogenated Organic Waste' A:s->B:n 1-(4-Bromophenyl)guanidine falls here C Segregate into 'Non-Halogenated Organic Waste' A:s->C:n D Follow specific protocols for aqueous, acid, or base waste A:s->D:n E Safe Handling & Compliant Disposal B->E C->E D->E

Caption: Decision-making flowchart for chemical waste segregation.

The segregation of halogenated compounds is paramount because their improper disposal, particularly through methods not designed to handle them, can lead to the release of persistent and toxic pollutants. High-temperature incineration in specialized facilities is often the required disposal method to ensure the complete destruction of these molecules into less harmful components.[7]

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also contribute to the broader mission of responsible scientific research.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • ResearchGate. Guanidine derivatives isolated from natural sources. [Link]

  • Angene Chemical. (2024, July 12). Safety Data Sheet - 4-(4-Bromophenyl)but-3-en-2-one. [Link]

  • PubChem. 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. [Link]

  • Environmental Health and Safety, University of Wisconsin-Madison. Hazardous Waste Reduction. [Link]

  • Chemtalk - Science Forum For Lab Technicians. Bromine water - disposal. [Link]

  • PubMed. (2025). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 1-(4-Chlorophenyl)guanidine hydrochloride. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromophenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds like 1-(4-Bromophenyl)guanidine demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in the principles of chemical causality and risk mitigation. While specific toxicological data for 1-(4-Bromophenyl)guanidine is not extensively published, we can establish a robust safety protocol by assessing the known hazards of the guanidine functional group and structurally similar compounds.

Hazard Assessment: An Inferred Profile

The guanidinium group is known to interact with biological systems, and related compounds often present specific hazards. Based on safety data sheets (SDS) for compounds like Guanidine Hydrochloride and other substituted guanidines, we can infer a likely hazard profile for 1-(4-Bromophenyl)guanidine to establish a baseline for protection.[1][2][3]

Hazard ClassificationInferred Risk for 1-(4-Bromophenyl)guanidineRationale & Causality
Acute Oral Toxicity Harmful if swallowed. [1]Guanidine derivatives can be toxic upon ingestion.
Skin Irritation Causes skin irritation. [1]The basic nature of the guanidine group can disrupt skin integrity, leading to irritation upon contact.
Eye Irritation Causes serious eye irritation. [1]As with skin, the chemical properties can cause significant damage to sensitive eye tissues. Direct contact with the solid or its dust poses a substantial risk.
Respiratory Irritation May cause respiratory irritation. [1]Fine powders or dusts can irritate the mucous membranes of the respiratory tract if inhaled.[4]

This profile dictates that all handling procedures must prevent contact with skin and eyes, and minimize the generation and inhalation of airborne dust.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; each component is chosen to counter a specific hazard identified in our assessment. For all procedures involving 1-(4-Bromophenyl)guanidine, from weighing to reaction setup, the following PPE is mandatory.

PPE ComponentSpecificationPurpose and Justification
Eye Protection Chemical Splash Goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133).[4][5]Protects against splashes and, critically, airborne dust from reaching the eyes. Standard safety glasses do not provide an adequate seal against fine particulates.
Hand Protection Chemical-resistant Nitrile Gloves (tested to EN 374).[6]Nitrile provides a robust barrier against a wide range of chemicals. Always check for pinholes or tears before use and never reuse disposable gloves.[7][8]
Body Protection Full-Length Laboratory Coat.Protects skin and personal clothing from accidental spills and contamination.[8]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid powder outside of a certified chemical fume hood or when dust generation is likely.[2][4]
Operational Plan: Donning and Doffing Procedures

Cross-contamination is a primary risk during the removal of PPE. The integrity of your safety protocol relies on the disciplined execution of these sequences. Outside surfaces of PPE must always be considered contaminated.[9]

This sequence ensures that more contaminated items (gloves) are put on last.

  • Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand rub.[9]

  • Put on Gown/Lab Coat: Fully cover your torso and ensure a secure fit.[10][11]

  • Put on Mask/Respirator: Secure ties or elastic bands. Fit the flexible band to your nose bridge to ensure a tight seal.[10]

  • Put on Eye Protection: Place goggles over your face and eyes, adjusting for a snug fit.[9]

  • Put on Gloves: Extend gloves to cover the wrist cuffs of the lab coat, creating a complete barrier.[9][10]

G cluster_donning PPE Donning Workflow a 1. Hand Hygiene b 2. Lab Coat a->b c 3. Mask / Respirator b->c d 4. Eye Protection c->d e 5. Gloves d->e

Figure 1: Step-by-step PPE donning sequence.

This sequence is designed to remove the most contaminated items first, minimizing contact with your skin and clothing.

  • Remove Gloves: Grasp the outside of one glove with the opposite gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard.[10]

  • Perform Hand Hygiene: Immediately wash your hands or use hand sanitizer.[11][12]

  • Remove Gown/Lab Coat: Unfasten ties, touching only the inside of the gown. Pull it away from your neck and shoulders, turning it inside out as you remove it. Fold or roll it into a bundle and discard.[10][11]

  • Perform Hand Hygiene: Wash hands again.[11][12]

  • Remove Eye Protection: Handle by the headband or earpieces. Do not touch the front surface. Place in a designated receptacle for cleaning or disposal.[10]

  • Remove Mask/Respirator: Grasp the bottom ties/elastics, then the top ones, and remove without touching the front. Discard.[11]

  • Final Hand Hygiene: Wash hands and forearms thoroughly with soap and water.[9]

G cluster_doffing PPE Doffing Workflow a 1. Remove Gloves b 2. Hand Hygiene a->b c 3. Remove Lab Coat b->c d 4. Hand Hygiene c->d e 5. Remove Eye Protection d->e f 6. Remove Mask / Respirator e->f g 7. Final Hand Hygiene f->g G cluster_disposal Chemical Waste Disposal Workflow start Generated Waste (Contaminated PPE, Excess Chemical) decision Is waste solid or liquid? start->decision solid_path Solid Waste Container (e.g., Contaminated Gloves, Paper) decision->solid_path Solid liquid_path Liquid Waste Container (e.g., Unused Solutions) decision->liquid_path Liquid label_solid Label Container: 'Hazardous Waste' + Contents solid_path->label_solid label_liquid Label Container: 'Hazardous Waste' + Contents liquid_path->label_liquid seal Seal Container When Not In Use label_solid->seal label_liquid->seal end Arrange Pickup by Licensed Disposal Vendor seal->end

Figure 3: Decision workflow for proper disposal of hazardous waste.

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Available from: [Link]

  • Mun Global. Donning and Doffing Personal Protective Equipment. Available from: [Link]

  • American Animal Hospital Association (AAHA). Sequence for donning and doffing personal protective equipment (PPE). (2019-05-29). Available from: [Link]

  • Ausmed. Donning and Doffing PPE Correctly. (2025-04-29). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. Available from: [Link]

  • GOV.UK. Guide to donning (putting on) and doffing (removing) PPE (non-AGP) in adult social care settings (text only version). (2024-02-01). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Guanidine hydrochloride. Available from: [Link]

  • Charles River Laboratories. Guanidine Hydrochloride Material Safety Data Sheet (MSDS). (2011-08-08). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. Available from: [Link]

  • SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide. (2025-10-07). Available from: [Link]

  • Saffron Chemicals. Laboratory Chemical Lab Safety and Handling Guidelines. (2025-02-05). Available from: [Link]

  • Caltech CCE. General Lab Safety Procedure. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory. Available from: [Link]

  • PubChem. 1-(4-Bromophenyl)guanidine. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. (2021-05-01). Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)guanidine
Reactant of Route 2
1-(4-Bromophenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.